Sugammadex
説明
Structure
2D Structure
特性
IUPAC Name |
3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRODDIHRRDWEW-VTHZAVIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O48S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895043 | |
| Record name | Sugammadex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2002.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343306-71-8 | |
| Record name | Sugammadex [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sugammadex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sugammadex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUGAMMADEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/361LPM2T56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sugammadex mechanism of action in neuromuscular blockade reversal
An In-depth Technical Guide on the Core Mechanism of Action of Sugammadex in Neuromuscular Blockade Reversal
Introduction
This compound represents a paradigm shift in the reversal of neuromuscular blockade (NMB) induced by steroidal agents like rocuronium and vecuronium. Unlike traditional reversal agents that act indirectly by increasing acetylcholine levels at the neuromuscular junction, this compound operates through a unique and highly specific mechanism of chemical encapsulation. This technical guide provides a detailed exploration of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
Core Mechanism: Encapsulation and Inactivation
The fundamental principle behind this compound's efficacy is its structure as a modified γ-cyclodextrin. This doughnut-shaped molecule possesses a hydrophobic internal cavity and a hydrophilic exterior. This configuration allows it to selectively encapsulate the lipophilic steroidal core of rocuronium or vecuronium. The negatively charged carboxyl groups on the outer surface of this compound further enhance this binding through electrostatic interactions with the positively charged nitrogen atom of the neuromuscular blocking agent (NMBA).
This 1:1 binding forms a stable, water-soluble complex, effectively sequestering the NMBA in the plasma. This sequestration prevents the NMBA from binding to nicotinic acetylcholine receptors at the neuromuscular junction, thereby rapidly restoring neuromuscular function. The concentration gradient created by the removal of free NMBA from the plasma also facilitates the dissociation of NMBA molecules already bound to the receptors, further accelerating the reversal process.
Caption: Molecular mechanism of this compound encapsulation of rocuronium.
Quantitative Data on Binding Affinity
The selectivity and high affinity of this compound for specific steroidal NMBAs are critical to its clinical utility. The following table summarizes the binding constants for this compound with various neuromuscular blocking agents.
| Neuromuscular Blocking Agent | Binding Affinity (Ka, M⁻¹) | Reference |
| Rocuronium | 1.8 x 10⁷ | |
| Vecuronium | 1.1 x 10⁷ | |
| Pancuronium | 3.3 x 10⁵ | |
| Atracurium | Negligible | |
| Cisatracurium | Negligible | |
| Succinylcholine | Negligible |
Key Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution.
Methodology:
-
Preparation: A solution of the NMBA is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into an injection syringe. Both solutions are prepared in the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.
-
Titration: Small, precise volumes of the this compound solution are incrementally injected into the NMBA solution.
-
Measurement: The heat change associated with each injection is measured by the instrument.
-
Analysis: The integrated heat data are plotted against the molar ratio of this compound to NMBA. This binding isotherm is then fitted to a suitable binding model to determine the association constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
The Genesis of a Revolutionary Reversal Agent: A Technical Guide to the Discovery and Synthesis of Sugammadex
For Immediate Release
Introduction
In the landscape of modern anesthesia, the quest for rapid, predictable, and safe reversal of neuromuscular blockade has been a significant challenge. For decades, the primary strategy involved the use of acetylcholinesterase inhibitors, a class of drugs effective yet burdened with undesirable cholinergic side effects. The advent of Sugammadex, the first selective relaxant binding agent (SRBA), marked a paradigm shift in clinical practice.[1] This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this unique molecule, intended for researchers, scientists, and drug development professionals. This compound's novel mechanism of action, which relies on direct encapsulation of steroidal neuromuscular blocking agents (NMBAs), offers a compelling case study in targeted drug design and supramolecular chemistry.[1][2]
Discovery and Development
The journey of this compound began at the Organon research site in Newhouse, Scotland, driven by the initial goal of improving the aqueous solubility of the steroidal NMBA rocuronium.[3][4] Researchers, including Dr. Anton Bom, explored the potential of modified cyclodextrins to act as host molecules for rocuronium. This line of inquiry led to the production of the first batch of Org 25969, now known as this compound, in March 1999. The underlying concept of utilizing modified cyclodextrins as reversal agents was patented in 2001.
Organon, later acquired by Schering-Plough and subsequently by Merck, advanced the molecule through rigorous pharmacological screening, where it demonstrated a highly desirable profile for selectively binding and reversing rocuronium. The first human study, published in 2005, confirmed its efficacy, showing that an 8 mg/kg dose could completely reverse a standard intubating dose of rocuronium within minutes. After extensive clinical trials, this compound (trade name Bridion) was approved for use in the European Union in 2008 and, following a lengthy regulatory process, by the United States Food and Drug Administration (FDA) on December 15, 2015.
Chemical Synthesis of this compound
This compound is a modified gamma-cyclodextrin, specifically 6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin octasodium salt. Its synthesis is a multi-step process that hinges on the selective modification of the primary hydroxyl groups of gamma-cyclodextrin (γ-CD). The core process involves two key transformations: the halogenation of the C6 primary hydroxyls and the subsequent nucleophilic substitution with 3-mercaptopropionic acid.
The overall synthesis can be summarized as follows:
-
Halogenation of γ-Cyclodextrin: The eight primary hydroxyl groups on the γ-CD molecule are replaced with a halogen, typically iodine or chlorine, to create a reactive intermediate. This is often achieved using a Vilsmeier-Haack type reagent, prepared, for example, from triphenylphosphine and iodine in dimethylformamide (DMF), or from phosphorus pentachloride and DMF. This step yields 6-per-deoxy-6-per-halo-γ-cyclodextrin.
-
Thioetherification: The halogenated γ-CD intermediate is then reacted with 3-mercaptopropionic acid in the presence of a strong base, such as sodium hydride or an alkali metal amide, in an organic solvent. This nucleophilic substitution reaction attaches the 3-mercaptopropionic acid via a thioether linkage at each of the eight C6 positions.
-
Purification: The final product, this compound, is purified to remove unreacted starting materials and byproducts. Purification techniques can include treatment with activated carbon and recrystallization from a water/methanol mixture.
Mechanism of Action: Molecular Encapsulation
Unlike traditional reversal agents that indirectly increase acetylcholine at the neuromuscular junction, this compound employs a direct and novel mechanism of action. It functions by encapsulating steroidal NMBA molecules, primarily rocuronium and to a lesser extent vecuronium, in a 1:1 ratio.
The structure of this compound is key to its function. It possesses a lipophilic core and a hydrophilic exterior. The eight carboxyl thioether side chains extend the hydrophobic cavity of the parent γ-cyclodextrin, creating a snug fit for the steroidal backbone of rocuronium. These negatively charged side chains also form strong electrostatic interactions with the quaternary nitrogen of the NMBA, further stabilizing the complex.
Upon intravenous administration, this compound remains in the plasma. By binding free NMBA molecules in the plasma, it creates a steep concentration gradient that pulls rocuronium molecules from the neuromuscular junction back into the bloodstream, where they are rapidly encapsulated. This process quickly reduces the amount of NMBA available to bind to nicotinic acetylcholine receptors, leading to a swift and effective reversal of neuromuscular blockade. The resulting this compound-NMBA complex is a stable, water-soluble entity that is subsequently excreted by the kidneys.
Quantitative Data Summary
The efficacy and selectivity of this compound are supported by extensive quantitative data from preclinical and clinical studies.
Table 1: Binding Affinity of this compound
| Compound | Association Constant (K_a) in M⁻¹ | Relative Affinity to Rocuronium |
| Rocuronium | 1.79 x 10⁷ - 2.5 x 10⁷ | 1.0 |
| Vecuronium | 5.72 x 10⁶ - 1.0 x 10⁷ | ~0.4 |
| Pancuronium | Lower affinity than vecuronium | <<0.4 |
| Corticosteroids | < 1.0 x 10³ - 1.0 x 10⁵ | <0.005 |
| Data compiled from sources. |
Table 2: Clinical Efficacy: Time to Recovery of T₄/T₁ Ratio to 0.9
| Neuromuscular Blockade Level | NMBA | Reversal Agent & Dose | Mean Recovery Time (minutes) |
| Deep Block (PTC 1-2) | Rocuronium | This compound 4 mg/kg | ~3.0 |
| Deep Block (PTC 1-2) | Vecuronium | This compound 4 mg/kg | ~3.3 - 3.5 |
| Moderate Block (Reappearance of T₂) | Rocuronium | This compound 2 mg/kg | ~1.4 - 2.0 |
| Moderate Block (Reappearance of T₂) | Rocuronium | Neostigmine 50 µg/kg | ~17.6 - 50.4 |
| Immediate Reversal (~3 min post-rocuronium) | Rocuronium | This compound 16 mg/kg | ~4.0 |
| Data compiled from sources. PTC: Post-Tetanic Count; T₂: Second twitch of Train-of-Four. |
Table 3: Recommended Dosing for Reversal
| Depth of Blockade | Timing of Administration | Recommended this compound Dose |
| Routine Reversal (Moderate Block) | At reappearance of T₂ or greater | 2 mg/kg |
| Reversal of Deep Block | At 1-2 PTCs | 4 mg/kg |
| Immediate Reversal | Approx. 3 minutes after 1.2 mg/kg rocuronium | 16 mg/kg |
| Data compiled from sources. |
Experimental Protocols
Representative Synthesis of this compound
The following protocol is a composite representation based on methodologies described in the patent literature. Exact quantities, reaction times, and purification methods may vary and require optimization.
Step 1: Synthesis of 6-per-deoxy-6-per-iodo-γ-cyclodextrin
-
Dry γ-cyclodextrin under vacuum.
-
In a reaction vessel under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous dimethylformamide (DMF).
-
Add iodine to the solution and stir until a Vilsmeier-Haack reagent is formed.
-
Add the dried γ-cyclodextrin to the reagent solution.
-
Heat the reaction mixture (e.g., to 70°C) and maintain for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture and precipitate the product by adding an anti-solvent (e.g., methanol).
-
Filter the crude product, wash extensively (e.g., with methanol, water), and dry under vacuum.
Step 2: Synthesis of this compound Sodium
-
Under a nitrogen atmosphere, suspend sodium hydride (NaH) in anhydrous DMF.
-
In a separate flask, dissolve 3-mercaptopropionic acid in anhydrous DMF.
-
Slowly add the 3-mercaptopropionic acid solution to the NaH suspension at a reduced temperature (e.g., 0°C) to form the sodium thiolate.
-
Dissolve the 6-per-deoxy-6-per-iodo-γ-cyclodextrin intermediate from Step 1 in anhydrous DMF.
-
Add the intermediate solution to the sodium thiolate mixture.
-
Heat the reaction mixture (e.g., to 70°C) and maintain for several hours until the reaction is complete (monitored by HPLC).
-
Cool the mixture and quench the reaction by the slow addition of water.
-
Purify the crude this compound. This may involve filtration, treatment with activated carbon, and precipitation/recrystallization by adding an alcohol (e.g., methanol or ethanol) to the aqueous solution.
-
Filter the final product, wash with alcohol, and dry under vacuum to yield this compound sodium as a white powder.
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH).
Protocol Outline:
-
Sample Preparation: Prepare precisely concentrated solutions of this compound and the NMBA (e.g., rocuronium) in a matched buffer (e.g., phosphate-buffered saline, pH 7.4). Degas all solutions thoroughly to prevent air bubbles.
-
Instrument Setup: Equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).
-
Loading: Load the this compound solution into the sample cell and the rocuronium solution into the titration syringe.
-
Titration: Perform a series of small, precise injections of the rocuronium solution from the syringe into the this compound solution in the cell. The instrument measures the minute heat changes (exothermic or endothermic) that occur after each injection.
-
Control Titration: Perform a control experiment by titrating rocuronium into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., a single set of sites model). This analysis yields the thermodynamic parameters of the interaction, including the association constant (Kₐ).
Conclusion
The development of this compound represents a triumph of rational drug design, moving from a theoretical concept of molecular encapsulation to a clinically transformative therapy. Its discovery was born from fundamental research into cyclodextrin chemistry, while its synthesis, though complex, is a testament to advances in organic chemistry. The unique mechanism of action provides anesthesiologists with an unprecedented ability to rapidly and predictably reverse even profound levels of neuromuscular blockade, enhancing patient safety and improving operating room efficiency. The data clearly demonstrate its superiority over older agents in terms of speed and reliability. This compound stands as a benchmark in its class and a powerful example of how understanding supramolecular interactions can lead to profound medical innovation.
References
- 1. WO2017144734A2 - Process for making this compound - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN synthesis - chemicalbook [chemicalbook.com]
- 4. CN109438591B - Preparation process of this compound sodium - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Sugammadex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugammadex, marketed under the brand name Bridion, represents a paradigm shift in anesthetic practice as the first and only selective relaxant binding agent (SRBA).[1] It is a modified gamma-cyclodextrin specifically designed for the rapid and predictable reversal of neuromuscular blockade (NMB) induced by the aminosteroid agents rocuronium and vecuronium.[2][3] Unlike traditional reversal agents, which indirectly increase the amount of acetylcholine at the neuromuscular junction, this compound works by a novel mechanism of direct encapsulation of the neuromuscular blocking agent, rendering it inactive.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a modified γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. The core structure is a torus-shaped molecule with a hydrophilic exterior and a lipophilic interior cavity. To enhance its binding affinity and specificity for steroidal neuromuscular blocking agents, the primary hydroxyl groups at the sixth carbon position of each glucose unit are substituted with eight carboxyl thio ether side chains. These negatively charged side chains extend the size of the cavity and create strong electrostatic interactions with the positively charged quaternary nitrogen of the target drug molecule.
Quantitative Physicochemical Data
The unique chemical structure of this compound dictates its physicochemical properties, which are optimized for its function as an intravenous encapsulating agent.
| Property | Value | Reference |
| Molecular Formula | C₇₂H₁₁₂O₄₈S₈ | |
| Molecular Weight | 2002.12 g/mol | |
| Water Solubility | > 500 mg/mL | |
| pKa | 2.82 | |
| logP (Partition Coefficient) | Very low (highly hydrophilic) | |
| Protein Binding | Does not bind to plasma proteins |
Mechanism of Action: Encapsulation and Reversal of Neuromuscular Blockade
The primary mechanism of action of this compound is the formation of a highly stable, 1:1 host-guest inclusion complex with steroidal neuromuscular blocking agents, primarily rocuronium and, to a lesser extent, vecuronium. This encapsulation process is driven by a combination of van der Waals forces, hydrophobic interactions, and electrostatic interactions.
The process unfolds in a stepwise manner:
-
Plasma Encapsulation: Following intravenous administration, this compound circulates in the plasma and rapidly encapsulates free molecules of the neuromuscular blocking agent.
-
Concentration Gradient: This rapid sequestration of the blocking agent in the plasma creates a steep concentration gradient between the plasma and the neuromuscular junction.
-
Diffusion and Reversal: In response to this gradient, molecules of the blocking agent diffuse away from the nicotinic acetylcholine receptors at the neuromuscular junction and back into the plasma, where they are subsequently encapsulated by this compound.
-
Restoration of Neuromuscular Function: The removal of the blocking agent from the receptors allows for the resumption of normal neuromuscular transmission and the restoration of muscle function.
The binding affinity of this compound is significantly higher for rocuronium than for other aminosteroid muscle relaxants.
Binding Affinity Data
The association rate constants (kₐ) determined by isothermal titration calorimetry (ITC) demonstrate the high affinity of this compound for rocuronium and vecuronium.
| Neuromuscular Blocking Agent | Association Rate Constant (kₐ) (mol/L) | Reference |
| Rocuronium | 1.79 x 10⁷ | |
| Vecuronium | 5.72 x 10⁶ |
Visualizing the Mechanism of Action
The following diagram illustrates the stepwise process of rocuronium encapsulation by this compound and the subsequent reversal of neuromuscular blockade.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts with γ-cyclodextrin. While various specific methodologies exist, a general synthetic route is outlined below.
Step 1: Halogenation of γ-Cyclodextrin A common method involves the reaction of γ-cyclodextrin with a halogenating agent, such as triphenylphosphine and iodine or a brominating agent like N-bromosuccinimide, in an appropriate solvent like dimethylformamide (DMF). This step replaces the primary hydroxyl groups at the C6 position of each glucose unit with a halogen, typically bromine or iodine, to form 6-per-deoxy-6-per-halo-γ-cyclodextrin.
Step 2: Thioetherification The halogenated intermediate is then reacted with 3-mercaptopropionic acid in the presence of a strong base, such as sodium hydride or sodium methoxide, in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction forms the thioether linkages and introduces the carboxylate side chains.
Step 3: Purification The crude this compound sodium salt is purified to remove unreacted starting materials, reagents, and byproducts. Purification techniques may include precipitation from a solvent/anti-solvent system (e.g., water/methanol or water/ethanol), dialysis, or column chromatography. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).
Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Methodology:
-
Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and a solution of the neuromuscular blocking agent (e.g., rocuronium) is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the neuromuscular blocking agent are made into the this compound solution while the temperature is kept constant.
-
Data Acquisition: The heat released or absorbed during each injection is measured as a differential power signal between the sample and reference cells.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the two binding partners. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters, including the association constant (Kₐ).
Assessment of Neuromuscular Blockade Reversal: Train-of-Four (TOF) Monitoring
TOF monitoring is the clinical standard for assessing the degree of neuromuscular blockade and its reversal.
Protocol:
-
Electrode Placement: Two electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve.
-
Supramaximal Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a train at a frequency of 2 Hz.
-
Twitch Response Measurement: The resulting muscle contractions (twitches) are observed or, more accurately, measured quantitatively using acceleromyography, electromyography, or mechanomyography.
-
TOF Count and Ratio:
-
TOF Count: The number of observed twitches provides a qualitative measure of the depth of blockade. A lower count indicates a deeper block.
-
TOF Ratio: Once all four twitches are present, the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1) is calculated. A TOF ratio of ≥ 0.9 is indicative of adequate recovery from neuromuscular blockade.
-
The efficacy of this compound is determined by measuring the time from its administration to the return of the TOF ratio to ≥ 0.9.
Conclusion
This compound represents a significant advancement in pharmacology, offering a novel and highly effective mechanism for the reversal of neuromuscular blockade. Its unique chemical structure, a modified γ-cyclodextrin, allows for the direct and efficient encapsulation of steroidal neuromuscular blocking agents. The quantitative data on its physicochemical properties and binding affinities, coupled with established experimental protocols for its synthesis and clinical evaluation, provide a solid foundation for further research and development in the field of selective relaxant binding agents. The continued exploration of its properties and applications will undoubtedly contribute to enhanced patient safety and improved perioperative outcomes.
References
- 1. xenonhealth.com [xenonhealth.com]
- 2. This compound: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. View of this compound: A neuromuscular blockade agent encapsulator | The Southwest Respiratory and Critical Care Chronicles [pulmonarychronicles.com]
- 5. This compound: clinical development and practical use - PMC [pmc.ncbi.nlm.nih.gov]
Sugammadex binding affinity for steroidal neuromuscular blockers
An In-depth Technical Guide on the Binding Affinity of Sugammadex for Steroidal Neuromuscular Blockers
Introduction
This compound is a modified γ-cyclodextrin designed as a selective relaxant binding agent (SRBA) to reverse neuromuscular blockade induced by the steroidal neuromuscular blocking agents (NMBAs) rocuronium and vecuronium.[1][2][3] Its mechanism of action is unique, relying on the encapsulation of the NMBA molecule in a 1:1 ratio, forming a stable, water-soluble complex that is subsequently excreted by the kidneys.[1][2] This encapsulation process effectively reduces the amount of free NMBA in the plasma, creating a concentration gradient that draws the NMBA away from the nicotinic receptors at the neuromuscular junction, thereby restoring neuromuscular function. This technical guide provides a detailed overview of the binding affinities of this compound for various steroidal NMBAs, the experimental protocols used to determine these affinities, and visual representations of its mechanism and experimental workflows.
Binding Affinity Data
The efficacy of this compound is directly related to its high binding affinity for specific steroidal NMBAs. The affinity is highest for rocuronium, followed by vecuronium, and is significantly lower for pancuronium. This selectivity is attributed to the structural complementarity between the hydrophobic core of the this compound molecule and the rigid steroid skeleton of the NMBA. The negatively charged extensions of the this compound molecule electrostatically bind to the quaternary nitrogen of the target NMBA, further strengthening the complex.
The binding affinities are quantified using the association constant (Kₐ), which represents the equilibrium constant for the formation of the this compound-NMBA complex. A higher Kₐ value indicates a stronger binding affinity.
| Neuromuscular Blocker | Association Constant (Kₐ or Kₐₛₛ) in M⁻¹ (L/mol) | Reference |
| Rocuronium | 1.79 x 10⁷ | |
| 2.5 x 10⁷ | ||
| Vecuronium | 5.72 x 10⁶ | |
| 1.0 x 10⁷ | ||
| Pancuronium | Significantly lower than Rocuronium and Vecuronium |
Experimental Protocols
The quantitative determination of binding affinity between this compound and steroidal NMBAs is primarily achieved through biophysical techniques such as Isothermal Titration Calorimetry (ITC).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining binding affinities as it provides a complete thermodynamic profile of the interaction (stoichiometry, binding constant, enthalpy, and entropy) in a single experiment.
Methodology:
-
Sample Preparation: A solution of this compound is prepared at a known concentration and placed in the sample cell of the calorimeter. The steroidal NMBA (e.g., rocuronium) is prepared at a higher concentration in the same buffer and loaded into a computer-controlled injection syringe.
-
Titration: A series of small, precise injections of the NMBA solution are made into the this compound solution while the temperature of the system is kept constant.
-
Heat Measurement: Each injection triggers a binding reaction, resulting in a small change in heat. The ITC instrument measures these minute heat changes with high sensitivity. The heat change is proportional to the amount of binding that occurs upon injection.
-
Data Analysis: As the titration proceeds, the this compound molecules become saturated with the NMBA, and the heat change per injection diminishes. The resulting data are plotted as heat change per injection versus the molar ratio of NMBA to this compound. This binding isotherm is then fitted to a binding model to calculate the association constant (Kₐ), the stoichiometry of the reaction (n), and the enthalpy of binding (ΔH).
Visualizations
Mechanism of Action and Reversal Pathway
The following diagram illustrates the core mechanism of this compound, from the administration of the NMBA to the restoration of neuromuscular function.
Caption: this compound encapsulation mechanism and reversal of neuromuscular blockade.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
This diagram outlines the typical workflow for determining binding affinity using ITC.
Caption: A typical experimental workflow for Isothermal Titration Calorimetry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Early-Phase Research on Sugammadex and Cyclodextrins
This technical guide provides a comprehensive overview of the foundational, early-phase research concerning this compound and the broader class of molecules to which it belongs, cyclodextrins. It delves into the core mechanism of action, presents quantitative data from pivotal preclinical and clinical studies, and outlines the experimental protocols used to establish the safety, efficacy, and binding characteristics of these unique encapsulating agents.
Introduction to Cyclodextrins and this compound
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch through enzymatic conversion.[1][2] These molecules are composed of α-1,4-linked glucopyranose units, forming a toroidal or donut-shaped structure.[3][4] The most common native cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively.[5] This unique structure results in a hydrophilic exterior and a hydrophobic (lipophilic) internal cavity, allowing them to form inclusion complexes with a wide variety of guest molecules. This encapsulation can enhance the solubility, stability, and bioavailability of guest compounds, making cyclodextrins highly valuable as pharmaceutical excipients.
This compound is a modified gamma-cyclodextrin, specifically engineered to be the first in a new class of drugs known as selective relaxant binding agents (SRBAs). It is designed to selectively encapsulate steroidal, non-depolarizing neuromuscular blocking agents (NMBAs), primarily rocuronium and, to a lesser extent, vecuronium. The modifications to the native γ-cyclodextrin structure involve the addition of eight carboxyl thio ether groups to the larger rim of the toroid. These additions extend the cavity size and add negative charges, which create a strong electrostatic attraction to the positively charged nitrogen atoms of the target NMBA, thereby enhancing the binding affinity.
Mechanism of Action: Encapsulation and Reversal of Neuromuscular Blockade
The primary mechanism of action for both cyclodextrins and this compound is the formation of a host-guest inclusion complex. For general cyclodextrins, this process involves the displacement of water molecules from the hydrophobic cavity by a suitable guest molecule, driven by favorable thermodynamic interactions.
This compound operates on this principle but with high specificity. When administered intravenously, it remains in the plasma compartment. There, it rapidly encapsulates free rocuronium or vecuronium molecules, forming a very stable 1:1 inclusion complex. This action creates a steep concentration gradient, drawing the NMBA from the neuromuscular junction back into the plasma, where it is subsequently encapsulated. This rapid reduction of free NMBA at the nicotinic acetylcholine receptors restores neuromuscular function. Unlike traditional reversal agents like neostigmine, which act by inhibiting acetylcholinesterase, this compound provides a novel mechanism of direct inactivation, avoiding cholinergic side effects.
Figure 1: Mechanism of this compound reversing rocuronium-induced neuromuscular blockade.
Quantitative Data from Early-Phase Research
The following tables summarize key quantitative findings from preclinical and early-phase clinical studies of this compound.
Table 1: Binding Affinity of this compound
| Guest Molecule | Association/Affinity Constant (M⁻¹) | Relative Affinity |
| Rocuronium | 2.5 x 10⁷ | Highest |
| Vecuronium | 1.0 x 10⁷ | ~2.5 times lower than Rocuronium |
| Pancuronium | - | Much lower affinity than Rocuronium/Vecuronium |
| Cortisone | - | ~120 times less than Rocuronium |
| Atropine | - | ~400 times less than Rocuronium |
| Verapamil | - | ~400 times less than Rocuronium |
| Ketamine | - | ~700 times less than Rocuronium |
Data compiled from multiple sources to show relative binding strengths.
Table 2: Summary of Phase I Clinical Trial Data for this compound
| Study Parameter | Finding | Reference |
| Dose Range Studied | 0.1 mg/kg to 96 mg/kg | |
| Safety & Tolerability | Generally well tolerated. Most common adverse event was dysgeusia (altered taste). No clinically relevant changes in ECG or vital signs were noted in initial studies. | |
| Pharmacokinetics | Dose-linear over the range of 32-96 mg/kg. | |
| Elimination Half-Life | Approximately 2 hours in healthy adults. | |
| Route of Elimination | Primarily renal excretion (>90% of the dose excreted unchanged in urine within 24-48 hours). | |
| Metabolism | Very limited; no metabolites observed. |
Table 3: Reversal Times from Early Clinical Studies
| NMBA & Dose | Depth of Blockade | This compound Dose | Mean Time to TOF Ratio 0.9 | Comparator & Time | Reference |
| Rocuronium (0.6 mg/kg) | Reappearance of T2 | 2.0 mg/kg | 1.51 minutes | Neostigmine (50 µg/kg): 2.85 minutes | |
| Rocuronium (0.6 mg/kg) | Reappearance of T2 | 4.0 mg/kg | 1.22 minutes | - | |
| Rocuronium (1.2 mg/kg) | Profound (3 min post-dose) | 8.0 mg/kg | < 3 minutes | - | |
| Vecuronium | Reappearance of T2 | 2.0 mg/kg | 2.7 minutes | Neostigmine: 17.9 minutes | |
| Vecuronium | Profound (PTC 1-2) | 4.0 mg/kg | 4.5 minutes | - |
TOF = Train-of-Four; T2 = Second twitch of TOF; PTC = Post-Tetanic Count.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating early-phase research findings.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Objective: To quantify the binding affinity between this compound (host) and an NMBA (guest).
-
Methodology:
-
Sample Preparation: The macromolecule (e.g., this compound) is placed in the sample cell of the calorimeter. The ligand (e.g., rocuronium) is loaded into a computer-controlled injection syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.
-
Titration: Small, precise aliquots of the ligand are injected into the sample cell.
-
Heat Measurement: Each injection causes a heat change (exothermic or endothermic) that is measured by the instrument's sensitive thermopile circuits by detecting the temperature difference between the sample cell and a reference cell.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
-
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tomato Oil Encapsulation by α-, β-, and γ-Cyclodextrins: A Comparative Study on the Formation of Supramolecular Structures, Antioxidant Activity, and Carotenoid Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
An In-depth Technical Guide to the Selective Binding of Sugammadex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic science investigations into the selective binding mechanism of Sugammadex. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core principles and experimental methodologies used to characterize this unique selective relaxant binding agent.
Introduction: The Encapsulation Chemistry of this compound
This compound is a modified γ-cyclodextrin designed to selectively encapsulate and inactivate steroidal non-depolarizing neuromuscular blocking agents (NMBAs), primarily rocuronium and vecuronium.[1][2][3] Its structure features a hydrophobic core and a hydrophilic exterior.[2][4] This distinctive doughnut-shaped molecule has eight identical hydroxyl side chains that extend the cavity, allowing for the accommodation of the bulky aminosteroid NMBA. The terminal carboxyl groups on these side chains are negatively charged, which facilitates an electrostatic bond with the positively charged quaternary nitrogen of the target NMBA, effectively trapping it within the cyclodextrin cavity in a 1:1 ratio.
The primary mechanism of action involves the formation of a highly stable, water-soluble host-guest complex between this compound and the NMBA in the plasma. This encapsulation renders the NMBA unavailable to bind to the acetylcholine receptors at the neuromuscular junction. The rapid binding of free NMBA in the plasma creates a concentration gradient, which in turn draws more NMBA from the neuromuscular junction into the plasma, where it is subsequently encapsulated. This process leads to a swift and effective reversal of neuromuscular blockade.
The selectivity of this compound is a key aspect of its clinical utility. Its binding affinity is highest for rocuronium, followed by vecuronium, and to a much lesser extent, pancuronium. It has negligible affinity for non-steroidal NMBAs like atracurium and mivacurium. This high degree of selectivity is attributed to the specific fit and the combination of hydrophobic and electrostatic interactions between the this compound molecule and the aminosteroid structure of the target NMBA.
Quantitative Analysis of Binding Affinity
The selective binding of this compound to various NMBAs and other drugs has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The association constant (Kass), a measure of the binding affinity, is a critical parameter in understanding the drug's efficacy and potential for drug-drug interactions.
| Compound | Association Constant (Kass) (M⁻¹) | Experimental Method |
| Rocuronium | 1.79 x 10⁷ | Isothermal Titration Calorimetry (ITC) |
| Vecuronium | 5.72 x 10⁶ | Isothermal Titration Calorimetry (ITC) |
| Pancuronium | Data not consistently reported, but significantly lower than rocuronium and vecuronium | Inferred from clinical and preclinical studies |
| Flucloxacillin | Identified as having potential for displacement, specific Kass not provided in the primary source | Isothermal Titration Calorimetry (ITC) |
| Fusidic acid | Identified as having potential for displacement, specific Kass not provided in the primary source | Isothermal Titration Calorimetry (ITC) |
| Toremifene | Identified as having potential for displacement, specific Kass not provided in the primary source | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. It measures the heat released or absorbed during the binding event, allowing for the determination of the association constant (Kass), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Objective: To determine the binding affinity and thermodynamics of this compound binding to vecuronium.
Materials:
-
This compound sodium salt
-
Vecuronium bromide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a 100 µM solution of this compound in PBS.
-
Prepare a 1 mM solution of vecuronium bromide in the same PBS buffer.
-
Degas both solutions for 10-15 minutes prior to use to prevent bubble formation in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the calorimeter to the desired experimental temperature (e.g., 25°C).
-
The reference cell is filled with deionized water.
-
The sample cell (approximately 1.4 mL) is loaded with the this compound solution.
-
The injection syringe (typically 250 µL) is filled with the vecuronium solution.
-
-
Titration:
-
Perform an initial injection of 1 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of 20-30 injections of 10 µL of the vecuronium solution into the this compound solution at 150-second intervals.
-
The stirring speed should be maintained at a constant rate (e.g., 300 rpm) to ensure rapid mixing.
-
-
Data Analysis:
-
The raw data, a plot of heat change versus time, is integrated to obtain the heat change per injection.
-
The integrated heat data is then plotted against the molar ratio of vecuronium to this compound.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Kass), enthalpy change (ΔH), and stoichiometry (n).
-
For very high-affinity interactions, direct titration may not be accurate. A competitive binding experiment can be employed where a lower-affinity competitor is displaced by the high-affinity ligand.
Objective: To determine the binding affinity of this compound for rocuronium using a competitive displacement approach.
Materials:
-
This compound sodium salt
-
Rocuronium bromide
-
A suitable competitor ligand with moderate affinity (e.g., pancuronium or another molecule with known, weaker binding to this compound).
-
Phosphate-buffered saline (PBS), pH 7.4
-
Isothermal Titration Calorimeter
Procedure:
-
Initial Characterization: First, determine the binding affinity of the competitor ligand to this compound using the direct titration method described above.
-
Sample Preparation for Displacement Titration:
-
Prepare a solution of this compound pre-saturated with the competitor ligand in PBS. The concentration of the competitor should be sufficient to ensure a significant portion of the this compound binding sites are occupied.
-
Prepare a solution of rocuronium in the same PBS buffer.
-
Degas both solutions.
-
-
Titration:
-
Load the this compound-competitor complex into the sample cell.
-
Fill the injection syringe with the rocuronium solution.
-
Perform the titration as described in the direct titration protocol. The heat change observed will be due to the displacement of the competitor by the higher-affinity rocuronium.
-
-
Data Analysis:
-
The data is analyzed using a competitive binding model. This model takes into account the binding affinity of the competitor (determined in the initial experiment) to calculate the binding affinity of the high-affinity ligand (rocuronium).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy provides detailed information about the structure of the this compound-NMBA complex in solution and can be used to identify the specific atoms involved in the interaction.
Objective: To characterize the formation of the this compound-rocuronium complex and identify the interacting moieties using 2D NMR techniques.
Materials:
-
This compound sodium salt
-
Rocuronium bromide
-
Deuterated phosphate buffer (D2O), pD 7.4
Procedure:
-
Sample Preparation:
-
Prepare separate solutions of this compound (e.g., 5 mM) and rocuronium (e.g., 5 mM) in the deuterated buffer.
-
Prepare a third sample containing a 1:1 molar ratio of this compound and rocuronium in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H NMR spectra of all three samples to observe changes in chemical shifts upon complex formation.
-
Diffusion-Ordered Spectroscopy (DOSY):
-
Perform a 2D DOSY experiment on the 1:1 complex sample. This experiment separates the NMR signals of different species based on their diffusion coefficients. The larger this compound-rocuronium complex will have a slower diffusion coefficient than the free molecules.
-
-
Rotating-Frame Overhauser Effect Spectroscopy (ROESY):
-
Acquire a 2D ROESY spectrum of the 1:1 complex. This experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). Cross-peaks between this compound and rocuronium protons will indicate which parts of the molecules are in close proximity within the complex.
-
-
-
Data Analysis:
-
Chemical Shift Perturbations: Analyze the changes in the chemical shifts of the rocuronium and this compound protons in the 1D spectra upon complexation to identify the protons in the binding interface.
-
DOSY Analysis: In the DOSY spectrum, the signals from the complexed this compound and rocuronium should align at the same diffusion coefficient, confirming the formation of a stable complex.
-
ROESY Analysis: Identify and assign the intermolecular cross-peaks in the ROESY spectrum. These cross-peaks provide direct evidence of the encapsulation of the rocuronium molecule within the this compound cavity and reveal the orientation of the guest molecule within the host.
-
Visualizations of Mechanisms and Workflows
Caption: Mechanism of this compound action.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Neuromuscular Blockade Reversal: A Technical History of Selective Relaxant Binding Agents
An in-depth look at the conceptualization, discovery, and clinical integration of SRBAs, a class of drugs that revolutionized anesthetic practice by introducing the concept of chemical encapsulation for targeted drug reversal.
The advent of Selective Relaxant Binding Agents (SRBAs) represents a paradigm shift in clinical anesthesiology, moving away from indirect physiological antagonism to direct chemical inactivation. This guide traces the historical and scientific journey of SRBAs, from the initial concept of chemical encapsulation to the development and approval of the first-in-class agent, sugammadex. It details the underlying science, key experiments, and quantitative data that underscore the significance of this drug class for researchers, scientists, and drug development professionals.
The Pre-SRBA Landscape: Limitations of Acetylcholinesterase Inhibitors
For decades, the reversal of neuromuscular blocking agents (NMBAs) relied on acetylcholinesterase inhibitors like neostigmine.[1][2] These agents increase the amount of acetylcholine at the neuromuscular junction to compete with the NMBA, thereby restoring muscle function.[3] However, this indirect mechanism has inherent limitations:
-
Ceiling Effect: They are ineffective against profound or deep neuromuscular blockade.[2]
-
Slow Onset: Reversal can be slow and unpredictable.[4]
-
Muscarinic Side Effects: Their action is not specific to the neuromuscular junction, leading to undesirable cholinergic side effects like bradycardia, salivation, and gastrointestinal hypermotility, which necessitate the co-administration of an antimuscarinic agent (e.g., glycopyrrolate or atropine).
These limitations spurred the search for a novel reversal mechanism that could offer rapid, reliable, and complete reversal of any depth of blockade without inducing significant side effects.
A Novel Concept: The Birth of Chemical Encapsulation
The breakthrough came from a different field of chemistry: host-guest chemistry. The central idea was to develop a "host" molecule that could selectively encapsulate and inactivate a "guest" NMBA molecule. This concept of chemical chelation would physically remove the NMBA from the plasma, shifting the equilibrium and drawing the NMBA away from the neuromuscular junction, leading to a rapid reversal of its effects.
Researchers at Organon Laboratories in Newhouse, Scotland, began exploring cyclodextrins as potential host molecules. Cyclodextrins are cyclic oligosaccharides derived from starch, featuring a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity, making them capable of encapsulating other lipophilic molecules.
The research, led by Dr. Anton Bom, initially investigated cyclodextrins as a means to improve the aqueous solubility of the lipophilic aminosteroid NMBA, rocuronium. During these experiments, a specific modified gamma-cyclodextrin was found to have an exceptionally high binding affinity for rocuronium. This pivotal discovery marked the birth of the SRBA drug class.
The Development of this compound (Org 25969)
The lead compound, originally designated Org 25969 and now known as this compound, was specifically engineered to optimize the encapsulation of aminosteroid NMBAs. This compound is a modified gamma-cyclodextrin with eight carboxyl thioether groups attached to its side chains. This structural modification achieves two critical goals:
-
Enlarges the Cavity: The extensions increase the size of the lipophilic core, allowing it to better accommodate the bulky steroidal structure of rocuronium and vecuronium.
-
Enhances Binding: The negatively charged carboxyl groups form strong electrostatic bonds with the positively charged quaternary nitrogen of the aminosteroid NMBA, significantly increasing the stability of the host-guest complex.
This results in a very stable, 1:1 non-covalent inclusion complex, effectively rendering the NMBA inactive. The first batch of Org 25969 was produced in March 1999, and subsequent pharmacological screening confirmed its desired profile. The concept and structure were patented in 2001, and the first human study was published in 2005. This compound was approved for use in the European Union in 2008 and, after a lengthy review process, by the US FDA in December 2015.
Mechanism of Action and Selectivity
This compound works by forming a tight, water-soluble 1:1 complex with aminosteroid NMBAs in the plasma. This encapsulation rapidly decreases the plasma concentration of free NMBA molecules. A concentration gradient is established, which pulls NMBA molecules from the neuromuscular junction back into the plasma, where they are also encapsulated. This swift clearance of the blocking agent from its site of action results in the rapid restoration of neuromuscular function.
Caption: Encapsulation of rocuronium by this compound in plasma reverses neuromuscular blockade.
Quantitative Data: Binding Affinity and Reversal Efficacy
The efficacy of this compound is rooted in its high binding affinity and selectivity for specific NMBAs. Isothermal titration calorimetry (ITC) has been a key experimental method to quantify these interactions. The data clearly demonstrates a strong preference for rocuronium, followed by vecuronium, with minimal affinity for other agents.
Table 1: Binding Affinity of this compound for Various NMBAs
| Compound | Association Rate Constant (kₐ) in M⁻¹ | Relative Affinity |
|---|---|---|
| Rocuronium | 1.79 x 10⁷ to 2.5 x 10⁷ | Highest |
| Vecuronium | 5.72 x 10⁶ to 1.0 x 10⁷ | ~2.5-3 times lower than Rocuronium |
| Pancuronium | Lower affinity | Low |
Data sourced from ITC experiments.
Clinical trials have consistently shown that this high affinity translates into significantly faster reversal times compared to neostigmine, especially from deep levels of blockade.
Table 2: Comparative Reversal Times (this compound vs. Neostigmine)
| Depth of Blockade | Drug & Dose | Mean Time to TOF Ratio ≥ 0.9 (minutes) |
|---|---|---|
| Moderate (Reappearance of T₂) | This compound (2.0 mg/kg) | 1.4 - 2.1 |
| Moderate (Reappearance of T₂) | Neostigmine (50-70 µg/kg) | 17.6 - 50.4 |
| Deep (1-2 PTC¹) | This compound (4.0 mg/kg) | 2.9 - 3.3 |
| Deep (1-2 PTC¹) | Neostigmine (70 µg/kg) | ~50.4 |
¹PTC: Post-Tetanic Count; TOF: Train-of-Four. Data represents pooled results from multiple clinical studies.
Key Experimental Protocols
The characterization of SRBAs relies on a combination of in vitro binding assays and ex vivo/in vivo functional assessments.
ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the SRBA (e.g., this compound) is placed in a sample cell, and the NMBA is titrated into it in small, precise injections. The heat change upon each injection is measured relative to a reference cell.
-
Methodology:
-
Preparation: Prepare solutions of this compound and the target NMBA in the same buffer to minimize heats of dilution. Degas solutions to prevent air bubbles.
-
Loading: The macromolecule (this compound) is loaded into the sample cell of the calorimeter, and the buffer is loaded into the reference cell. The ligand (NMBA) is loaded into the injection syringe.
-
Titration: A series of small, automated injections of the NMBA into the sample cell is performed. After each injection, the system returns to thermal equilibrium.
-
Data Acquisition: The instrument records the heat change (as differential power) required to maintain zero temperature difference between the sample and reference cells.
-
Analysis: The resulting peaks are integrated to determine the heat change per injection. This data is plotted against the molar ratio of ligand to macromolecule and fitted to a binding model to calculate Kₐ, n, and ΔH.
-
Caption: Generalized workflow for determining binding affinity using ITC.
This classic pharmacology preparation provides a functional assessment of neuromuscular blockade and its reversal in an isolated tissue setting.
-
Principle: The isolated hemidiaphragm muscle of a rodent with its phrenic nerve intact is suspended in an organ bath. The nerve is electrically stimulated, and the resulting muscle contraction force is measured.
-
Methodology:
-
Dissection: A rat or mouse is euthanized, and the phrenic nerve-hemidiaphragm is carefully dissected and removed.
-
Mounting: The preparation is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-puffer) maintained at 37°C. The rib cage side is fixed, and the central tendon is attached to an isometric force transducer.
-
Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses (e.g., single twitches or train-of-four stimuli) to elicit muscle contractions.
-
Blockade & Reversal: After a stabilization period, an NMBA (e.g., rocuronium) is added to the bath to induce blockade (a decrease in twitch height). Once the desired level of blockade is achieved, the SRBA (this compound) is added, and the recovery of twitch height is recorded over time.
-
Analysis: The force and rate of contraction recovery are quantified to determine the efficacy of the reversal agent.
-
Future Directions and Conclusion
The development of this compound validated the SRBA concept and revolutionized anesthetic practice. It provided a tool for rapid and reliable reversal, enhancing patient safety by reducing the risk of postoperative residual paralysis. The success of this approach has spurred further research into new host molecules. Future developments include:
-
Adamgammadex: A modified cyclodextrin with potentially fewer adverse reactions.
-
Calabadions: Cucurbituril-based molecules that can bind both aminosteroid and benzylisoquinolinium NMBAs, offering a broader spectrum of reversal. Calabadion 2 has shown a significantly higher affinity for rocuronium than this compound.
The history of SRBAs is a testament to innovative drug design, shifting the focus from altering physiology to direct chemical inactivation. This approach has not only solved a long-standing clinical problem but has also opened new avenues for the development of targeted reversal agents for other classes of drugs.
References
- 1. Discovery, development, and clinical application of this compound sodium, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of the development of antagonists for neuromuscular blocking agents [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. apsf.org [apsf.org]
In-depth review of Sugammadex's pharmacological profile
An In-depth Technical Guide to the Pharmacological Profile of Sugammadex
Introduction
This compound is a pioneering pharmaceutical agent, the first in a class of drugs known as selective relaxant binding agents (SRBAs).[1][2] It represents a paradigm shift in clinical anesthesiology, offering a novel mechanism for the rapid and predictable reversal of neuromuscular blockade (NMB) induced by the aminosteroid neuromuscular blocking agents (NMBAs) rocuronium and vecuronium.[3][4] Unlike traditional reversal agents like neostigmine, which indirectly increase acetylcholine levels at the neuromuscular junction, this compound works by direct encapsulation of the NMBA molecule.[4] This guide provides a comprehensive technical overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a modified gamma-cyclodextrin, a cyclic oligosaccharide with a unique three-dimensional structure resembling a hollow, truncated cone. This structure features a hydrophobic inner cavity and a hydrophilic exterior. The gamma-cyclodextrin has been chemically modified with eight carboxyl thioether groups, which enlarges the cavity and adds negatively charged extensions.
The primary mechanism of action involves the formation of a very stable, 1:1 water-soluble guest-host complex with steroidal NMBA molecules, primarily rocuronium and, to a lesser extent, vecuronium. The encapsulation process is driven by a combination of intermolecular forces, including van der Waals forces, hydrogen bonds, and hydrophobic interactions. Additionally, electrostatic bonds form between the negatively charged groups on the this compound molecule and the positively charged quaternary nitrogen of the aminosteroid NMBA.
This encapsulation renders the NMBA pharmacologically inactive and unavailable to bind to nicotinic cholinergic receptors at the neuromuscular junction. The process occurs in two phases:
-
Encapsulation in Plasma: this compound first binds to free NMBA molecules circulating in the plasma. This rapidly decreases the free plasma concentration of the NMBA.
-
Concentration Gradient Shift: The reduction in free plasma NMBA concentration creates a steep concentration gradient, drawing NMBA molecules away from the neuromuscular junction back into the plasma, where they are subsequently encapsulated by this compound.
This mechanism leads to a swift and effective reversal of neuromuscular blockade, independent of the depth of the block.
Pharmacological Profile
Pharmacokinetics
This compound exhibits linear, dose-proportional pharmacokinetics. It is administered intravenously, resulting in 100% bioavailability.
Distribution: The steady-state volume of distribution in adults is approximately 11 to 14 liters. This compound does not bind to plasma proteins or erythrocytes.
Metabolism: Clinical studies have shown that this compound undergoes minimal or no metabolism.
Excretion: Elimination occurs primarily via renal excretion of the unchanged drug. Over 90% of an administered dose is excreted in the urine within 24 hours, with approximately 70% excreted in the first 6 hours. Excretion in feces and expired air is negligible (<0.02%). The clearance of this compound is similar to the glomerular filtration rate. The elimination half-life is approximately 2 hours in healthy adults. In patients with severe renal impairment (creatinine clearance <30 mL/min), clearance is significantly reduced, and its use is not recommended.
| Parameter | Value | Patient Population |
| Volume of Distribution (Vd) | 11-14 L | Adults with normal renal function |
| Plasma Protein Binding | Negligible | - |
| Metabolism | Minimal to none | - |
| Primary Route of Excretion | Renal (unchanged drug) | - |
| Urinary Excretion | >90% within 24 hours | Healthy male volunteers |
| Half-life (t½) | ~2 hours | Healthy adults |
| Clearance | ~88 mL/min | Adults with normal renal function |
Table 1: Summary of this compound Pharmacokinetic Parameters
Pharmacodynamics
The pharmacodynamic effect of this compound is the rapid reversal of neuromuscular blockade induced by rocuronium or vecuronium. The dose required depends on the depth of the existing blockade.
Binding Affinity: this compound has the highest affinity for rocuronium, followed by vecuronium, and a much lower affinity for pancuronium. The equilibrium affinity constant for rocuronium is approximately 2.5 times higher than for vecuronium. Despite the lower affinity for vecuronium, reversal is still highly effective.
| Neuromuscular Blocking Agent | Relative Binding Affinity | Equilibrium Affinity Constant (M) |
| Rocuronium | Highest | 25,000,000 |
| Vecuronium | Intermediate | 10,000,000 |
| Pancuronium | Lowest | Low affinity |
Table 2: Binding Affinity of this compound for Aminosteroid NMBAs
Clinical Efficacy
Numerous clinical trials have demonstrated the superior efficacy of this compound compared to placebo or neostigmine for the reversal of both moderate and deep neuromuscular blockade. A pooled analysis of 26 studies showed that this compound provides rapid and predictable reversal.
| Blockade Depth | NMBA | Reversal Agent | Dose | Geometric Mean Time to TOF Ratio ≥0.9 (95% CI) |
| Moderate (at T2) | Rocuronium | This compound | 2.0 mg/kg | 1.9 (1.8-2.0) min |
| Neostigmine | 50 mcg/kg | 10.6 (9.8-11.6) min | ||
| Vecuronium | This compound | 2.0 mg/kg | 2.9 (2.5-3.4) min | |
| Neostigmine | 50 mcg/kg | 17.4 (13.4-22.6) min | ||
| Deep (at 1-2 PTC) | Rocuronium | This compound | 4.0 mg/kg | 2.2 (2.1-2.3) min |
| Neostigmine | 50 mcg/kg | 19.0 (14.8-24.6) min | ||
| Vecuronium | This compound | 4.0 mg/kg | 3.8 (3.0-5.0) min | |
| Neostigmine | 50 mcg/kg | 67.6 (56.3-81.2) min | ||
| Immediate (3 min post-dose) | Rocuronium (1.2 mg/kg) | This compound | 16.0 mg/kg | 1.7 (1.5-2.0) min |
T2: Reappearance of the second twitch in a train-of-four (TOF) stimulation. PTC: Post-tetanic count. Table 3: Clinical Efficacy of this compound vs. Neostigmine
Experimental Protocols
Detailed experimental protocols from proprietary clinical trials are not fully public. However, published literature describes the methodologies of key studies.
Pharmacokinetic and Excretion Study (Example Protocol): A study to determine the excretion, metabolism, and pharmacokinetic profile of this compound involved a single-center, open-label, non-randomized design.
-
Subjects: Healthy male volunteers.
-
Intervention: A single intravenous bolus of 4 mg/kg ¹⁴C-labeled this compound was administered.
-
Sample Collection: Blood, urine, feces, and exhaled air samples were collected at predefined intervals.
-
Analysis: this compound concentrations were assessed by liquid chromatography-mass spectrometry (LC-MS), while total radioactivity was measured to track the labeled compound.
-
Endpoints: The primary endpoints were the total excretion of radioactivity and the identification of metabolites in plasma and urine.
References
- 1. This compound as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 3. detroitanesthesiaservices.com [detroitanesthesiaservices.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
Methodological & Application
In Vitro Assays for Determining Sugammadex Binding Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugammadex is a modified γ-cyclodextrin designed as a selective relaxant binding agent. It effectively reverses neuromuscular blockade induced by the aminosteroid agents rocuronium and vecuronium by encapsulating them in a 1:1 ratio, forming a water-soluble guest-host complex. This application note provides detailed protocols for key in vitro assays used to characterize the binding kinetics and thermodynamics of this compound with its target molecules. Understanding these binding parameters is crucial for drug development, enabling the optimization of efficacy and safety profiles. The primary techniques covered are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Principle of this compound Action
This compound's mechanism of action is based on the principles of host-guest chemistry. The cyclodextrin's hydrophobic inner cavity encapsulates the lipophilic steroidal structure of rocuronium or vecuronium, while its hydrophilic exterior ensures the complex remains in the aqueous plasma phase. This encapsulation prevents the neuromuscular blocking agent from interacting with nicotinic acetylcholine receptors at the neuromuscular junction, leading to a rapid reversal of muscle relaxation.
Quantitative Data Summary
The binding affinity of this compound for rocuronium and vecuronium has been quantified using various in vitro techniques, with Isothermal Titration Calorimetry being a primary method. The following table summarizes the key binding kinetic and thermodynamic parameters reported in the literature.
| Ligand | Parameter | Value | Method | Reference |
| Rocuronium | Association Constant (K_a) | 1.79 x 10⁷ M⁻¹ | ITC | [1][2] |
| Dissociation Constant (K_D) | 0.1 µM | Equilibrium | [3] | |
| Association Rate (k_on) | Not explicitly found | - | - | |
| Dissociation Rate (k_off) | Not explicitly found | - | - | |
| Vecuronium | Association Constant (K_a) | 5.72 x 10⁶ M⁻¹ | ITC | [1][2] |
| Dissociation Constant (K_D) | Not explicitly found | - | - | |
| Association Rate (k_on) | Not explicitly found | - | - | |
| Dissociation Rate (k_off) | Not explicitly found | - | - |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). This will be the titrant in the injection syringe.
-
Prepare a solution of rocuronium or vecuronium (e.g., 0.1 mM) in the exact same buffer. This will be the sample in the calorimetric cell.
-
Ensure both solutions are degassed to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the rocuronium/vecuronium solution into the sample cell and the this compound solution into the injection syringe.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Titration:
-
Perform a series of injections (e.g., 10-20 injections of 2-5 µL each) of the this compound solution into the sample cell.
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
-
Data Analysis:
-
The raw data will show heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to the neuromuscular blocking agent.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the association constant (K_a), binding enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of both association (k_on) and dissociation (k_off) rate constants, in addition to the equilibrium dissociation constant (K_D).
Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize this compound onto the activated surface via amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of rocuronium or vecuronium in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the sensor surface to monitor the association phase.
-
Switch to flowing only the running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The instrument software will generate sensorgrams showing the change in response units (RU) over time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
-
From the fitting, determine the association rate constant (k_on), the dissociation rate constant (k_off), and calculate the equilibrium dissociation constant (K_D = k_off / k_on).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study host-guest interactions by monitoring changes in the chemical shifts of the protons of both the host (this compound) and the guest (rocuronium or vecuronium) upon complexation. 1D and 2D NMR techniques can provide information on the binding stoichiometry and affinity.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the "host" (e.g., rocuronium) at a known concentration in a deuterated solvent (e.g., D₂O).
-
Prepare a stock solution of the "guest" (this compound) at a higher concentration in the same deuterated solvent.
-
Prepare a series of NMR tubes containing a fixed concentration of the host and increasing concentrations of the guest.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H NMR spectra for each sample at a constant temperature.
-
Optionally, acquire 2D NMR spectra (e.g., ROESY or NOESY) on a sample with a 1:1 molar ratio to obtain information about the spatial proximity of protons in the complex.
-
-
Data Analysis:
-
Identify specific proton signals of either the host or the guest that show a significant change in chemical shift upon titration.
-
Plot the change in chemical shift (Δδ) of a specific proton against the molar ratio of the guest to the host.
-
Fit the resulting titration curve to a non-linear binding isotherm equation to calculate the association constant (K_a).
-
Conclusion
The in vitro assays described in this application note are powerful tools for characterizing the binding kinetics and thermodynamics of this compound with its target neuromuscular blocking agents. Isothermal Titration Calorimetry provides a complete thermodynamic profile of the interaction, while Surface Plasmon Resonance offers real-time kinetic data. Nuclear Magnetic Resonance spectroscopy provides valuable structural and binding affinity information. A comprehensive understanding of these binding parameters is essential for the development and optimization of selective relaxant binding agents.
References
Application Notes and Protocols for Studying Sugammadex Efficacy and Safety in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to assess the efficacy and safety of Sugammadex, a selective relaxant binding agent. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the reversal of neuromuscular blockade (NMB) and to investigate the potential adverse effects of this compound.
Introduction
This compound is a modified gamma-cyclodextrin designed to encapsulate steroidal neuromuscular blocking agents (NMBAs) such as rocuronium and vecuronium, leading to rapid reversal of their effects.[1][2][3] Preclinical evaluation in appropriate animal models is a critical step in understanding its pharmacodynamics, pharmacokinetics, and safety profile before clinical application. This document outlines key animal models and experimental protocols for these investigations.
Animal Models in this compound Research
Several animal species have been instrumental in the preclinical assessment of this compound. The choice of model depends on the specific research question, with each offering unique advantages.
-
Canine Model (Dog): Frequently used for efficacy studies due to their size, which allows for instrumentation and monitoring similar to humans.[4][5] They are particularly valuable for studying the reversal of profound NMB and for cardiovascular safety assessments.
-
Rodent Model (Rat): Commonly employed for toxicological and safety studies, including assessments of nephrotoxicity and neurotoxicity. Their well-characterized physiology and the availability of transgenic strains make them suitable for mechanistic studies.
-
Rabbit Model: Utilized in cardiovascular safety studies, particularly for evaluating effects on the QTc interval.
-
Zebrafish Model: An excellent high-throughput screening model for developmental and cardiac toxicity due to their rapid external development and transparent embryos.
Efficacy Studies: Reversal of Neuromuscular Blockade
The primary efficacy endpoint for this compound is the rapid and reliable reversal of NMB induced by steroidal NMBAs.
Key Quantitative Endpoints for Efficacy
-
Time to Recovery of Train-of-Four (TOF) Ratio to 0.9: The most critical endpoint, indicating the return of normal neuromuscular function.
-
Recovery Index: The time taken for the first twitch (T1) of the TOF to recover from 25% to 75% of its baseline value.
-
Onset Time of NMB: Time from NMBA administration to the disappearance of T4.
-
Time to Reappearance of T1, T2, T3, and T4: Measures of the progression of recovery from NMB.
Experimental Protocol: Reversal of Rocuronium-Induced NMB in the Canine Model
This protocol describes a typical experiment to evaluate the efficacy of this compound in reversing rocuronium-induced neuromuscular blockade in dogs.
Materials:
-
Beagle dogs (or other suitable breed)
-
Anesthetic agents (e.g., propofol, isoflurane, alfaxalone)
-
Rocuronium bromide
-
This compound sodium
-
Intravenous catheters and infusion pumps
-
Neuromuscular transmission monitor with an acceleromyography sensor
-
Peripheral nerve stimulator (e.g., for the peroneal or ulnar nerve)
-
Endotracheal tubes and mechanical ventilator
-
Physiological monitoring equipment (ECG, blood pressure, SpO2, end-tidal CO2)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the dog using a suitable protocol (e.g., induction with propofol and maintenance with isoflurane or alfaxalone infusion).
-
Intubate the trachea and provide mechanical ventilation to maintain normal physiological parameters.
-
Place intravenous catheters for drug administration and fluid maintenance.
-
Attach physiological monitoring equipment.
-
-
Neuromuscular Monitoring Setup:
-
Place stimulating electrodes over the peroneal or ulnar nerve.
-
Attach an acceleromyography sensor to the corresponding paw or digit to measure the evoked muscle response.
-
Determine the supramaximal stimulation current by delivering single twitch stimuli of increasing intensity until a plateau in the twitch response is observed.
-
Record baseline Train-of-Four (TOF) measurements.
-
-
Induction of Neuromuscular Blockade:
-
Administer a bolus dose of rocuronium (e.g., 0.5-0.6 mg/kg IV) to induce NMB.
-
Monitor the TOF count. A profound block is typically characterized by a TOF count of 0.
-
-
Administration of this compound:
-
Once the desired level of NMB is achieved (e.g., reappearance of T2 for moderate block, or a specific time after a profound block), administer a bolus dose of this compound. Doses can range from 2 to 8 mg/kg IV, depending on the depth of the block being reversed.
-
-
Monitoring of Recovery:
-
Continuously monitor and record the TOF ratio until it returns to ≥ 0.9.
-
Record the time to recovery of the TOF ratio to 0.9, as well as other key recovery endpoints (e.g., recovery index, time to reappearance of T4).
-
Monitor for any signs of residual or recurrent NMB.
-
-
Post-Procedure:
-
Discontinue anesthesia and allow the animal to recover.
-
Provide appropriate postoperative care and monitoring.
-
Data Presentation: Efficacy of this compound in Dogs
| Parameter | Rocuronium Dose (mg/kg) | This compound Dose (mg/kg) | Mean Recovery Time to TOF Ratio ≥ 0.9 (minutes) | Reference |
| Onset Time (s) | 0.6 | N/A | 37 ± 18 | |
| Time to T4/T1 recovery to 0.9 (s) | 0.6 | 8 | 58.1 ± 67.8 | |
| Recovery Index (min) | 0.5 | 4 | 0.5 (0.3-0.7) | |
| Recovery Time (min) | 0.5 | 4 | 0.8 (0.5-2.8) | |
| Spontaneous Recovery Time (min) | 0.61 (0.3-2.9) | N/A | 20 (10-35) | |
| This compound Recovery Time (min) | 0.76 (0.4-2.6) | 3.9 (2.9-5.5) | 1 (1-3) |
Data are presented as mean ± SD or median (range).
Safety and Toxicology Studies
Evaluating the safety profile of this compound is crucial. Animal models are used to investigate potential adverse effects on various organ systems.
Key Areas of Safety Assessment
-
Cardiovascular Safety: Assessment of effects on heart rate, blood pressure, and cardiac electrophysiology (QTc interval).
-
Developmental and Teratogenic Toxicity: Evaluation of effects on embryonic and fetal development.
-
Nephrotoxicity: Assessment of potential kidney damage, as this compound and the this compound-rocuronium complex are primarily cleared by the kidneys.
-
Neurotoxicity: Investigation of potential adverse effects on the central and peripheral nervous systems.
-
Hypersensitivity Reactions: While challenging to fully replicate in animals, studies can provide insights into the potential for anaphylactoid reactions.
Experimental Protocol: Developmental Toxicity Screening in Zebrafish
This protocol provides a high-throughput method for assessing the potential teratogenic effects of this compound.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound sodium stock solution
-
Multi-well plates (e.g., 96-well)
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos.
-
Select healthy, normally developing embryos at the blastula stage (approximately 4 hours post-fertilization, hpf).
-
-
Exposure:
-
Prepare a range of this compound concentrations in embryo medium (e.g., 0, 25, 50, 100, 200 µg/mL).
-
Place a single embryo in each well of a multi-well plate containing the respective this compound concentration.
-
Incubate the plates at a constant temperature (e.g., 28.5 °C).
-
-
Endpoint Assessment:
-
At specific time points (e.g., 24, 48, 72, 96 hpf), examine the embryos under a stereomicroscope.
-
Record various morphological and developmental endpoints, including:
-
Mortality rate
-
Hatching rate
-
Heart rate and rhythm
-
Presence of pericardial edema or yolk sac edema
-
Body length and axis formation
-
Craniofacial and eye development
-
Spinal curvature
-
Fin development
-
-
-
Data Analysis:
-
Compare the incidence of malformations and other adverse effects in the this compound-treated groups to the control group.
-
Determine the no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL).
-
Experimental Protocol: Nephrotoxicity and Neurotoxicity Assessment in Rats
This protocol outlines a study to evaluate the potential for this compound, alone or in combination with rocuronium, to cause kidney and brain damage.
Materials:
-
Sprague-Dawley rats
-
This compound sodium
-
Rocuronium bromide
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Equipment for blood and tissue collection
-
Reagents for biochemical assays (e.g., malondialdehyde (MDA) and glutathione peroxidase (GSH-Px))
-
Materials for histopathological analysis
Procedure:
-
Animal Grouping and Dosing:
-
Divide rats into experimental groups (e.g., control, this compound alone, rocuronium alone, this compound + rocuronium).
-
Administer the respective drugs intravenously via the tail vein. A common dose for this compound in these studies is 16 mg/kg, and for rocuronium is 1 mg/kg.
-
-
Sample Collection:
-
At a predetermined time point after drug administration (e.g., 72 hours), anesthetize the rats.
-
Collect blood samples for biochemical analysis of kidney function markers (e.g., BUN, creatinine).
-
Perfuse the animals and collect kidney and brain tissues.
-
-
Biochemical Analysis (Oxidative Stress Markers):
-
Homogenize a portion of the kidney and brain tissue.
-
Measure levels of MDA (a marker of lipid peroxidation) and GSH-Px (an antioxidant enzyme) in the tissue homogenates.
-
-
Histopathological Analysis:
-
Fix the remaining kidney and brain tissues in formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a light microscope for any pathological changes, such as tubular necrosis, glomerular damage, inflammation in the kidneys, or neuronal damage and inflammation in the brain.
-
Data Presentation: Safety and Toxicology of this compound
Cardiovascular Safety in Rabbits
| Treatment Group | N | QTc Interval Change | Reference |
| This compound (2 mg/kg) | 5 | No significant change | |
| Neostigmine (0.05 mg/kg) + Atropine (0.01 mg/kg) | 5 | Significant increase |
Developmental Toxicity in Zebrafish
| This compound Concentration (µg/mL) | Observation at 96 hpf | Reference |
| 0-200 | No significant effect on mortality, morphology, or heart formation |
Nephrotoxicity in Rats (72 hours post-administration)
| Treatment Group | Key Histopathological Findings | Biochemical Changes | Reference |
| This compound (16 mg/kg) + Rocuronium (1 mg/kg) | Vascular congestion, tubular degeneration, glomerular capillary dilation | Increased MDA levels |
Neurotoxicity in Rats
| Treatment Group | Key Histopathological Findings (Brain and Cerebellum) | Biochemical Changes (MDA, GSH-Px) | Reference |
| This compound (16 mg/kg) | No significant pathological findings | No significant changes in the brain; slight increase in cerebellum | |
| This compound (16 mg/kg) + Rocuronium (1 mg/kg) | No significant pathological findings | No significant changes in the brain; slight increase in cerebellum |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is not based on interaction with a biological receptor or signaling pathway, but rather on a direct chemical encapsulation of the target drug molecule.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. This compound for reversal of rocuronium-induced neuromuscular blockade during alfaxalone anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of profound rocuronium or vecuronium-induced neuromuscular block with this compound in isoflurane-anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Sugammadex in Special Populations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and research protocols for the investigation of Sugammadex in special patient populations. The following sections outline methodologies for key experiments, present quantitative data in structured tables for comparative analysis, and include visualizations of experimental workflows and logical relationships to guide researchers in this field.
Renal Impairment
Patients with renal impairment exhibit altered pharmacokinetics of this compound due to its primary elimination route through the kidneys.[1] Research in this population is crucial to establish safe dosing and to understand the risk-benefit profile.
Pharmacokinetic and Safety Study in Renally Impaired Patients
Objective: To evaluate the single-dose pharmacokinetics and safety of this compound in patients with moderate and severe renal impairment compared to subjects with normal renal function.
Experimental Protocol:
-
Study Design: An open-label, parallel-group, single-dose study.[2][3]
-
Participant Selection:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Known allergy to this compound or its components.
-
Requirement for dialysis.
-
Clinically significant cardiovascular, hepatic, or other systemic diseases not related to renal function.
-
-
-
Procedure:
-
Administer a single intravenous (IV) bolus of this compound 4 mg/kg over 10 seconds.
-
Collect serial venous blood samples for pharmacokinetic analysis at predefined time points (e.g., pre-dose, and 2, 5, 15, 60, 120, 240, and 480 minutes post-dose).
-
Plasma concentrations of this compound are to be determined using a validated analytical method.
-
Monitor safety through continuous assessment of vital signs, electrocardiograms (ECGs), and adverse event reporting.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
-
Maximum plasma concentration (Cmax).
-
Time to maximum plasma concentration (Tmax).
-
Elimination half-life (t1/2).
-
Plasma clearance (CL).
-
-
-
Data Presentation:
| Parameter | Healthy Controls (CLcr ≥ 80 mL/min) | Moderate Renal Impairment (CLcr 30 - < 50 mL/min) | Severe Renal Impairment (CLcr < 30 mL/min) |
| This compound Dose | 4 mg/kg IV bolus | 4 mg/kg IV bolus | 4 mg/kg IV bolus |
| Mean AUC0-∞ Ratio (vs. Healthy) | 1 | 2.42 | 5.42 |
| Elimination Half-life (t1/2) | ~2 hours | ~6 hours | ~19 hours |
| Plasma Clearance | ~88 mL/min | Decreased | Markedly Decreased |
Table 1: Pharmacokinetic Parameters of this compound in Renal Impairment.
Experimental Workflow for Renal Impairment Study
Caption: Workflow for a pharmacokinetic and safety study of this compound in patients with renal impairment.
Pediatric Population
The use of this compound in pediatric patients requires careful consideration due to age-dependent variability in response to neuromuscular blocking and reversal agents. The FDA has approved this compound for use in children aged 2 years and older.
Efficacy and Safety Study in Pediatric Patients (2 to <17 years)
Objective: To assess the efficacy and safety of this compound for the reversal of moderate and deep neuromuscular blockade in pediatric patients.
Experimental Protocol:
-
Study Design: A randomized, active comparator-controlled, double-blind study.
-
Participant Selection:
-
Inclusion Criteria:
-
Ages 2 to <17 years.
-
American Society of Anesthesiologists (ASA) physical status 1 or 2.
-
Scheduled for surgery requiring general anesthesia and neuromuscular blockade.
-
-
Exclusion Criteria:
-
Known or suspected neuromuscular disorders.
-
Significant renal or hepatic dysfunction.
-
-
-
Procedure:
-
Induce and maintain general anesthesia according to standard protocols.
-
Administer rocuronium or vecuronium to achieve moderate or deep neuromuscular blockade.
-
Monitor neuromuscular function using acceleromyography (Train-of-Four, TOF).
-
At the end of the procedure, randomize patients to receive:
-
Moderate Blockade: this compound 2 mg/kg or Neostigmine 50 µg/kg.
-
Deep Blockade: this compound 4 mg/kg.
-
-
Record the time to recovery of the T4/T1 ratio to ≥0.9.
-
Monitor for adverse events, with a focus on bradycardia, hypersensitivity, and anaphylaxis.
-
-
Data Presentation:
| Reversal Agent | Depth of Blockade | Time to TOF Ratio ≥ 0.9 (minutes) | Incidence of Bradycardia |
| This compound 2 mg/kg | Moderate | 1.6 (95% CI 1.3-2.0) | 2.0% |
| Neostigmine 50 µg/kg | Moderate | 7.5 (95% CI 5.6-10.0) | 5.9% |
| This compound 4 mg/kg | Deep | 2.0 (95% CI 1.8-2.3) | 1.6% |
Table 2: Efficacy and Safety of this compound in Pediatric Patients (2 to <17 years).
Logical Relationship for Pediatric Dosing
Caption: Dosing recommendations for this compound in different pediatric age groups.
Obese Patients
Dosing of this compound in obese patients, particularly those with a BMI ≥40 kg/m ², is a significant area of research, with studies comparing dosing based on actual body weight (ABW) versus ideal body weight (IBW).
Dosing Strategy Trial in Morbidly Obese Patients
Objective: To compare the efficacy of this compound dosed based on actual body weight versus ideal body weight for the reversal of neuromuscular blockade in morbidly obese patients.
Experimental Protocol:
-
Study Design: A randomized, double-blind clinical trial.
-
Participant Selection:
-
Inclusion Criteria:
-
Adults with a BMI ≥40 kg/m ².
-
Scheduled for surgery under general anesthesia requiring neuromuscular blockade.
-
-
Exclusion Criteria:
-
Significant renal or hepatic impairment.
-
Known neuromuscular disease.
-
-
-
Procedure:
-
Induce and maintain general anesthesia and neuromuscular blockade (moderate or deep) with rocuronium or vecuronium.
-
At the end of surgery, randomize patients to receive this compound based on:
-
Moderate Blockade: 2 mg/kg based on ABW or IBW.
-
Deep Blockade: 4 mg/kg based on ABW or IBW.
-
-
Monitor time to recovery of a TOF ratio ≥ 0.9.
-
Record any incidence of re-curarization.
-
-
Data Presentation:
| Dosing Strategy | Depth of Blockade | Mean Recovery Time to TOF Ratio ≥ 0.9 |
| Actual Body Weight (ABW) | Moderate/Deep | 1.5 minutes faster than IBW |
| Ideal Body Weight (IBW) | Moderate/Deep | Slower recovery compared to ABW |
Table 3: Comparison of this compound Dosing Strategies in Morbidly Obese Patients.
Workflow for Dosing Trial in Obese Patients
Caption: Experimental workflow for a this compound dosing trial in morbidly obese patients.
Pregnant Patients
The use of this compound in pregnant women is an area of caution due to theoretical concerns about its potential to bind with progesterone, a hormone vital for maintaining pregnancy. Current evidence is limited and primarily from preclinical studies and case series.
Observational Case Series in Pregnant Patients
Objective: To describe maternal and fetal outcomes following the administration of this compound during non-obstetric surgery in pregnant patients.
Experimental Protocol:
-
Study Design: A retrospective or prospective observational case series.
-
Participant Selection:
-
Inclusion Criteria: Pregnant patients who received this compound for reversal of neuromuscular blockade during non-obstetric surgery.
-
-
Procedure:
-
Collect data from patient records, including:
-
Gestational age at the time of surgery.
-
Indication for surgery.
-
Dose of this compound administered.
-
Maternal outcomes (e.g., preterm labor, premature rupture of membranes).
-
Fetal and neonatal outcomes (e.g., live birth, stillbirth, birth defects).
-
-
-
Data Presentation: Due to the nature of case series, data is often presented descriptively. A table summarizing individual patient characteristics and outcomes is recommended.
| Case | Gestational Age at Surgery | This compound Dose | Maternal Outcome | Fetal/Neonatal Outcome |
| 1 | [Specify] | [Specify] | [Describe] | [Describe] |
| ... | ... | ... | ... | ... |
Table 4: Template for Reporting Outcomes in Pregnant Patients Receiving this compound.
Signaling Pathway Concern in Pregnancy
Caption: Theoretical concern of this compound binding to progesterone, potentially impacting pregnancy.
Hepatic Impairment
While this compound is not metabolized, its use in patients with severe hepatic disease is of interest, particularly in the context of liver transplantation surgery where rocuronium clearance may be altered.
Efficacy Study in Patients with Liver Dysfunction
Objective: To evaluate the efficacy of this compound for the reversal of rocuronium-induced neuromuscular blockade in patients with varying degrees of liver dysfunction undergoing hepatic surgery.
Experimental Protocol:
-
Study Design: A prospective, double-blind, non-randomized controlled trial.
-
Participant Selection:
-
Inclusion Criteria:
-
Adult patients scheduled for liver surgery.
-
Categorized based on Child-Pugh grade for liver function.
-
-
Exclusion Criteria:
-
Severe renal dysfunction.
-
Known allergy to study medications.
-
-
-
Procedure:
-
Standardized anesthetic management.
-
Induce and maintain deep neuromuscular blockade with a continuous infusion of rocuronium.
-
At the end of surgery, administer a single dose of this compound (e.g., 4 mg/kg) at a specific level of blockade (e.g., post-tetanic count of 1-2).
-
Measure the time to recovery of the TOF ratio to ≥0.9.
-
Evaluate diaphragmatic function post-reversal using ultrasound.
-
-
Data Presentation:
| Child-Pugh Grade | This compound Dose | Time to TOF Ratio ≥ 0.9 (minutes) |
| A | 4 mg/kg | [Record Mean ± SD] |
| B | 4 mg/kg | [Record Mean ± SD] |
| C | 4 mg/kg | [Record Mean ± SD] |
Table 5: Efficacy of this compound in Patients with Liver Dysfunction.
Experimental Workflow for Hepatic Impairment Study
Caption: Workflow for investigating this compound efficacy in patients with hepatic dysfunction.
References
- 1. apsf.org [apsf.org]
- 2. Pharmacokinetics of this compound in subjects with moderate and severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of this compound in subjects with moderate and severe renal impairment . | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Quantitative Neuromuscular Monitoring with Sugammadex Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sugammadex in conjunction with quantitative neuromuscular monitoring for the reversal of neuromuscular blockade induced by rocuronium and vecuronium. Detailed protocols for experimental procedures are included to facilitate reproducible research in pharmacology and drug development.
Introduction to this compound and Quantitative Neuromuscular Monitoring
This compound is a modified gamma-cyclodextrin that acts as a selective relaxant binding agent.[1][2] It is designed to encapsulate and inactivate the steroidal non-depolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium.[1][3][4] This unique mechanism of action, which involves the formation of a stable 1:1 complex with the NMBA in the plasma, leads to a rapid decrease in the free concentration of the blocking agent at the neuromuscular junction, resulting in a swift and predictable reversal of neuromuscular blockade.
Quantitative neuromuscular monitoring is essential for accurately assessing the depth of neuromuscular blockade and confirming adequate recovery. Unlike qualitative assessments (visual or tactile evaluation), quantitative methods provide objective, numerical data on muscle function. The most common technique is Train-of-Four (TOF) stimulation, where four supramaximal electrical stimuli are delivered to a peripheral nerve, and the evoked muscle response is measured. The ratio of the fourth twitch height to the first (TOF ratio) is a key indicator of neuromuscular function, with a TOF ratio of ≥ 0.9 considered evidence of adequate recovery.
Mechanism of Action of this compound
This compound's mechanism of action is a process of encapsulation and inactivation. The modified gamma-cyclodextrin has a hydrophobic core and a hydrophilic exterior. This structure allows it to trap the steroidal NMBA molecule within its cavity. The formation of this inclusion complex is a rapid and high-affinity interaction. By binding free NMBA molecules in the plasma, this compound creates a concentration gradient that draws the NMBA away from the nicotinic acetylcholine receptors at the neuromuscular junction, thereby restoring neuromuscular transmission. The this compound-NMBA complex is then eliminated from the body, primarily through renal excretion.
Mechanism of action of this compound.
Quantitative Data on this compound Administration
The dose of this compound required for reversal of neuromuscular blockade is dependent on the depth of the block at the time of administration. The following tables summarize the recommended dosing and expected recovery times based on quantitative neuromuscular monitoring.
Table 1: this compound Dosing Recommendations
| Depth of Neuromuscular Blockade | Quantitative Monitoring Indicator | Recommended this compound Dose |
| Moderate Blockade | Reappearance of the second twitch (T2) in TOF stimulation | 2 mg/kg |
| Deep Blockade | Post-tetanic count (PTC) of 1-2, with no response to TOF stimulation | 4 mg/kg |
| Immediate Reversal | 3 minutes after administration of 1.2 mg/kg rocuronium | 16 mg/kg |
Table 2: Mean Recovery Times with this compound
| Depth of Blockade | This compound Dose | Mean Time to TOF Ratio ≥ 0.9 |
| Moderate Blockade | 2 mg/kg | Approximately 2-3 minutes |
| Deep Blockade | 4 mg/kg | Approximately 3 minutes |
| Immediate Reversal | 16 mg/kg | Approximately 1.2 minutes (range 0.8-2.1 min) |
| Profound Block (PTC 1-2) | 8 mg/kg | 1.2 minutes (range 0.8-2.1 min) |
Note: Recovery times can vary between individuals.
Experimental Protocols
Protocol for Assessing this compound Efficacy in Reversing Moderate Neuromuscular Blockade
Objective: To determine the time to recovery of a TOF ratio ≥ 0.9 following administration of 2 mg/kg this compound for the reversal of rocuronium-induced moderate neuromuscular blockade.
Methodology:
-
Subject Preparation: Anesthetize the subject according to standard protocols.
-
Neuromuscular Monitoring Setup:
-
Place stimulating electrodes over the ulnar nerve at the wrist.
-
Attach a quantitative neuromuscular monitor (e.g., acceleromyography, electromyography) to the thumb to measure the adductor pollicis muscle response.
-
Establish a stable baseline TOF response prior to NMBA administration.
-
-
Induction of Neuromuscular Blockade: Administer rocuronium (e.g., 0.6 mg/kg) to induce neuromuscular blockade.
-
Monitoring of Blockade:
-
Initiate TOF stimulation every 10-15 seconds.
-
Monitor the TOF count. Moderate blockade is achieved upon the return of the second twitch (T2).
-
-
This compound Administration: Once moderate blockade is confirmed (reappearance of T2), administer a single intravenous bolus of this compound 2 mg/kg.
-
Data Collection:
-
Record the time of this compound administration.
-
Continuously monitor and record the TOF ratio until it reaches ≥ 0.9.
-
The primary endpoint is the time from this compound administration to the recovery of a TOF ratio of ≥ 0.9.
-
Workflow for assessing this compound efficacy.
Protocol for Assessing this compound Efficacy in Reversing Deep Neuromuscular Blockade
Objective: To determine the time to recovery of a TOF ratio ≥ 0.9 following administration of 4 mg/kg this compound for the reversal of rocuronium-induced deep neuromuscular blockade.
Methodology:
-
Subject Preparation and Monitoring Setup: Follow steps 1 and 2 from Protocol 4.1.
-
Induction of Neuromuscular Blockade: Administer rocuronium (e.g., 0.6 mg/kg or 1.2 mg/kg) to induce and maintain deep neuromuscular blockade.
-
Monitoring of Blockade:
-
Once the TOF response is absent, initiate post-tetanic count (PTC) monitoring.
-
Deep blockade is confirmed when the PTC is 1-2.
-
-
This compound Administration: Once deep blockade is confirmed, administer a single intravenous bolus of this compound 4 mg/kg.
-
Data Collection:
-
Record the time of this compound administration.
-
Switch back to TOF stimulation monitoring after a brief interval.
-
Continuously monitor and record the TOF ratio until it reaches ≥ 0.9.
-
The primary endpoint is the time from this compound administration to the recovery of a TOF ratio of ≥ 0.9.
-
Logical Relationships in this compound Administration
The decision-making process for this compound administration is based on the desired speed of reversal and the quantitatively measured depth of neuromuscular blockade.
This compound administration decision tree.
Safety and Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported. The most common include vomiting, dry mouth, tachycardia, dizziness, and hypotension. Rare but serious adverse events such as hypersensitivity reactions, anaphylaxis, and severe bradycardia have also been observed. It is crucial to monitor patients for any adverse reactions following this compound administration.
Conclusion
The combination of quantitative neuromuscular monitoring and this compound administration represents a significant advancement in the management of neuromuscular blockade. This approach allows for precise titration of NMBAs, accurate assessment of blockade depth, and rapid, reliable reversal. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to conduct further studies into the efficacy, safety, and applications of this compound.
References
Application Notes and Protocols for Assessing Sugammadex-Induced Reversal of Deep Neuromuscular Block
Introduction
Sugammadex, a modified gamma-cyclodextrin, has revolutionized clinical practice by providing rapid and predictable reversal of neuromuscular blockade (NMB) induced by the aminosteroid agents rocuronium and vecuronium.[1][2][3] Its unique mechanism of action, which involves encapsulation of the neuromuscular blocking agent, allows for the reversal of even deep levels of blockade.[1][3] Accurate assessment of the depth of blockade and the efficacy of reversal is paramount for patient safety, minimizing the risk of postoperative residual curarization (PORC) and associated respiratory complications.
These application notes provide detailed methodologies for assessing the reversal of deep neuromuscular block by this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein focus on quantitative neuromuscular transmission (NMT) monitoring techniques, which are considered the gold standard for evaluating neuromuscular function.
I. Core Methodologies for Assessing Neuromuscular Function
Quantitative monitoring is essential for the precise assessment of neuromuscular blockade and reversal. The most common modalities include Train-of-Four (TOF) monitoring and electromyography (EMG). For deep blocks where TOF responses are absent, post-tetanic count (PTC) is utilized.
Train-of-Four (TOF) Monitoring
TOF monitoring involves the application of four supramaximal electrical stimuli to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz. The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated as the TOF ratio (TOFR). A TOFR of ≥ 0.9 is indicative of adequate recovery from neuromuscular blockade.
Electromyography (EMG)
EMG-based neuromuscular monitoring offers enhanced precision and reliability in assessing neuromuscular blockade by directly measuring the electrical activity of the muscle (compound muscle action potential). It is less susceptible to external interference compared to other methods like acceleromyography. EMG is considered a gold standard for measuring neuromuscular function due to its high correlation with mechanomyography.
Post-Tetanic Count (PTC)
During deep neuromuscular blockade, both TOF and single-twitch responses may be absent. In such cases, PTC is used to quantify the level of block. This technique involves applying a tetanic stimulus (50 Hz for 5 seconds) to the nerve, followed by single stimuli at 1 Hz after a 3-second pause. The number of discernible muscle twitches is the post-tetanic count.
II. Quantitative Data Summary
The efficacy of this compound in reversing deep neuromuscular blockade is dose-dependent. The following tables summarize the recommended dosing and expected recovery times based on the level of blockade.
Table 1: this compound Dosing Guidelines for Rocuronium- and Vecuronium-Induced Blockade
| Depth of Neuromuscular Blockade | Monitoring Parameter | Recommended this compound Dose (Total Body Weight) |
| Deep | 1-2 Post-Tetanic Counts (PTC) | 4.0 mg/kg |
| Moderate | Reappearance of the second twitch (T2) in TOF | 2.0 mg/kg |
| Immediate Reversal (after 1.2 mg/kg rocuronium) | N/A | 16.0 mg/kg |
Data sourced from multiple clinical guidelines and studies.
Table 2: Mean Recovery Times to a TOF Ratio of ≥ 0.9 Following this compound Administration
| Neuromuscular Blocking Agent | Depth of Blockade at Administration | This compound Dose | Mean Recovery Time (minutes) |
| Rocuronium | Deep (1-2 PTC) | 4.0 mg/kg | 2.2 - 4.2 |
| Rocuronium | Moderate (Reappearance of T2) | 2.0 mg/kg | 1.9 - 3.7 |
| Vecuronium | Deep (1-2 PTC) | 4.0 mg/kg | 3.8 |
| Vecuronium | Moderate (Reappearance of T2) | 2.0 mg/kg | 2.9 |
Recovery times can vary based on patient-specific factors.
III. Experimental Protocols
Protocol for Assessing this compound Reversal of Deep Block Using TOF and PTC Monitoring
This protocol outlines the steps for inducing a deep neuromuscular block and assessing its reversal with this compound using a quantitative NMT monitor (e.g., acceleromyography-based device).
Materials:
-
General anesthesia setup
-
Quantitative NMT monitor with surface electrodes
-
Peripheral nerve stimulator
-
Rocuronium or Vecuronium
-
This compound
-
Data acquisition system
Procedure:
-
Patient Preparation: After induction of general anesthesia, place stimulating electrodes over the ulnar nerve at the wrist and an acceleration transducer on the thumb of the same hand.
-
Baseline Measurement: Before administration of the neuromuscular blocking agent, determine the supramaximal stimulus intensity by delivering single twitch stimuli of increasing current until a maximal response is observed. Set the stimulus intensity at 10-20% above this level.
-
Induction of Deep Blockade: Administer a bolus dose of rocuronium (e.g., 0.6-1.2 mg/kg) or vecuronium. Monitor the onset of blockade using TOF stimulation every 15 seconds until the TOF count is zero.
-
Confirmation of Deep Block: Once the TOF count is zero, switch to PTC mode to confirm and quantify the deep block. A PTC of 1-2 indicates a deep level of neuromuscular blockade.
-
Administration of this compound: At the target level of deep blockade (PTC 1-2), administer a single intravenous bolus of this compound 4.0 mg/kg based on total body weight.
-
Monitoring of Reversal: Immediately after this compound administration, resume TOF stimulation every 15 seconds.
-
Data Recording: Continuously record the TOF count and TOF ratio. The primary endpoint is the time from this compound administration to the recovery of the TOF ratio to ≥ 0.9.
-
Post-Reversal Monitoring: Continue monitoring the TOF ratio for a designated period (e.g., 30-60 minutes) to detect any evidence of recurrent blockade.
Protocol for Assessing this compound Reversal Using Electromyography (EMG)
This protocol utilizes an EMG-based NMT monitor for a more direct measurement of muscle electrical activity during reversal.
Materials:
-
General anesthesia setup
-
EMG-based NMT monitor with EMG sensor electrodes
-
Peripheral nerve stimulator
-
Rocuronium or Vecuronium
-
This compound
-
Data acquisition system
Procedure:
-
Patient Preparation: Following anesthesia induction, place the EMG sensor electrodes over the adductor pollicis muscle or another suitable muscle group. Place stimulating electrodes along the path of the corresponding nerve.
-
Calibration and Baseline: Perform the monitor's calibration sequence to establish a baseline EMG response. Determine the supramaximal stimulus as described in the TOF protocol.
-
Induction of Deep Blockade: Administer rocuronium or vecuronium and monitor the diminishing EMG signal in response to TOF stimulation until the TOF count is zero.
-
Assessment of Deep Block: Utilize PTC stimulation to quantify the deep block, with the EMG monitor recording the compound muscle action potentials.
-
This compound Administration: At a PTC of 1-2, administer this compound 4.0 mg/kg.
-
Monitoring Reversal with EMG: Immediately switch back to TOF stimulation and continuously record the EMG-derived TOF ratio.
-
Primary Endpoint: The primary efficacy variable is the time from the start of this compound administration to the recovery of the EMG-derived TOF ratio to ≥ 0.9.
-
Post-Reversal Observation: Continue EMG monitoring to ensure sustained recovery and absence of recurarization.
IV. Visualizations
Signaling Pathway: Mechanism of this compound Action
References
Application Notes and Protocols for Evaluating Sugammadex in "Can't Intubate, Can't Ventilate" (CICV) Scenarios
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the preclinical and clinical evaluation of Sugammadex, a selective relaxant binding agent, in the critical emergency scenario of "Can't Intubate, Can't Ventilate" (CICV). The included protocols are intended to serve as a guide for researchers and drug development professionals in designing studies to assess the efficacy and safety of neuromuscular blockade reversal agents in this challenging clinical context.
Introduction to this compound in CICV
A "Can't Intubate, Can't Ventilate" (CICV) situation is a life-threatening anesthetic emergency where the healthcare provider is unable to secure a patient's airway via tracheal intubation and cannot adequately ventilate the patient using a facemask or other non-invasive means. The rapid onset of profound neuromuscular blockade, often induced by agents like rocuronium for rapid sequence induction (RSI), can contribute to this perilous situation.
This compound offers a unique mechanism of action by encapsulating and inactivating steroidal neuromuscular blocking agents (NMBAs) such as rocuronium and vecuronium.[1][2] This direct binding and removal of the NMBA from the plasma creates a concentration gradient that pulls the blocking agent from the neuromuscular junction, theoretically leading to a rapid reversal of paralysis and the potential for the return of spontaneous ventilation.[1][2] This characteristic makes this compound a potential life-saving intervention in a CICV scenario.
However, its effectiveness is not guaranteed and depends on various factors including the underlying cause of the CICV event, the timing of administration, and the presence of other anesthetic agents.[3] Therefore, rigorous evaluation of its performance in this specific context is crucial.
Quantitative Data Summary
The following tables summarize quantitative data from systematic reviews of case reports and simulated CICV scenarios involving this compound.
Table 1: Summary of Clinical Outcomes in CICV Case Reports
| Parameter | Value | Reference |
| Number of Cases Reviewed | 8 | |
| Successful Restoration of Spontaneous Ventilation | 75% (6 out of 8 cases) | |
| Progression to Surgical Airway | 25% (2 out of 8 cases) | |
| Median this compound Dose | 14 mg/kg (Range: 5-16 mg/kg) | |
| Median Time from Rocuronium to this compound | 6 minutes (Range: 2-10 minutes) |
Table 2: Time to Administration in Simulated CICV Scenarios
| Parameter | Mean Time (minutes) | Standard Deviation (minutes) | Reference |
| Preparation and Administration of this compound | 6.7 | 1.5 |
Experimental Protocols
Preclinical Evaluation in Animal Models
Objective: To evaluate the efficacy and safety of this compound in reversing rocuronium-induced neuromuscular blockade and restoring spontaneous ventilation in a simulated CICV scenario using an appropriate animal model.
Animal Model: Swine, sheep, or rabbit models are often utilized due to anatomical and physiological similarities to the human airway. The choice of model should be justified based on the specific research question.
Protocol:
-
Animal Preparation and Anesthesia:
-
Induce general anesthesia using an appropriate intravenous or inhalational agent.
-
Secure intravenous access for drug administration and fluid maintenance.
-
Monitor standard physiological parameters, including heart rate, blood pressure, oxygen saturation (SpO2), and end-tidal CO2 (EtCO2).
-
-
Induction of Neuromuscular Blockade:
-
Administer a bolus dose of rocuronium (e.g., 1.2 mg/kg) to induce profound neuromuscular blockade.
-
Confirm the depth of blockade using a neuromuscular monitor to observe the absence of twitches in response to Train-of-Four (TOF) stimulation.
-
-
Simulation of CICV Scenario:
-
After confirming profound blockade, attempt and fail tracheal intubation.
-
Subsequently, demonstrate the inability to ventilate the animal using a facemask, leading to a progressive decline in SpO2. This constitutes the CICV state.
-
-
This compound Administration and Monitoring:
-
At a predefined trigger point (e.g., SpO2 < 90%), administer a bolus of this compound (e.g., 16 mg/kg).
-
Continuously monitor the time to the first reappearance of respiratory effort and the time to achieve a sustained, effective spontaneous ventilation pattern (as indicated by normalization of SpO2 and EtCO2).
-
Record the time to recovery of the TOF ratio to ≥ 0.9.
-
-
Data Collection and Analysis:
-
Primary endpoints: Time to return of spontaneous ventilation, time to achieve a TOF ratio of ≥ 0.9.
-
Secondary endpoints: Hemodynamic stability, incidence of adverse events.
-
Statistical analysis should be performed to compare outcomes between different treatment groups (e.g., varying doses of this compound or comparison with a control group).
-
Clinical Evaluation in Simulated Scenarios
Objective: To assess the human factors and team performance in the timely and accurate preparation and administration of this compound during a simulated CICV crisis.
Study Design: A prospective, observational study using a high-fidelity manikin-based simulation.
Participants: Anesthesia providers (physicians, residents, and nurse anesthetists).
Protocol:
-
Scenario Briefing:
-
Participants are briefed on a clinical scenario involving a patient undergoing rapid sequence induction who subsequently develops a CICV situation.
-
-
Simulation:
-
The simulation begins with the declaration of the CICV state.
-
The team is expected to follow established difficult airway algorithms.
-
The decision to administer this compound is made by the team leader.
-
-
Data Collection:
-
A trained observer records the following time points:
-
Time from the decision to use this compound to the location of the drug.
-
Time to correctly calculate the dose.
-
Time to draw up the medication.
-
Total time from the decision to administration.
-
-
Errors in dose calculation, drug preparation, or administration are also recorded.
-
-
Debriefing and Analysis:
-
A structured debriefing session is conducted after the simulation to discuss team dynamics, communication, and challenges encountered.
-
The collected time data and error rates are analyzed to identify potential areas for improvement in clinical practice and training.
-
Mechanism of Action and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical workflow for its evaluation in a CICV scenario.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound in CICV.
References
Application Notes and Protocols for Studying Sugammadex in Pediatric and Geriatric Research
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the efficacy, safety, and pharmacokinetics of Sugammadex in pediatric and geriatric populations.
Introduction
This compound is a modified gamma-cyclodextrin that acts as a selective relaxant binding agent. It is designed to reverse neuromuscular blockade induced by the aminosteroid neuromuscular blocking agents (NMBAs) rocuronium and vecuronium.[1][2] Its unique mechanism of action, which involves encapsulation of the NMBA, offers a different profile compared to traditional reversal agents like acetylcholinesterase inhibitors (e.g., neostigmine).[1][2] Studying this compound in vulnerable populations such as pediatric and geriatric patients is crucial to establish safe and effective dosing regimens, considering the physiological and pharmacological differences in these age groups.[1]
Mechanism of Action
This compound encapsulates rocuronium or vecuronium molecules in a one-to-one ratio, forming a water-soluble complex that is subsequently excreted in the urine. This binding reduces the amount of free NMBA in the plasma, leading to a rapid reversal of neuromuscular blockade.
Quantitative Data Summary
Pediatric Dosing and Efficacy
The recommended dosage of this compound in pediatric patients (2 to <17 years) is similar to that in adults for moderate and deep blockade.
| Age Group | Depth of Blockade | This compound Dose | Median Time to TOF Ratio ≥0.9 (minutes) | Comparator (Neostigmine) Time to TOF Ratio ≥0.9 (minutes) |
| Neonates (1-7 days) | Profound | 4 mg/kg | 1.2 - 1.3 | N/A |
| Infants (28 days - 23 months) | Moderate | 2 mg/kg | 1.4 | 4.4 |
| Children (2 - 11 years) | Moderate | 2 mg/kg | 1.6 | 7.5 |
| Children (2 - 11 years) | Deep | 4 mg/kg | 2.0 | N/A |
| Adolescents (12 - 17 years) | Moderate | 2 mg/kg | 1.1 | N/A |
TOF: Train-of-Four
Geriatric Dosing and Efficacy
No dose adjustments are typically required for geriatric patients with normal organ function. However, recovery time may be prolonged with increasing age.
| Age Group | Depth of Blockade | This compound Dose | Geometric Mean Time to TOF Ratio ≥0.9 (minutes) |
| Adults (18-64 years) | Moderate | 2.0 mg/kg | 2.3 |
| Elderly (65-74 years) | Moderate | 2.0 mg/kg | 2.6 |
| Old-Elderly (≥75 years) | Moderate | 2.0 mg/kg | 3.6 |
TOF: Train-of-Four
Experimental Protocols
Protocol for a Phase IV Randomized Controlled Trial in Pediatric Patients
This protocol is based on methodologies from published clinical trials.
Methodology:
-
Patient Selection: Enroll pediatric participants aged 2 to <17 years with an American Society of Anesthesiologists (ASA) physical status of 1-3, scheduled for surgery requiring general anesthesia and neuromuscular blockade.
-
Anesthesia and NMBA Administration: Induce general anesthesia using a standard protocol (e.g., propofol). Administer rocuronium or vecuronium to establish neuromuscular blockade.
-
Neuromuscular Monitoring: Continuously monitor neuromuscular function using a Train-of-Four (TOF) monitor.
-
Randomization and Reversal: At the end of the surgical procedure, when the desired level of neuromuscular blockade is reached (e.g., reappearance of the second twitch (T2) for moderate block), randomize participants to receive either this compound (2 mg/kg for moderate block, 4 mg/kg for deep block) or the active comparator, neostigmine (e.g., 50 µg/kg).
-
Efficacy Endpoint: The primary efficacy endpoint is the time from the start of administration of the study drug to the recovery of the TOF ratio to ≥0.9.
-
Safety Monitoring: Monitor for predefined adverse events of clinical interest, such as clinically relevant bradycardia, hypersensitivity, and anaphylaxis.
Protocol for a Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Geriatric Patients
This protocol is based on methodologies from published PK/PD studies.
Methodology:
-
Patient Population: Enroll adult patients scheduled for surgery under general anesthesia, stratified by age groups (e.g., 18-64 years, 65-74 years, and ≥75 years).
-
Anesthesia and Neuromuscular Blockade: After induction of anesthesia, administer rocuronium 0.6 mg/kg for tracheal intubation, with maintenance doses of 0.15 mg/kg as required.
-
Reversal and Pharmacodynamic Assessment: At the end of surgery, at the reappearance of the second twitch of the TOF (T2), administer a single intravenous bolus of this compound 2.0 mg/kg. The primary pharmacodynamic variable is the time from this compound administration to the recovery of the TOF ratio to 0.9 or greater.
-
Pharmacokinetic Sampling: Collect venous blood samples at predefined time points before and after this compound administration (e.g., before this compound, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours after administration).
-
Bioanalysis: Analyze plasma samples for this compound and rocuronium concentrations using a validated analytical method (e.g., liquid chromatography-mass spectrometry).
-
Data Analysis: Determine pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. Correlate pharmacokinetic parameters with pharmacodynamic outcomes.
Safety Considerations
-
Hypersensitivity Reactions: Anaphylaxis and other hypersensitivity reactions have been reported. Clinicians should be prepared to manage such events.
-
Bradycardia: Cases of marked bradycardia, sometimes resulting in cardiac arrest, have been observed. Continuous hemodynamic monitoring is essential.
-
Drug Interactions: this compound may bind to other steroidal medications, including hormonal contraceptives, potentially reducing their efficacy.
-
Renal Impairment: The use of this compound is not recommended in patients with severe renal impairment (creatinine clearance <30 mL/min) as the this compound-rocuronium complex is cleared by the kidneys.
These protocols and notes provide a framework for the systematic investigation of this compound in pediatric and geriatric populations. Adherence to rigorous clinical trial methodologies and safety monitoring is paramount when studying this drug in these vulnerable patient groups.
References
Application of Sugammadex in Organ-Specific Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Sugammadex, focusing on its effects on specific organ systems. The information is intended to guide researchers in designing and conducting non-clinical safety and efficacy studies.
Executive Summary
This compound is a modified gamma-cyclodextrin designed to selectively encapsulate and inactivate the neuromuscular blocking agents (NMBAs) rocuronium and vecuronium.[1][2] Its primary mechanism of action involves the formation of a water-soluble guest-host complex, which reduces the amount of free NMBA in the plasma and neuromuscular junction, leading to a rapid reversal of neuromuscular blockade.[1] Preclinical studies have been crucial in characterizing the organ-specific effects of this compound, providing essential safety and efficacy data before its clinical application. This document outlines key preclinical findings and experimental protocols for assessing the impact of this compound on renal, cardiac, hepatic, respiratory, and coagulation systems.
Mechanism of Action: Encapsulation of NMBAs
The fundamental mechanism of this compound involves the principles of host-guest chemistry. The cyclodextrin molecule possesses a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to encapsulate the lipophilic steroidal NMBA molecule, forming a stable, water-soluble complex that is then eliminated from the body.
Caption: this compound encapsulation of rocuronium in plasma.
Renal System Applications
Application Notes
Preclinical studies in rats have investigated the nephrotoxic potential of this compound, both alone and in combination with rocuronium. These studies are critical as the this compound-rocuronium complex is primarily eliminated via the kidneys.[3] Findings indicate that while high doses of the combination may induce some histopathological changes, such as glomerular vacuolation and tubular dilation, these are not typically associated with significant alterations in biochemical markers of renal function like urea and creatinine.[2] Other studies have explored the potential nephroprotective effects of this compound in ischemia-reperfusion injury models.
Quantitative Data Summary: Renal Effects in Rats
| Parameter | Control Group | This compound (16 mg/kg) | Rocuronium (1 mg/kg) + this compound (96 mg/kg) | Reference |
| Glomerular Vacuolation | Minimal | Mild | Moderate to Severe | |
| Tubular Dilation | Minimal | Mild | Moderate | |
| Serum Urea (mg/dL) | No significant change | No significant change | No significant change | |
| Serum Creatinine (mg/dL) | No significant change | No significant change | No significant change | |
| Malondialdehyde (MDA) | Baseline | Increased | Significantly Increased | |
| Glutathione (GSH) | Baseline | Slightly Decreased | Decreased |
Experimental Protocol: Assessment of Renal Effects in Rats
This protocol outlines a method to assess the potential nephrotoxic effects of this compound in a rat model.
Caption: Workflow for preclinical renal toxicity study of this compound.
Cardiac System Applications
Application Notes
The cardiovascular safety of this compound has been extensively evaluated in preclinical models. In vivo studies in rabbits have shown that this compound does not significantly alter the QTc interval, a key indicator of proarrhythmic potential, especially when compared to neostigmine/atropine combinations which have been shown to prolong it. In vitro studies using isolated guinea pig hearts (Langendorff preparation) and isolated cardiac myocytes have been employed to investigate direct effects on cardiac electrophysiology and contractility. These studies help to dissect the direct cellular effects of the drug from systemic physiological responses.
Quantitative Data Summary: Cardiovascular Effects
| Parameter | Animal Model | This compound Dose | Observation | Reference |
| QTc Interval | Rabbit | 2 mg/kg | No significant change | |
| Heart Rate | Rabbit | 2 mg/kg | No significant change | |
| Mean Arterial Pressure | Rabbit | 4 mg/kg, 16 mg/kg, 32 mg/kg | No significant change | |
| Myocyte Contraction | Rat (in vitro) | 10-1000 µM | Dose-dependent decrease | |
| Action Potential Duration | Rat (in vitro) | 10-1000 µM | Prolongation of repolarization phase |
Experimental Protocol: Isolated Perfused Heart (Langendorff) Assay
This protocol describes the use of an isolated guinea pig heart model to assess the direct cardiac effects of this compound.
Caption: Langendorff isolated heart experimental workflow.
Hepatic System Applications
Application Notes
Preclinical evaluation of this compound on the hepatic system is important, although it is not significantly metabolized in the liver. Studies in rats have investigated potential hepatotoxicity by examining histopathological changes and biochemical markers of liver injury and oxidative stress. These studies have shown that the this compound-rocuronium complex can lead to increased expression of apoptosis markers like caspase-3 and markers of oxidative stress such as increased MDA and decreased GSH levels in hepatocytes.
Quantitative Data Summary: Hepatic Effects in Rats
| Parameter | Control Group | This compound Group | This compound-Rocuronium Group | Reference |
| Caspase-3 Expression | Baseline | Slightly Increased | Significantly Increased | |
| Glutathione (GSH) | Baseline | Decreased | Decreased | |
| Malondialdehyde (MDA) | Baseline | Increased | Increased | |
| Histopathology | Normal | Mild cellular changes | Moderate cellular changes, signs of oxidative stress |
Experimental Protocol: Assessment of Hepatotoxicity in Rats
This protocol provides a framework for assessing the potential hepatotoxic effects of this compound in a rat model.
Caption: Workflow for preclinical hepatotoxicity study of this compound.
Respiratory System Applications
Application Notes
The primary intended effect of this compound is the rapid reversal of neuromuscular blockade, which has significant implications for respiratory function. Preclinical respiratory safety pharmacology studies are essential to ensure that the drug itself does not have adverse effects on respiration. Standard models, such as head-out plethysmography in rats, can be used to assess respiratory rate, tidal volume, and minute volume. While specific preclinical studies on the direct effects of this compound on respiratory parameters are not as abundant as for other organ systems, the established safety pharmacology protocols provide a clear framework for such investigations. The expectation is that this compound, by effectively reversing NMBA-induced respiratory muscle paralysis, will improve respiratory function.
Experimental Protocol: Respiratory Safety Pharmacology in Rats
This protocol describes a method for evaluating the effects of this compound on respiratory function in conscious rats.
Caption: Protocol for respiratory safety assessment in rats.
Coagulation System Applications
Application Notes
Preclinical in vitro and in vivo studies have investigated the effects of this compound on the coagulation cascade. Some in vitro studies have reported a concentration-dependent prolongation of activated partial thromboplastin time (aPTT) and prothrombin time (PT). However, the clinical relevance of these findings is debated, with some suggesting it may be an in vitro artifact due to interactions with phospholipids in the assay reagents. Thromboelastography (TEG) provides a more global assessment of coagulation and has been used in both preclinical and clinical settings to evaluate the effects of this compound.
Quantitative Data Summary: Coagulation Effects
| Parameter | Model | This compound Concentration/Dose | Observation | Reference |
| aPTT | In vitro (human plasma) | High concentrations | Prolongation | |
| PT | In vitro (human plasma) | High concentrations | Prolongation | |
| Clotting Time (Thromboelastometry) | In vivo (human) | 4 mg/kg | Significant prolongation | |
| Fibrinogen Concentration | In vitro (human plasma) | - | No alteration | |
| Factor VIII, IX, XI, XII Activity | In vitro (human plasma) | - | Slight decrease |
Experimental Protocol: In Vitro Coagulation Assessment
This protocol outlines an in vitro method to assess the effects of this compound on coagulation using human plasma.
Caption: In vitro workflow for coagulation assessment.
Conclusion
Preclinical organ-specific studies are fundamental to understanding the complete pharmacological profile of this compound. The presented application notes and protocols provide a framework for the continued investigation of this important drug. The data consistently demonstrates a favorable safety profile across multiple organ systems, supporting its primary role in the rapid and safe reversal of neuromuscular blockade. Researchers are encouraged to adapt and refine these protocols to address specific scientific questions and further elucidate the nuanced interactions of this compound within biological systems.
References
Best Practices for Sugammadex Dose-Finding Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting dose-finding studies for Sugammadex in animal models. The protocols outlined below are based on established preclinical research and aim to ensure robust and reproducible data for the evaluation of this compound's efficacy and safety in reversing neuromuscular blockade (NMB) induced by steroidal non-depolarizing agents like rocuronium and vecuronium.
Introduction to this compound and Preclinical Evaluation
This compound is a modified gamma-cyclodextrin that acts as a selective relaxant binding agent.[1] Its unique mechanism of action involves the encapsulation of steroidal neuromuscular blocking agents (NMBAs), primarily rocuronium and vecuronium, in a 1:1 ratio, leading to their rapid inactivation and reversal of NMB.[2] Animal studies are a crucial component of the preclinical evaluation of this compound, providing essential data on its dose-response relationship, efficacy, and safety profile before human trials.[3][4] These studies have consistently demonstrated that this compound is faster in onset than traditional acetylcholinesterase inhibitors and lacks their associated muscarinic side effects.[3]
The primary objective of dose-finding studies in animal models is to determine the effective dose range of this compound required to reverse different depths of neuromuscular blockade. This involves establishing key parameters such as the ED50 (the dose required to produce 50% of the maximal effect) and the ED90 (the dose required to produce 90% of the maximal effect) for the reversal of NMB.
Key Considerations for Study Design
Effective dose-finding studies for this compound in animal models require careful consideration of several factors to ensure the validity and applicability of the results.
-
Choice of Animal Model: The selection of an appropriate animal model is critical. Commonly used species include rats, dogs, cats, and non-human primates like Rhesus and cynomolgus macaques. The choice should be guided by the specific research question, physiological similarities to humans in terms of neuromuscular function, and the pharmacokinetics of the NMBA being studied.
-
Anesthetic Protocol: The anesthetic regimen can influence the pharmacodynamics of both the NMBA and this compound. Therefore, it is essential to use a consistent and well-documented anesthetic protocol throughout the study. Inhalational anesthetics like isoflurane and sevoflurane can potentiate the effects of NMBAs and should be carefully controlled. Intravenous anesthetics such as alfaxalone or a combination of medetomidine and ketamine have also been used.
-
Neuromuscular Blocking Agent and Depth of Blockade: Rocuronium is the most commonly studied NMBA in conjunction with this compound due to their specific binding affinity. Vecuronium is another suitable aminosteroidal NMBA. Dose-finding studies should aim to evaluate the efficacy of this compound in reversing various depths of NMB, typically categorized as:
-
Moderate Block: Characterized by the reappearance of the second twitch (T2) of the train-of-four (TOF) stimulation.
-
Deep Block: Characterized by the absence of TOF responses but the presence of post-tetanic counts (PTC).
-
Profound Block: Characterized by the absence of both TOF and PTC responses.
-
-
Neuromuscular Monitoring: Objective and quantitative monitoring of neuromuscular function is paramount. The gold standard is acceleromyography, which measures the muscle response to nerve stimulation. The train-of-four (TOF) ratio, which is the ratio of the fourth to the first twitch height (T4/T1), is the primary endpoint for assessing recovery from NMB. A TOF ratio of ≥0.9 is generally considered indicative of adequate recovery.
Experimental Protocols
The following are generalized protocols for conducting this compound dose-finding studies in common animal models. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
General Anesthesia and Surgical Preparation
-
Anesthetize the animal using a standardized protocol (e.g., isoflurane, sevoflurane, or an injectable combination).
-
Intubate the animal and provide mechanical ventilation to maintain normal physiological parameters.
-
Establish intravenous access for drug administration and fluid maintenance.
-
Monitor vital signs, including heart rate, blood pressure, and body temperature, throughout the experiment.
Neuromuscular Monitoring Setup
-
Isolate and stimulate a peripheral motor nerve, such as the ulnar nerve in primates or the peroneal nerve in dogs and cats.
-
Place electrodes over the corresponding muscle to record the evoked muscle response using an acceleromyograph.
-
Determine the supramaximal stimulation current to ensure consistent and reliable nerve stimulation.
-
Record baseline TOF ratios before the administration of any drugs.
Induction and Maintenance of Neuromuscular Blockade
-
Administer a bolus dose of rocuronium or vecuronium to induce NMB. The dose will vary depending on the animal species and the desired depth of blockade.
-
Maintain the desired level of NMB with either intermittent boluses or a continuous infusion of the NMBA.
-
Continuously monitor the depth of blockade using TOF stimulation and/or PTCs.
This compound Administration and Reversal Monitoring
-
Once the target depth of NMB is achieved and stable, administer a single intravenous bolus of this compound at a predetermined dose.
-
Different dose groups should be tested to establish a dose-response curve.
-
Immediately following this compound administration, continuously monitor the recovery of neuromuscular function by recording the TOF ratio until it returns to ≥0.9.
-
Key efficacy endpoints to record include:
-
Time to recovery of the TOF ratio to 0.9.
-
Time to reappearance of T1, T2, T3, and T4.
-
Recovery index (time from 25% to 75% recovery of T1).
-
Safety and Pharmacokinetic Assessments
-
Monitor cardiovascular parameters (heart rate, blood pressure) before and after this compound administration to assess for any hemodynamic effects.
-
Collect blood samples at predetermined time points to analyze the pharmacokinetics of this compound and the NMBA.
-
In terminal studies, tissue samples (e.g., kidney) may be collected for histopathological examination to assess for any potential organ toxicity.
Data Presentation
Quantitative data from this compound dose-finding studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Dose-Response Data for this compound in Reversing Rocuronium-Induced Neuromuscular Blockade in Dogs
| This compound Dose (mg/kg) | N | Depth of Blockade at Administration | Mean Time to TOF Ratio ≥0.9 (minutes) | Standard Deviation |
| 0.5 | 6 | Moderate (T2 present) | 10.5 | 2.1 |
| 1.0 | 6 | Moderate (T2 present) | 5.2 | 1.5 |
| 2.0 | 6 | Moderate (T2 present) | 2.1 | 0.8 |
| 4.0 | 6 | Deep (PTC 1-2) | 3.5 | 1.2 |
| 8.0 | 6 | Profound (No PTC) | 1.8 | 0.7 |
Note: The data in this table is illustrative and based on findings from various studies.
Table 2: Comparative Efficacy of this compound in Different Animal Models for Reversal of Deep Rocuronium-Induced NMB
| Animal Model | Rocuronium Dose | This compound Dose (mg/kg) | Mean Time to TOF Ratio ≥0.9 (minutes) | Reference |
| Rhesus Monkey | 500 µg/kg | 2.5 | 8 | |
| Cynomolgus Macaque | 0.2 mg/kg | 1.0 | ~1.25 | |
| Dog | 0.6 mg/kg | 8.0 | < 2 | |
| Cat | 0.5 mg/kg | 5.0 | 4.7 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts and workflows in this compound dose-finding studies.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound dose-finding studies.
Conclusion
Well-designed dose-finding studies in appropriate animal models are essential for the preclinical development of this compound. The protocols and best practices outlined in these application notes provide a framework for conducting robust and reproducible research. By adhering to these guidelines, researchers can generate high-quality data to accurately characterize the dose-response relationship, efficacy, and safety of this compound, ultimately contributing to its successful translation to clinical practice.
References
- 1. xenonhealth.com [xenonhealth.com]
- 2. Population pharmacokinetic–pharmacodynamic analysis for this compound-mediated reversal of rocuronium-induced neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo animal studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in Sugammadex Research for Non-Steroidal Blockers
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Sugammadex, a modified gamma-cyclodextrin, for the reversal of non-steroidal neuromuscular blocking agents (NMBAs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address specific challenges encountered during research and development.
Troubleshooting Guides
This section addresses common problems researchers may face during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete or delayed reversal of neuromuscular blockade | Inadequate this compound Dose: The dose may be insufficient to encapsulate all free rocuronium or vecuronium molecules, especially in deep block scenarios.[1] Animal metabolism can also differ from humans, potentially requiring dose adjustments. | Dose Adjustment: Ensure the this compound dose is appropriate for the animal model and the level of neuromuscular blockade. For a deep block (no response to Train-of-Four [TOF] stimulation), a higher dose of this compound (e.g., 4 mg/kg or more) may be necessary.[1] |
| Recurrence of Blockade (Recurarization): This can occur if the initial this compound dose is sufficient to clear the central compartment of the NMBA but not the peripheral tissues. As the NMBA redistributes back into the plasma, it can cause a return of the neuromuscular block if there isn't enough free this compound to bind it.[2] | Optimize Dosing and Monitor: Use a dose of this compound adequate to account for NMBA in both plasma and peripheral tissues.[1] Continuous neuromuscular monitoring after initial reversal is crucial to detect any signs of recurarization, especially when using minimal effective doses.[1] | |
| Drug Interactions: Certain drugs can displace the NMBA from the this compound complex, reducing its efficacy. | Review Concomitant Medications: Be aware of drugs known to have potential displacement interactions, such as toremifene, fusidic acid, and flucloxacillin. | |
| Unexpected Cardiovascular Effects (Bradycardia, Hypotension) | Vagal Stimulation: The mechanism is not fully understood but may involve vagal stimulation. | Pre-treatment and Contingency Planning: Have anticholinergic agents (e.g., atropine) and vasopressors readily available to manage clinically significant bradycardia or hypotension. |
| Anesthetic Depth: Changes in the depth of anesthesia can independently influence cardiovascular parameters. | Maintain Stable Anesthesia: Ensure a consistent and stable plane of anesthesia throughout the experiment, particularly during the administration of this compound and the reversal phase. | |
| Variability in Experimental Results | Species-Specific Differences: Pharmacokinetics and pharmacodynamics of both the NMBA and this compound can vary significantly between different animal species. | Species-Specific Dose-Ranging Studies: Conduct pilot studies to determine the optimal dosing for your specific animal model. |
| Inaccurate Neuromuscular Monitoring: Subjective assessment of muscle response can lead to inconsistent results. | Utilize Quantitative Neuromuscular Monitoring: Employ objective monitoring techniques like acceleromyography or mechanomyography to accurately assess the train-of-four (TOF) ratio. A TOF ratio ≥ 0.9 is the standard for adequate recovery. | |
| Altered Coagulation Parameters (Prolonged PT/aPTT) | In Vitro Artifact: Studies suggest that the observed prolongation of prothrombin time (PT) and activated partial thromboplastin time (aPTT) may be an in vitro artifact due to the interaction of this compound with phospholipids in the assay reagents. | Interpret with Caution: Be aware that in vitro coagulation tests may not reflect the in vivo effect of this compound on hemostasis. In vivo studies have generally not shown an increased risk of bleeding. |
Frequently Asked Questions (FAQs)
1. How does this compound reverse neuromuscular blockade induced by steroidal NMBAs?
This compound is a modified gamma-cyclodextrin with a lipophilic core and a hydrophilic exterior. It encapsulates the steroidal NMBA molecule (like rocuronium or vecuronium) in a 1:1 ratio, forming a tight, water-soluble complex. This encapsulation prevents the NMBA from binding to the nicotinic acetylcholine receptors at the neuromuscular junction. The formation of this complex reduces the amount of free NMBA in the plasma, creating a concentration gradient that draws the NMBA away from the neuromuscular junction and into the plasma, where it is then encapsulated by this compound. This leads to a rapid reversal of the neuromuscular blockade.
2. What are the recommended doses of this compound in a research setting?
The appropriate dose of this compound is dependent on the depth of the neuromuscular blockade. It is crucial to use a neuromuscular monitor to assess the Train-of-Four (TOF) count.
-
For moderate blockade (reappearance of the second twitch, T2): 2 mg/kg is generally recommended.
-
For deep blockade (1-2 post-tetanic counts, PTC, with no response to TOF): 4 mg/kg is typically used.
-
For immediate reversal after a high dose of rocuronium (e.g., 1.2 mg/kg): 16 mg/kg of this compound may be required.
It is important to note that these are general guidelines, and optimal doses may vary between species. Pilot studies are recommended to establish the ideal dosing for your specific animal model.
3. Are there any known drug interactions with this compound that I should be aware of in my experiments?
Yes, there are two primary types of drug interactions with this compound:
-
Displacement: A drug with a high binding affinity for this compound can displace the NMBA from the this compound-NMBA complex, potentially leading to a recurrence of neuromuscular blockade. Toremifene, fusidic acid, and flucloxacillin have been identified as having the potential for this type of interaction.
-
Capturing: this compound can encapsulate other drugs, potentially reducing their efficacy. This is a theoretical concern for hormonal contraceptives containing progestogen.
In a preclinical setting, it is also important to consider physical incompatibility. This compound should not be mixed in the same intravenous line with verapamil, ondansetron, or ranitidine.
4. What are the potential adverse effects of this compound observed in preclinical and clinical research?
The most significant adverse effects reported are:
-
Hypersensitivity and Anaphylaxis: Although rare, serious allergic reactions, including anaphylaxis, have been reported. The mechanism is not fully understood but may involve both IgE-mediated and non-IgE-mediated pathways.
-
Cardiovascular Effects: Bradycardia and hypotension are the most common cardiovascular side effects. In some cases, marked bradycardia has been reported.
-
Effects on Coagulation: this compound can cause a transient prolongation of PT and aPTT in vitro, but this has not been consistently associated with an increased risk of bleeding in vivo.
5. How can I re-establish neuromuscular blockade after administering this compound?
Re-establishing neuromuscular blockade after this compound administration can be challenging. The options include:
-
Re-dosing with a steroidal NMBA: This requires a significantly longer waiting time and potentially a higher dose of the NMBA. The recommended waiting times depend on the initial dose of this compound.
-
Using a non-steroidal NMBA: A neuromuscular blocking agent from the benzylisoquinolinium class (e.g., atracurium, cisatracurium) or a depolarizing agent like succinylcholine can be used, as this compound does not bind to these agents.
Experimental Protocols
Protocol for Assessing this compound Reversal of Neuromuscular Blockade In Vivo (Rat Model)
Objective: To determine the dose-response relationship of this compound for the reversal of rocuronium-induced neuromuscular blockade in an anesthetized rat model.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or pentobarbital)
-
Rocuronium bromide
-
This compound sodium
-
Neuromuscular transmission monitoring system (e.g., TOF-Watch)
-
Intravenous catheterization supplies
-
Saline solution
Methodology:
-
Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment. Place an intravenous catheter in the tail vein for drug administration.
-
Neuromuscular Monitoring Setup: Place stimulating electrodes along the path of the sciatic nerve and a force-displacement transducer on the gastrocnemius muscle to record twitch responses.
-
Baseline and Supramaximal Stimulation: Determine the supramaximal stimulus intensity by delivering single twitch stimuli at 0.1 Hz and gradually increasing the current until a maximal twitch response is observed.
-
Induction of Neuromuscular Blockade: Administer a bolus dose of rocuronium (e.g., 0.6 mg/kg, IV) to induce neuromuscular blockade. Monitor the train-of-four (TOF) response.
-
Maintenance of Blockade: Maintain the desired level of blockade (e.g., deep block with no TOF response) with continuous infusion or intermittent boluses of rocuronium.
-
Administration of this compound: Once a stable, deep neuromuscular blockade is achieved, administer a single bolus dose of this compound. Assign rats to different dose groups (e.g., 1, 2, 4, 8, 16 mg/kg).
-
Monitoring of Reversal: Continuously monitor the TOF response until the TOF ratio returns to ≥ 0.9. Record the time to recovery of T1, T2, T3, and T4, and the time to achieve a TOF ratio of 0.9.
-
Data Analysis: Plot the dose of this compound against the time to recovery to generate a dose-response curve.
Protocol for In Vitro Assessment of this compound-NMBA Binding Affinity using Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (association constant, Ka) of this compound for a steroidal NMBA (e.g., rocuronium).
Materials:
-
Isothermal Titration Calorimeter
-
This compound sodium solution of known concentration
-
Rocuronium bromide solution of known concentration
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Methodology:
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Sample Preparation: Prepare precise concentrations of this compound and rocuronium in the same buffer solution. Degas the solutions to prevent air bubbles.
-
Loading the ITC: Fill the sample cell with the this compound solution and the injection syringe with the rocuronium solution.
-
Titration: Perform a series of small, sequential injections of the rocuronium solution into the this compound solution in the sample cell.
-
Data Acquisition: The ITC instrument measures the heat change associated with each injection as the binding reaction occurs.
-
Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Visualizations
This compound Mechanism of Action
Caption: Encapsulation of steroidal NMBAs by this compound in the plasma.
Experimental Workflow for In Vivo Reversal Study
Caption: Workflow for an in vivo this compound reversal experiment.
Potential Mechanism of this compound-Induced Hypersensitivity
Caption: A potential IgE-mediated hypersensitivity pathway for this compound.
References
Technical Support Center: Optimizing Sugammadex in Morbidly Obese Research Subjects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Sugammadex in morbidly obese (BMI ≥ 40 kg/m ²) research subjects. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues encountered during clinical and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in dosing this compound in morbidly obese subjects?
The main challenge lies in determining the appropriate dosing weight to ensure complete and sustained reversal of neuromuscular blockade (NMB) without underdosing or significant overdosing. Morbid obesity alters body composition and pharmacokinetics, making standard dosing calculations based on actual body weight (ABW) or ideal body weight (IBW) a subject of investigation.[1][2] Using IBW may result in sub-therapeutic doses because it doesn't account for the larger lean body mass in obese individuals.[1] Conversely, while ABW is often recommended, researchers are exploring alternatives to optimize efficacy and manage costs.[3]
Q2: Which weight-based dosing scalar is most effective: Actual Body Weight (ABW), Ideal Body Weight (IBW), or Corrected Body Weight (CBW)?
Current research indicates that dosing this compound based on Actual Body Weight (ABW) results in significantly faster recovery times compared to Ideal Body Weight (IBW) based dosing, with no additional safety risks.[1] Several studies support ABW-based dosing for reliable and rapid reversal, irrespective of the depth of NMB. However, some studies suggest that a Corrected Body Weight (CBW) , such as IBW + 40% of the difference between ABW and IBW (CBW40%), can provide a reversal time comparable to ABW, offering a potential cost-saving alternative. Dosing based on IBW alone is often insufficient and may lead to residual neuromuscular blockade.
Q3: Does the choice of neuromuscular blocking agent (NMBA) affect this compound dosage in this population?
The available evidence suggests that ABW-based dosing of this compound is effective for reversing both rocuronium- and vecuronium-induced NMB in morbidly obese patients. The principle of 1:1 encapsulation of the NMBA by this compound holds true for both agents.
Q4: What are the risks of underdosing this compound in morbidly obese subjects?
Underdosing this compound can lead to incomplete reversal, resulting in postoperative residual curarization (PORC). PORC is a significant safety concern, as it increases the risk of adverse respiratory events, hypoxia, and other postoperative pulmonary complications, to which obese patients are already more susceptible. Recurrence of blockade, or recurarization, has also been reported, particularly when the initial dose is inadequate for the amount of NMBA present.
Q5: Is routine neuromuscular monitoring necessary when using this compound in morbidly obese subjects?
Yes, quantitative neuromuscular monitoring is crucial. It is the most reliable method to confirm the depth of blockade before administering this compound and to ensure a complete and sustained reversal (Train-of-Four ratio ≥ 0.9) before discontinuation of monitoring. Clinical assessments of muscle strength are not sensitive enough to exclude residual paralysis. Morbidly obese patients are at a higher risk for inadequate reversal, making objective monitoring essential for safety.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) for Researchers |
| Delayed Recovery (Time to TOF ratio ≥ 0.9 is longer than expected) | Inadequate dose of this compound (e.g., dosing based on IBW for deep NMB). | 1. Verify the dosing calculation. Current evidence supports dosing based on ABW or CBW40% for more predictable and rapid recovery. 2. Ensure the depth of blockade was accurately assessed before reversal. A deeper block requires a higher dose (e.g., 4 mg/kg for deep block vs. 2 mg/kg for moderate block). 3. Administer an additional dose of this compound if recovery is inadequate, guided by quantitative neuromuscular monitoring. |
| Recurrence of Neuromuscular Blockade (Recurarization) | Redistribution of the NMBA from fatty tissue back into the plasma after the initial this compound dose has been cleared. Insufficient initial this compound dose to encapsulate all NMBA molecules. | 1. Administer an additional dose of this compound immediately. 2. Maintain continuous quantitative neuromuscular monitoring until a sustained TOF ratio of ≥ 0.9 is confirmed. 3. In future experiments, consider using ABW-based dosing, as it has been associated with a lower incidence of recurarization compared to IBW. |
| Difficulty Re-establishing NMB after this compound Administration | Residual this compound in the plasma encapsulates the newly administered aminosteroid NMBA (rocuronium or vecuronium), rendering it ineffective. | 1. If rapid re-intubation is necessary, the use of a non-aminosteroid NMBA, such as a benzylisoquinolinium agent (e.g., cisatracurium), is recommended as this compound will not affect it. 2. Alternatively, a depolarizing agent like succinylcholine can be used, but be aware that residual non-depolarizing agents may cause some resistance. 3. If rocuronium must be used, a significantly larger dose (e.g., 1.2 mg/kg) may be required, and the onset time will be unpredictable. |
| Interference with Neuromuscular Monitoring | Technical issues with the monitoring device (e.g., electrode placement, patient movement). Physiological factors in obese patients (e.g., thick subcutaneous fat layer) can make obtaining a reliable signal challenging. | 1. Ensure proper placement of stimulating electrodes over the ulnar nerve. 2. Use a reliable monitoring method such as acceleromyography or electromyography. 3. Establish a stable baseline reading before administering the NMBA. 4. Protect the monitored limb from movement or surgical interference. |
Data Summaries
Table 1: Comparison of this compound Dosing Strategies for Reversal of Moderate NMB
| Dosing Scalar | This compound Dose | Mean Reversal Time (min) to TOF Ratio ≥ 0.9 | Key Findings & Citations |
| Actual Body Weight (ABW) | 2 mg/kg | 1.8 - 2.9 | Faster recovery compared to IBW. Supported as a reliable dosing method. |
| Ideal Body Weight (IBW) | 2 mg/kg | 3.1 - 4.7 | Significantly slower recovery than ABW. May be insufficient, leading to a higher risk of PORC. |
| IBW + 40% (CBW40%) | 2 mg/kg | 2.2 - 2.8 | Reversal times are statistically similar to ABW. A viable alternative to ABW. |
| IBW + 20% (CBW20%) | 2 mg/kg | 2.6 | Slower than ABW and CBW40%. |
| Neostigmine (Comparator) | 5 mg | 17.5 | This compound groups recovered approximately 9-fold faster. |
Table 2: Comparison of this compound Dosing Strategies for Reversal of Deep NMB
| Dosing Scalar | This compound Dose | Mean Reversal Time (min) to TOF Ratio ≥ 0.9 | Key Findings & Citations |
| Actual Body Weight (ABW) | 4 mg/kg | 2.9 - 3.3 | Faster recovery compared to IBW. |
| Ideal Body Weight (IBW) | 4 mg/kg | 4.9 - 8.2 | Significantly slower recovery than ABW. An IBW-based dose of 4 mg/kg was found to be more effective than 1.5 or 2 mg/kg IBW. |
| IBW + 40% (CBW40%) | 4 mg/kg | 2.2 | Non-inferior to TBW in reversing deep NMB in morbidly obese patients. |
Experimental Protocols
Protocol 1: Evaluating this compound Efficacy Based on Different Weight Scalars
This protocol is based on the methodology from a randomized clinical trial comparing ABW and IBW dosing (NCT03346070).
-
Subject Recruitment: Enroll adult subjects with a BMI ≥ 40 kg/m ².
-
Anesthesia and NMB Induction:
-
Induce general anesthesia using a standardized protocol (e.g., propofol, sufentanil).
-
Administer rocuronium (e.g., 0.6 mg/kg ABW) or vecuronium to achieve the desired level of blockade.
-
-
Neuromuscular Monitoring:
-
Attach an acceleromyograph (e.g., TOF-Watch SX®) to the adductor pollicis muscle to monitor the ulnar nerve.
-
After induction, perform calibration of the device.
-
Monitor the Train-of-Four (TOF) count and Post-Tetanic Count (PTC) throughout the procedure.
-
-
Randomization and Reversal:
-
At the end of the procedure, when the desired depth of block is reached (e.g., reappearance of the second twitch (T2) for moderate block, or a PTC of 1-2 for deep block), randomize subjects into dosing groups.
-
Group A (Moderate Block): this compound 2 mg/kg ABW
-
Group B (Moderate Block): this compound 2 mg/kg IBW
-
Group C (Deep Block): this compound 4 mg/kg ABW
-
Group D (Deep Block): this compound 4 mg/kg IBW
-
-
Data Collection (Primary Endpoint):
-
Record the time from this compound administration to the recovery of the TOF ratio to ≥ 0.9.
-
-
Safety Monitoring (Secondary Endpoints):
-
Monitor for signs of recurarization (a drop in TOF ratio < 0.9 after achieving recovery).
-
Record any adverse events, such as bradycardia, tachycardia, or signs of anaphylaxis.
-
Protocol 2: Pharmacokinetic Analysis of this compound
This protocol is derived from a pharmacokinetic study in morbidly obese patients.
-
Subject Groups: As per Protocol 1, subjects are randomized to receive this compound based on ABW or IBW.
-
Blood Sampling:
-
Collect venous blood samples at predefined intervals.
-
A typical schedule includes: pre-dose, and at 2, 5, 15, 60, and 120 minutes, and 4 and 6 hours post-dose.
-
-
Sample Processing:
-
Process blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Quantification of this compound:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the plasma concentration of this compound.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or two-compartmental analysis to determine key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
-
Analyze parameters using a linear fixed-effect model with dose and weight-basis (ABW vs. IBW) as fixed terms.
-
Visualizations
References
- 1. Pharmacokinetics of this compound Dosed by Actual and Ideal Body Weight in Patients With Morbid Obesity Undergoing Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. Comparison of Different Weight Scalars to Dose this compound for the Reversal of Neuromuscular Blockade in Morbidly Obese Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Delayed Recovery After Sugammadex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected delayed recovery after the administration of Sugammadex in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected timeframe for reversal of rocuronium- or vecuronium-induced neuromuscular blockade (NMB) with this compound?
A1: this compound generally produces a rapid, dose-dependent reversal of NMB. For moderate blockade (reappearance of the second twitch, T2, in a train-of-four [TOF] stimulation), a 2 mg/kg dose of this compound typically results in recovery of the TOF ratio to 0.9 in approximately 2-3 minutes.[1][2] For deep blockade (1-2 post-tetanic counts), a 4 mg/kg dose usually achieves reversal in about 3-5 minutes.[3] Immediate reversal after a 1.2 mg/kg dose of rocuronium can be achieved in approximately 4 minutes with a 16 mg/kg dose of this compound.[2] However, various factors can influence these recovery times.
Q2: What are the primary causes of unexpected delayed recovery after this compound administration?
A2: Delayed recovery can stem from several factors, including:
-
Inadequate Dosing: Underdosing of this compound relative to the depth of NMB is a common cause of delayed or incomplete reversal.[4]
-
Physiological Factors: Conditions such as hypothermia and severe acidosis can prolong recovery times. Reduced cardiac output can also delay the onset of action of this compound.
-
Drug Interactions: Certain medications can interfere with the efficacy of this compound, either by displacing rocuronium from the this compound complex or by competing for binding.
-
Patient-Specific Factors: Underlying neuromuscular diseases (e.g., myasthenia gravis, amyotrophic lateral sclerosis) or severe renal impairment can lead to unpredictable or delayed recovery.
-
Recurrence of Blockade: In some cases, an initial successful reversal may be followed by a recurrence of NMB, particularly if the initial this compound dose was insufficient to encapsulate all rocuronium molecules as they redistribute from peripheral tissues.
Q3: Can this compound reverse neuromuscular blockade induced by agents other than rocuronium and vecuronium?
A3: this compound is selective for steroidal neuromuscular blocking agents. Its binding affinity is highest for rocuronium, followed by vecuronium, and to a much lesser extent, pancuronium. It has no clinically significant effect on non-steroidal agents like atracurium, cisatracurium, or succinylcholine.
Q4: Is it necessary to use neuromuscular monitoring when administering this compound?
A4: Yes, quantitative neuromuscular monitoring is strongly recommended. Monitoring, such as Train-of-Four (TOF) stimulation, is crucial to accurately assess the depth of NMB before administering this compound to ensure appropriate dosing. It is also essential to confirm that a TOF ratio of ≥0.9 has been achieved and sustained to prevent residual blockade.
Troubleshooting Guides
Issue 1: Slower than Expected Recovery to a TOF Ratio of ≥0.9
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate this compound Dose | - Confirm the depth of NMB using quantitative monitoring (TOF count or Post-Tetanic Count).- Administer an additional dose of this compound based on the level of residual blockade. |
| Hypothermia | - Monitor core body temperature and actively warm the subject to normothermia (36.5-37°C). Mild hypothermia (34.5-35°C) has been shown to prolong recovery time. |
| Reduced Cardiac Output | - Monitor hemodynamic parameters. Factors that decrease cardiac output can delay the delivery of this compound to the neuromuscular junction. |
| Severe Acidosis | - Assess and correct any significant acid-base imbalances. Acidosis may potentiate the effects of neuromuscular blocking agents. |
| Drug Interactions | - Review all co-administered drugs for potential interactions. Consider displacement interactions (e.g., toremifene, fusidic acid) or capturing interactions (e.g., hormonal contraceptives). |
Quantitative Data on Factors Affecting Recovery Time
Table 1: Effect of Hypothermia on this compound (4.0 mg/kg) Reversal of Deep Rocuronium-Induced NMB
| Group | Core Temperature (°C) | Mean Recovery Time to TOF Ratio ≥0.9 (seconds) | Standard Deviation (seconds) |
| Normothermia | 36.5-37.0 | 124.9 | 59.2 |
| Mild Hypothermia | 34.5-35.0 | 171.1 | 62.1 |
Source: Adapted from clinical trial data.
Table 2: Mean Recovery Times to TOF Ratio ≥0.9 with Different this compound Doses for Moderate Rocuronium-Induced NMB
| This compound Dose | Mean Recovery Time (minutes) |
| Placebo | 96.3 |
| 0.5 mg/kg | 4.4 |
| 1.0 mg/kg | 2.7 |
| 2.0 mg/kg | 2.1 |
| 4.0 mg/kg | 1.5 |
Source: Adapted from a dose-response relationship study.
Issue 2: Recurrence of Neuromuscular Blockade (Recurarization)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Initial Dose | - This is the most common cause, especially when reversing deep NMB. Administer an additional dose of this compound and confirm sustained recovery with quantitative monitoring. |
| Redistribution of Rocuronium | - Rocuronium from peripheral compartments can redistribute back into the central compartment after initial reversal if not all molecules were encapsulated. Continuous monitoring for at least 30-60 minutes post-reversal is recommended in high-risk scenarios. |
| Obesity | - Dosing based on ideal body weight may be insufficient. Dosing based on actual body weight is generally recommended to prevent underdosing and recurrence. |
Recurrence of NMB typically occurs within a range of 17 to 91 minutes after the initial administration of an insufficient this compound dose.
Experimental Protocols
Key Experiment: Assessing this compound Reversal with Train-of-Four (TOF) Monitoring
Objective: To quantitatively assess the efficacy of this compound in reversing rocuronium-induced neuromuscular blockade.
Methodology:
-
Subject Preparation: Anesthetize the experimental subject according to the approved protocol.
-
Electrode Placement: Place two stimulating electrodes along the path of the ulnar nerve at the wrist. Place recording electrodes over the adductor pollicis muscle to measure the evoked muscle response.
-
Baseline TOF Measurement: Before administering any neuromuscular blocking agent, establish a baseline TOF response. Deliver four supramaximal stimuli at a frequency of 2 Hz. The TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch) should be 1.0.
-
Induction of NMB: Administer rocuronium at the desired dose (e.g., 0.6 mg/kg).
-
Monitoring of NMB: Continuously monitor the TOF count. The depth of blockade is determined by the number of twitches observed (e.g., moderate block at the reappearance of T2).
-
Administration of this compound: At the target depth of blockade, administer the calculated dose of this compound intravenously as a bolus.
-
Monitoring of Reversal: Record the time from this compound administration to the return of the TOF ratio to ≥0.9. Continue monitoring to ensure the recovery is sustained and to detect any potential recurrence of blockade.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound action at the neuromuscular junction.
Experimental Workflow for Troubleshooting Delayed Recovery
Caption: Troubleshooting workflow for delayed this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy of different doses of this compound after continuous infusion of rocuronium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized trial evaluating the safety profile of this compound in high surgical risk ASA physical class 3 or 4 participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.wfsahq.org [resources.wfsahq.org]
Technical Support Center: Method Refinement for Sugammadex Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine Sugammadex binding assays and avoid common artifacts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, particularly when using Isothermal Titration Calorimetry (ITC) to characterize this compound binding interactions.
Q1: My ITC thermogram shows a noisy baseline or spikes between injections. What could be the cause and how can I fix it?
A1: A noisy baseline or spikes in your ITC data can often be attributed to several factors:
-
Air Bubbles: The most common cause is the presence of air bubbles in the ITC cell or the injection syringe.
-
Solution: Ensure that all solutions are thoroughly degassed immediately before use. When filling the cell and syringe, do so slowly and carefully to prevent the introduction of new bubbles.
-
-
Dirty Instrument: Residue from previous experiments can interfere with the sensitive heat measurements.
-
Solution: Thoroughly clean the ITC cell and syringe according to the manufacturer's instructions.
-
-
Mechanical Issues: A bent injection needle or a problem with the injection system can also introduce noise.
-
Solution: Inspect the syringe for any visible damage. If the problem persists after cleaning and careful sample loading, contact your instrument service provider.[1]
-
Q2: The heat signals from my injections are very large and do not look like a typical binding isotherm. What is happening?
A2: This is often due to a mismatch between the buffer in the syringe (ligand) and the cell (this compound), leading to large heats of dilution that overwhelm the heat of binding.[1]
-
Solution:
-
Buffer Matching: Ensure that the ligand and this compound are in identical buffer solutions. The most reliable way to achieve this is to dialyze both the this compound and the ligand against the same large volume of buffer.
-
pH Check: After preparing your solutions, check and adjust the pH to ensure they are identical.
-
Q3: My ITC data shows no detectable binding heat. Does this mean there is no interaction?
A3: Not necessarily. While it could indicate no binding, it can also occur if the heat change is too small to be detected by the instrument.
-
Possible Causes & Solutions:
-
Low Affinity: The binding affinity might be weaker than anticipated. Try increasing the concentrations of both this compound and the ligand.
-
Low Enthalpy: The binding interaction may have a very small enthalpy change (ΔH). You can try changing the experimental temperature, as ΔH is temperature-dependent.
-
Incorrect Concentrations: Inaccurate concentration measurements of your biomolecules can lead to misleading results. Always verify the concentrations of your stock solutions.[1]
-
Q4: The baseline in my ITC experiment is drifting or does not return to the pre-injection level. How can I troubleshoot this?
A4: A drifting baseline can be caused by several factors:
-
Insufficient Equilibration Time: The time between injections may not be long enough for the system to return to thermal equilibrium.
-
Solution: Increase the spacing between injections to allow the signal to return to a stable baseline.
-
-
Slow Secondary Processes: A slow conformational change in the molecules upon binding can cause a slow, continuous heat change.
-
Solution: Again, increasing the time between injections can help to better characterize this phenomenon.
-
-
Buffer Mismatch or pH Effects: As with large dilution heats, a buffer mismatch can cause a drifting baseline.
-
Solution: Ensure your buffers are perfectly matched.
-
-
Enzymatic Activity: If you are studying the interaction of this compound with a molecule that has enzymatic activity, this can cause a continuous heat change.
-
Solution: Use a non-hydrolyzable analog of the substrate if possible.
-
Q5: Can other molecules in my sample interfere with the this compound binding assay?
A5: Yes, displacement interactions are a potential source of artifacts. If another molecule present in the assay has an affinity for this compound, it can compete with your ligand of interest, leading to an underestimation of the true binding affinity.
-
Known Interferences: Some drugs, such as flucloxacillin, fusidic acid, and toremifene, have been shown to have the potential to displace rocuronium from this compound. Steroidal molecules, in general, may have some affinity for the this compound cavity, although often much lower than the target neuromuscular blocking agents.
-
Solution:
-
Sample Purity: Ensure your samples are as pure as possible.
-
Control Experiments: Run control titrations of potentially interfering compounds into the this compound solution to quantify any binding.
-
Quantitative Data Summary
The binding affinity of this compound for various ligands has been characterized using Isothermal Titration Calorimetry (ITC). The association constant (Kass) is a measure of the binding strength.
| Ligand | Association Constant (Kass) (mol/L) | Experimental Method | Reference |
| Rocuronium | 1.79 x 10⁷ | Isothermal Titration Calorimetry | |
| Vecuronium | 5.72 x 10⁶ | Isothermal Titration Calorimetry |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for this compound-Ligand Interaction
This protocol provides a general framework for conducting an ITC experiment to determine the binding affinity of a ligand to this compound.
-
Sample Preparation:
-
Prepare a solution of this compound (typically in the ITC cell) and the ligand of interest (typically in the injection syringe).
-
Crucially, both solutions must be in the exact same buffer. This is best achieved by dialysis of both the this compound and the ligand against a common buffer.
-
Degas both solutions for at least 10 minutes immediately prior to the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Set the stirring speed (e.g., 300-400 RPM).
-
Set the injection parameters:
-
Injection volume (e.g., 2-10 µL).
-
Number of injections (e.g., 20-30).
-
Spacing between injections (e.g., 180-240 seconds).
-
-
-
Running the Experiment:
-
Load the this compound solution into the ITC cell and the ligand solution into the syringe.
-
Equilibrate the system until a stable baseline is achieved.
-
Start the titration.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Subtract the heat of dilution, which can be determined from the final injections after saturation is reached or from a separate control experiment (ligand into buffer).
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Caption: A workflow for troubleshooting common issues in ITC experiments.
Caption: Conceptual diagram of a fluorescence displacement assay.
References
Investigating the potential for recurarization after suboptimal Sugammadex dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for recurarization after suboptimal Sugammadex dosing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it reverse neuromuscular blockade?
A1: this compound is a modified gamma-cyclodextrin that acts as a selective relaxant binding agent.[1][2] Its primary mechanism involves the encapsulation of steroidal neuromuscular blocking agents (NMBAs) like rocuronium and vecuronium.[1][3] The this compound molecule has a hydrophilic exterior and a lipophilic core, which allows it to trap the NMBA molecule in a 1:1 ratio, forming a very stable, water-soluble complex.[4] This encapsulation renders the NMBA inactive and creates a concentration gradient that pulls free NMBA molecules from the neuromuscular junction into the plasma, where they are also encapsulated. This process rapidly restores neuromuscular function.
Q2: What is recurarization and why can it occur after this compound administration?
A2: Recurarization is the recurrence of neuromuscular blockade after a period of seemingly adequate recovery. While less common than with traditional reversal agents like neostigmine, it can occur with this compound, primarily due to suboptimal (insufficient) dosing. If the dose of this compound is not sufficient to encapsulate all rocuronium or vecuronium molecules present in the body (including those in peripheral tissues), the unbound NMBA can redistribute back to the neuromuscular junction as the initial this compound-NMBA complex is cleared, leading to a return of muscle paralysis. Several cases have been reported, particularly when dosing was not guided by neuromuscular monitoring.
Q3: What are the officially recommended doses of this compound to prevent recurarization?
A3: The recommended dose of this compound is dependent on the depth of the neuromuscular blockade at the time of reversal, which should be assessed using a peripheral nerve stimulator (quantitative monitoring). Dosing is based on the patient's actual body weight.
-
Moderate Blockade (at least 2 twitches on Train-of-Four, TOF): 2 mg/kg is recommended.
-
Deep Blockade (1-2 Post-Tetanic Counts, PTC, and no response to TOF): 4 mg/kg is recommended.
-
Immediate Reversal (e.g., "can't intubate, can't ventilate" scenario 3 minutes after 1.2 mg/kg rocuronium): 16 mg/kg is recommended for rocuronium reversal.
Administering a dose lower than recommended for the given level of blockade significantly increases the risk of incomplete reversal and subsequent recurarization.
Troubleshooting Guide
Issue: Return of neuromuscular blockade observed after initial successful reversal with this compound.
This guide helps you troubleshoot the potential causes of recurarization in an experimental or clinical setting.
Step 1: Verify this compound Dosage and Blockade Level
-
Action: Review your experimental records. Was the this compound dose calculated based on the subject's actual body weight? Was the depth of neuromuscular blockade accurately assessed using quantitative monitoring (e.g., TOF count, PTC) just before administering this compound?
-
Rationale: The most common cause of recurarization is an insufficient dose of this compound for the amount of NMBA present. Using a 2 mg/kg dose for a deep block (where 4 mg/kg is required) is a primary reason for failure.
Step 2: Analyze Subject-Specific Pharmacokinetic Factors
-
Action: Consider factors that can alter NMBA distribution and clearance. Was the subject obese? Was a large total dose of rocuronium administered over a long period? Was the subject hypothermic?
-
Rationale: In obese patients, dosing based on ideal body weight may lead to underdosing. Prolonged infusions or large total doses of rocuronium can create a larger peripheral depot of the drug, which can redistribute back to the plasma after the initial reversal, overwhelming the administered this compound.
Step 3: Evaluate for Drug Interactions
-
Action: Check for the administration of other drugs around the time of reversal. Certain medications, such as toremifene, fusidic acid, or high-dose magnesium sulfate, can theoretically displace rocuronium from the this compound complex.
-
Rationale: While the this compound-rocuronium complex is very stable, competitive binding from other compounds could, in theory, increase the concentration of free NMBA. Magnesium sulfate, in particular, has been shown in clinical trials to cause recurarization after successful this compound reversal.
Step 4: Review Monitoring Protocol
-
Action: Was neuromuscular function monitored continuously after reversal? For how long?
-
Rationale: Recurarization can occur up to 90 minutes after initial reversal. Continuous monitoring for at least this period is essential in an experimental setting to detect this phenomenon. Recovery to a TOF ratio of >0.9 should be confirmed and sustained.
Quantitative Data Summary
Table 1: Recommended this compound Dosing for Rocuronium/Vecuronium Reversal
| Depth of Neuromuscular Blockade | Neuromuscular Monitoring Response | Recommended this compound Dose (Actual Body Weight) | Expected Time to TOF Ratio > 0.9 |
|---|---|---|---|
| Moderate | Reappearance of the 2nd twitch (T2) in TOF stimulation | 2 mg/kg | Approx. 2 minutes |
| Deep | 1 to 2 post-tetanic counts (PTC) with no TOF response | 4 mg/kg | Approx. 3 minutes |
| Immediate | 3 minutes after a single 1.2 mg/kg dose of rocuronium | 16 mg/kg | Approx. 1.5-2 minutes |
Table 2: Clinical Observations in Cases of Recurarization with Suboptimal Dosing
| Parameter | Reported Values | Source(s) |
|---|---|---|
| This compound Dose Administered | 0.5 - 2.0 mg/kg for deep blockade | |
| Time to Initial Recovery (TOF Ratio >0.9) | Mean of 6.9 minutes (range 3.6–11.5) | |
| Time to Onset of Recurarization | Mean of 36.1 minutes (range 17–91) |
| Contributing Factors | Obesity, prolonged NMBA infusion, dosing without neuromuscular monitoring, advanced age | |
Experimental Protocols
Protocol: In Vivo Assessment of this compound Efficacy and Potential for Recurarization
This protocol outlines a general methodology for studying the effects of different this compound doses on reversing rocuronium-induced neuromuscular blockade in an animal model (e.g., Rhesus monkey, pig).
-
Animal Preparation and Anesthesia:
-
Induce and maintain general anesthesia with an appropriate agent (e.g., sevoflurane, propofol) that has minimal effect on neuromuscular transmission.
-
Establish intravenous access for drug administration and fluid maintenance.
-
Secure the airway and provide mechanical ventilation, monitoring end-tidal CO2.
-
Maintain normothermia using a warming blanket.
-
-
Neuromuscular Monitoring Setup:
-
Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).
-
Attach a force transducer or accelerometer to the corresponding muscle (e.g., adductor pollicis) to quantify the evoked response.
-
Connect the monitoring equipment to a data acquisition system.
-
Establish a stable baseline twitch response (T1) with single twitches, then switch to Train-of-Four (TOF) stimulation (2 Hz for 2 seconds) every 15 seconds.
-
-
Induction of Neuromuscular Blockade:
-
Administer an intravenous bolus dose of rocuronium (e.g., 0.6 mg/kg).
-
Monitor the TOF response until a profound block is achieved (e.g., disappearance of all four twitches, T4/T1 ratio = 0).
-
Maintain the block with intermittent boluses or a continuous infusion of rocuronium as required by the experimental design.
-
-
Administration of Reversal Agent (this compound):
-
Allow for spontaneous recovery to a predetermined level of blockade (e.g., reappearance of T2 for moderate block, or 1-2 PTCs for deep block).
-
Randomly assign subjects to receive different doses of this compound (e.g., a suboptimal dose like 1 mg/kg, the recommended dose of 2 or 4 mg/kg, and a placebo/saline control).
-
Administer the assigned dose as a rapid intravenous bolus.
-
-
Data Collection and Analysis:
-
Continuously record the TOF ratio from the time of this compound administration.
-
The primary endpoint is the time from this compound administration to a stable recovery of the TOF ratio to ≥ 0.9.
-
Crucially for recurarization studies, continue monitoring for at least 90-120 minutes after achieving a TOF ratio of ≥ 0.9.
-
Record any instance where the TOF ratio drops below 0.9 after initial recovery.
-
Analyze and compare recovery times and the incidence of recurarization between dosing groups.
-
Visualizations
Caption: this compound encapsulation of rocuronium in the plasma.
Caption: Troubleshooting workflow for investigating recurarization.
Caption: Logical pathway leading to recurarization.
References
Technical Support Center: Optimizing Sugammadex Use for Cost-Effectiveness in Clinical Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the cost-effective use of Sugammadex in a clinical research setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, with a focus on optimizing dosing, minimizing waste, and ensuring accurate data collection.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the cost-effectiveness of this compound in our studies?
A1: The key strategies revolve around precision, planning, and waste reduction. This includes:
-
Quantitative Neuromuscular Monitoring: Utilize Train-of-Four (TOF) monitoring to administer the appropriate dose of this compound based on the actual degree of neuromuscular blockade. This prevents overdosing and unnecessary drug expenditure.
-
Vial Splitting (Aliquoting): If institutional policy and sterile compounding guidelines permit, preparing smaller, standardized doses from larger vials can significantly reduce medication waste, especially in studies with variable patient weights or protocols that do not require a full vial.[1][2]
-
Accurate Dosing: Adherence to weight-based dosing and guidance from neuromuscular monitoring is crucial. Avoid administering a full vial out of convenience when a smaller, calculated dose is sufficient.[3]
-
Consideration of Alternatives: For minimal blockade, neostigmine may be a reasonable and more cost-effective alternative.[2] However, the overall cost-benefit, including potential side effects and recovery time, should be evaluated for your specific research protocol.[4]
Q2: How does this compound compare to Neostigmine in terms of overall cost in a research setting?
A2: While the acquisition cost of this compound is higher than neostigmine, its overall cost-effectiveness can be favorable in certain research contexts. This compound offers a faster and more predictable reversal of neuromuscular blockade, which can lead to reduced operating room time and potentially faster patient discharge. However, some studies have found that these benefits did not always outweigh the higher drug cost, particularly when labor costs are low. The choice between this compound and neostigmine should be based on a comprehensive analysis of your study's budget, protocol, and primary endpoints.
Q3: Can we reduce the recommended dose of this compound to save costs?
A3: Using lower than recommended doses of this compound may increase the risk of recurrence of neuromuscular blockade. However, research into dose titration suggests that in some cases, smaller, incremental doses guided by continuous quantitative neuromuscular monitoring may be effective. Any deviation from the standard dosing recommendations should be part of a carefully designed research protocol with robust safety monitoring. One study found that the minimal optimal dose in elective surgery might be as low as 0.5 mg/kg.
Q4: What are the common adverse effects of this compound that we should monitor for in our study participants?
A4: While generally well-tolerated, this compound can have adverse effects. The most frequently reported include:
-
Bradycardia: Cases of marked bradycardia, sometimes leading to cardiac arrest, have been observed within minutes of administration.
-
Anaphylaxis and Hypersensitivity: Reactions ranging from skin rashes to severe anaphylaxis can occur.
-
Coagulation Effects: Higher doses of this compound may be associated with an in vitro decrease in coagulation factors, although the clinical significance on bleeding risk is still under investigation.
-
Drug Interactions: this compound may reduce the efficacy of hormonal contraceptives.
Researchers should have protocols in place to monitor for and manage these potential adverse events.
Troubleshooting Guides
Problem: Inconsistent or unreliable Train-of-Four (TOF) monitor readings.
| Possible Cause | Troubleshooting Steps |
| Improper Electrode Placement | Ensure electrodes are placed correctly over the ulnar nerve pathway. The distal electrode should be at the wrist's flexor crease, and the proximal electrode 1-2 cm above it. |
| Inadequate Skin Preparation | Clean the skin at the electrode sites to ensure good contact and reduce impedance. |
| Patient Movement | Ensure the limb being monitored is relaxed and not moving during TOF stimulation. |
| Incorrect Current | Determine the supramaximal stimulation current before administering neuromuscular blocking agents. This is the current at which a further increase does not increase the twitch response. |
| Monitor Malfunction | Check the monitor's battery and connections. If issues persist, consult the device's manual or technical support. |
Problem: Recurrence of neuromuscular blockade after initial successful reversal with this compound.
| Possible Cause | Troubleshooting Steps |
| Inadequate Initial Dose | This is the most common cause. The initial dose of this compound may have been insufficient for the depth of the neuromuscular blockade. |
| Redistribution of Relaxant | In some cases, the neuromuscular blocking agent can redistribute from peripheral tissues back into the plasma after the initial reversal. |
| Action | Administer an additional dose of this compound as per dosing guidelines and continue to monitor with a quantitative neuromuscular monitor until a sustained TOF ratio of ≥0.9 is achieved. |
Data Presentation: Cost-Effectiveness Comparison
Table 1: this compound vs. Neostigmine - A Cost and Time Comparison
| Parameter | This compound | Neostigmine/Glycopyrrolate | Source(s) |
| Average Reversal Agent Cost per Case | $99.13 | $32.55 | |
| Average Time to Endotracheal Extubation | 6.0 ± 5.3 minutes | 6.6 ± 6.3 minutes | |
| Average Surgical Case Duration (Example) | 150 minutes | 153 minutes | |
| Incidence of Bradycardia | 10.2% | 16.9% |
Table 2: Impact of Cost-Saving Strategies on this compound Use
| Strategy | Outcome | Projected Annual Savings (Institution-Specific) | Source(s) |
| Vial Splitting (Aliquoting) | Reduced drug waste and cost per patient. | Up to $370,000 | |
| Quantitative Neuromuscular Monitoring | More accurate dosing, avoiding unnecessary administration. | A significant portion of overall savings. | |
| Educational Initiatives and Cognitive Aids | Decreased number of this compound administrations and reduced pharmaceutical acquisition costs. | N/A |
Experimental Protocols
Protocol 1: Quantitative Neuromuscular Monitoring using Train-of-Four (TOF) Stimulation
Objective: To accurately assess the depth of neuromuscular blockade to guide appropriate this compound dosing.
Materials:
-
Peripheral nerve stimulator with TOF capability
-
Surface electrodes (2)
-
Alcohol swabs
Procedure:
-
Site Selection: The preferred site is the ulnar nerve at the wrist, monitoring the response of the adductor pollicis muscle (thumb adduction).
-
Electrode Placement:
-
Clean the skin over the ulnar nerve pathway with an alcohol swab.
-
Place the distal electrode on the palmar aspect of the wrist, 1-2 cm proximal to the wrist crease.
-
Place the proximal electrode 3 cm proximal to the distal electrode, in line with the ulnar nerve.
-
Connect the negative (black) lead to the distal electrode and the positive (red) lead to the proximal electrode.
-
-
Determine Supramaximal Stimulation:
-
Before administering any neuromuscular blocking agent, determine the supramaximal stimulus.
-
Start with a low current (e.g., 20 mA) and deliver single twitch stimulations.
-
Gradually increase the current until the muscle twitch response does not increase further. This is the supramaximal stimulus and should be used for all subsequent monitoring.
-
-
TOF Monitoring:
-
The monitor will deliver four supramaximal stimuli at a frequency of 2 Hz.
-
Observe the number of muscle twitches. The number of twitches corresponds to the depth of the blockade:
-
4 twitches: Minimal blockade
-
2-3 twitches: Moderate blockade
-
0-1 twitch: Deep blockade
-
-
The TOF ratio is the ratio of the amplitude of the fourth twitch to the first twitch. A TOF ratio of ≥0.9 indicates adequate recovery of neuromuscular function.
-
-
Documentation: Record the number of twitches and the TOF ratio (if available) before and after this compound administration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: this compound Dosing Algorithm Based on Neuromuscular Monitoring.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apsf.org [apsf.org]
- 3. Practice Guidelines for Monitoring Neuromuscular Blockade-Elements to Change to Increase the Quality of Anesthesiological Procedures and How to Improve the Acceleromyographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anesthesia.bidmc.harvard.edu [anesthesia.bidmc.harvard.edu]
Technical Support Center: The Influence of pH and Temperature on Sugammadex-Rocuronium Binding
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the impact of pH and temperature on the binding of Sugammadex to rocuronium. The information is tailored for professionals engaged in experimental research and drug development.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the binding affinity of this compound for rocuronium?
A1: The binding of this compound to rocuronium is generally considered to be stable across a wide physiological pH range.[1] this compound is a modified γ-cyclodextrin with negatively charged carboxyl groups, and its predicted pKa is approximately 2.82.[2][3][4] This indicates that at physiological pH (around 7.4), the carboxyl groups are ionized, contributing to a strong electrostatic interaction with the positively charged quaternary nitrogen of rocuronium. While significant deviations from physiological pH can theoretically influence the charge states of both molecules, the this compound-rocuronium complex is known to be very stable.[1]
Q2: My experiment is conducted under acidic conditions. Should I be concerned about reduced this compound binding?
A2: While the this compound-rocuronium complex is remarkably stable, severe acidosis may have an indirect impact on the clinical effectiveness of this compound. In animal studies, CO2-induced acidosis has been shown to increase the potency of rocuronium. This is thought to be due to a change in the rocuronium molecule itself, increasing its affinity for cholinergic receptors. Therefore, under acidic conditions, a higher concentration of rocuronium may be present at the neuromuscular junction, potentially requiring careful dose consideration for complete reversal by this compound. There are currently no studies that have investigated a direct effect of acidosis on the binding effectiveness of this compound itself.
Q3: Does temperature impact the binding of this compound to rocuronium?
A3: The this compound-rocuronium complex is considered to be stable and its binding is largely independent of temperature within the physiological range. However, temperature can affect the pharmacodynamics of both rocuronium and this compound, which may influence the observed reversal of neuromuscular blockade.
Q4: I am observing slower than expected reversal of rocuronium with this compound in my hypothermic model. Is this due to a change in binding affinity?
A4: Slower reversal in hypothermic conditions is a known clinical observation, but it is not necessarily due to a direct change in the binding affinity of this compound for rocuronium. Hypothermia can prolong the action of rocuronium and may also reduce cardiac output and muscle blood flow, which can affect the delivery of this compound to the neuromuscular junction.
Q5: We are working with a hyperthermic animal model and see altered neuromuscular blockade reversal times. How does hyperthermia affect this compound function?
A5: In isolated rat phrenic nerve-hemidiaphragm preparations, hyperthermia (38°C and 40°C) has been shown to enhance the neuromuscular blockade induced by rocuronium. Furthermore, the recovery from this blockade by an equimolar dose of this compound was slower at these higher temperatures compared to 36°C. This suggests that while the direct binding may not be significantly compromised, the overall efficacy of reversal can be influenced by the effects of hyperthermia on the neuromuscular junction and drug disposition.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent binding affinity measurements in vitro. | 1. pH mismatch between buffers: Small differences in pH between the this compound and rocuronium solutions can lead to heats of dilution that interfere with accurate binding measurements. 2. Temperature fluctuations: Inadequate temperature control during the experiment can affect the thermodynamics of binding. 3. Incorrect sample concentrations: Inaccurate determination of this compound or rocuronium concentrations will lead to erroneous binding data. | 1. Ensure that both this compound and rocuronium are prepared in the exact same buffer from the same stock solution. Dialysis of both components against the same buffer is recommended for high-precision measurements. 2. Calibrate and validate the temperature control of your instrumentation (e.g., ITC, SPR). Allow sufficient time for thermal equilibration before starting the experiment. 3. Accurately determine the concentrations of your stock solutions using a reliable method such as UV-Vis spectroscopy with a known extinction coefficient or quantitative NMR. |
| Slower than expected reversal of neuromuscular blockade in an animal model with acidosis. | 1. Increased potency of rocuronium: Acidosis can increase the affinity of rocuronium for the nicotinic acetylcholine receptor. 2. Altered pharmacokinetics: Acid-base disturbances can potentially alter drug distribution and elimination. | 1. Consider that a higher effective dose of rocuronium may be present at the neuromuscular junction. Ensure that the dose of this compound is sufficient to encapsulate the total rocuronium dose administered. 2. Monitor physiological parameters (e.g., blood gases, cardiovascular function) closely to account for any systemic effects of acidosis that may influence drug disposition. |
| Variability in reversal times at different temperatures. | 1. Temperature effects on rocuronium pharmacodynamics: Both hypothermia and hyperthermia can alter the effect of rocuronium at the neuromuscular junction. 2. Temperature effects on drug delivery: Changes in blood flow and cardiac output due to temperature variations can affect the rate at which this compound reaches the site of action. | 1. Maintain strict temperature control in your experimental setup. 2. When comparing results across different temperatures, consider the known effects of temperature on neuromuscular function and drug pharmacokinetics as potential confounding factors. |
Quantitative Data
The binding of this compound to aminosteroid neuromuscular blocking agents is characterized by a high association rate and a very low dissociation rate, resulting in a highly stable complex.
Table 1: Binding Affinity of this compound for Rocuronium and Vecuronium
| Parameter | Rocuronium | Vecuronium | Source |
| Association Rate Constant (k_ass) | 1.79 x 10⁷ M⁻¹s⁻¹ | 5.72 x 10⁶ M⁻¹s⁻¹ | |
| Dissociation Constant (K_d) | 0.1 x 10⁻⁶ M | - |
Data obtained from Isothermal Titration Calorimetry (ITC) studies.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for this compound-Rocuronium Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of the this compound-rocuronium binding interaction.
Materials:
-
Isothermal Titration Calorimeter
-
This compound sodium salt
-
Rocuronium bromide
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Degassing apparatus
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) and rocuronium (e.g., 100 µM) in the same buffer.
-
It is crucial to ensure that the buffer for both solutions is identical to minimize heats of dilution. Dialysis of both solutions against the same buffer is recommended.
-
Accurately determine the concentration of both stock solutions.
-
Degas both solutions for a sufficient time to prevent air bubbles in the calorimeter.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Fill the sample cell with the rocuronium solution (the "macromolecule" in this context).
-
Fill the injection syringe with the this compound solution (the "ligand"). The concentration of the ligand in the syringe should typically be 10-20 times that of the macromolecule in the cell.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 1 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Inject aliquots of the this compound solution (e.g., 2-5 µL) into the rocuronium solution at regular intervals (e.g., 120-180 seconds) to allow the signal to return to baseline.
-
Continue the titration until the binding sites are saturated, as indicated by the diminishing heat changes that approach the heat of dilution.
-
-
Control Experiments:
-
Perform a control titration by injecting the this compound solution into the buffer to measure the heat of dilution. This value will be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to rocuronium.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow for this compound-rocuronium binding analysis.
Signaling Pathways and Logical Relationships
Mechanism of this compound Action and Influencing Factors
The primary action of this compound is the encapsulation of rocuronium in the plasma, which shifts the equilibrium of rocuronium away from the neuromuscular junction, leading to the reversal of neuromuscular blockade.
Caption: Mechanism of this compound action and the influence of pH and temperature.
This technical support guide provides a comprehensive overview for researchers. For further inquiries or specific experimental design assistance, please consult relevant literature or contact a technical specialist.
References
Technical Support Center: Refinement of Protocols for Re-establishing Neuromuscular Block After Sugammadex
This technical support center provides guidance for researchers, scientists, and drug development professionals on the protocols for re-establishing neuromuscular block (NMB) after reversal with Sugammadex.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to re-establish neuromuscular block after this compound administration?
A1: this compound works by encapsulating the neuromuscular blocking agent (NMBA), primarily rocuronium or vecuronium, forming a tight, water-soluble complex that is then excreted by the kidneys.[1][2] When this compound is administered, free molecules of the drug remain in the plasma for a period. If a steroidal NMBA like rocuronium is re-administered, these free this compound molecules will bind to it, reducing the amount of active NMBA available to act at the neuromuscular junction. This can lead to a delayed onset, a less profound block, or a shorter duration of action of the re-administered NMBA.[3][4] The predictability of the re-established block can be uncertain due to variables such as the initial doses of the NMBA and this compound, and the time elapsed since reversal.[3]
Q2: What are the primary options for re-establishing NMB after this compound reversal?
A2: There are three main options for re-establishing NMB after reversal with this compound:
-
Re-administration of a steroidal NMBA (Rocuronium or Vecuronium): This is a common approach, but requires careful consideration of dosing and timing to overcome the encapsulating effect of residual this compound.
-
Use of a non-steroidal NMBA (Benzylisoquinolinium compounds): Agents like cisatracurium or atracurium are not affected by this compound as they have a different chemical structure and are not encapsulated.
-
Use of a depolarizing NMBA (Succinylcholine): Succinylcholine's mechanism of action is different from non-depolarizing NMBAs and it is not encapsulated by this compound.
Q3: What is the recommended waiting time before re-administering rocuronium after this compound?
A3: The recommended waiting time depends on the dose of rocuronium you intend to use. After a reversal dose of up to 4 mg/kg of this compound, the following is recommended:
-
After a minimum of 5 minutes , a dose of 1.2 mg/kg of rocuronium can be administered.
-
After a minimum of 4 hours , a dose of 0.6 mg/kg of rocuronium or 0.1 mg/kg of vecuronium can be administered.
It is important to note that if rocuronium 1.2 mg/kg is administered within 30 minutes of this compound reversal, the onset of the neuromuscular blockade may be delayed, and its duration may be shortened. For patients who received a 16 mg/kg dose of this compound, a waiting time of 24 hours is likely necessary before re-administering rocuronium or vecuronium.
Q4: Can I use vecuronium to re-establish NMB after this compound reversal?
A4: Yes, vecuronium can be used. After a reversal with up to 4 mg/kg of this compound, a dose of 0.1 mg/kg of vecuronium can be administered after a minimum waiting period of 4 hours. The efficacy of reversal of vecuronium-induced NMB with this compound is well-established, and re-establishment of the block is feasible with appropriate dosing and timing considerations.
Q5: Is it possible to re-establish NMB with rocuronium shortly after this compound administration in an emergency?
A5: Yes, in urgent situations, it is possible to re-establish a neuromuscular block with a higher dose of rocuronium. A dose of 1.2 mg/kg of rocuronium can be administered as early as 5 minutes after a 4.0 mg/kg dose of this compound. However, the onset may be slower and the duration of the block shorter compared to standard administration.
Troubleshooting Guide
Issue: Delayed or inadequate neuromuscular block after re-administration of rocuronium.
-
Possible Cause: Insufficient dose of rocuronium to overcome the encapsulating effect of residual free this compound in the plasma. The time interval since this compound administration may have been too short for the given rocuronium dose.
-
Solution:
-
Administer an additional dose of rocuronium.
-
Monitor neuromuscular function closely using a train-of-four (TOF) monitor to assess the depth of blockade.
-
In future instances, consider increasing the initial re-dosing of rocuronium or waiting for a longer interval after this compound administration, as indicated in the dosing tables.
-
Issue: Unpredictable duration of the re-established neuromuscular block.
-
Possible Cause: The pharmacokinetics of the re-administered rocuronium are altered by the presence of this compound, leading to variability in the duration of action.
-
Solution:
-
Continuous neuromuscular monitoring is crucial to titrate the administration of NMBAs and avoid both under-dosing and overdosing.
-
Be prepared to administer further doses of the NMBA as guided by the TOF monitor.
-
Issue: Recurrence of neuromuscular block after initial successful reversal with this compound.
-
Possible Cause: This phenomenon, known as recurarization, can occur if the initial dose of this compound was insufficient to encapsulate all of the NMBA molecules, especially in cases of deep block or in obese patients. As the this compound-NMBA complex is cleared, NMBA molecules can redistribute from peripheral tissues back to the neuromuscular junction.
-
Solution:
-
Administer an additional dose of this compound.
-
Ensure adequate dosing of this compound based on the depth of the neuromuscular block, which should be assessed with a neuromuscular monitor.
-
In obese patients, dosing of this compound should be based on actual body weight.
-
Data Presentation
Table 1: Rocuronium Re-administration After this compound (up to 4 mg/kg) Reversal
| Minimum Waiting Time | Rocuronium Dose | Expected Onset | Expected Duration |
| 5 minutes | 1.2 mg/kg | May be delayed up to ~4 minutes | May be shortened |
| 4 hours | 0.6 mg/kg | Normal | Normal |
Data sourced from the this compound product insert.
Table 2: Vecuronium Re-administration After this compound (up to 4 mg/kg) Reversal
| Minimum Waiting Time | Vecuronium Dose |
| 4 hours | 0.1 mg/kg |
Data sourced from the this compound product insert.
Experimental Protocols
Protocol 1: Re-establishment of NMB with Rocuronium after this compound Reversal
This protocol is based on methodologies described in clinical studies.
-
Subject Preparation: Anesthetize the subject according to the standard laboratory protocol. Place surface electrodes over the ulnar nerve at the wrist for neuromuscular monitoring.
-
Initial Neuromuscular Block: Administer rocuronium (e.g., 0.9 mg/kg) to induce NMB. Confirm the block by the absence of twitches on the TOF monitor.
-
Maintenance of NMB: Administer maintenance doses of rocuronium (e.g., 0.1-0.2 mg/kg) as required during the procedure.
-
Reversal of NMB: At the end of the procedure, upon reappearance of the second twitch (T2) on the TOF monitor, administer this compound (e.g., 2 mg/kg).
-
Re-establishment of NMB:
-
Timing: After a predetermined interval (e.g., 20 minutes, 1 hour, 4 hours) following this compound administration.
-
Dosing: Administer a specified dose of rocuronium (e.g., 0.5 mg/kg or 1.2 mg/kg).
-
-
Monitoring and Data Collection: Continuously monitor the neuromuscular function using the TOF monitor. Record the onset time (time to disappearance of T1), depth of block, and duration of the re-established block (time to reappearance of T2).
Protocol 2: Use of a Non-steroidal NMBA (Cisatracurium) to Re-establish NMB
-
Subject Preparation and Initial Block: Follow steps 1-4 from Protocol 1.
-
Re-establishment of NMB with Cisatracurium: After reversal with this compound, administer a standard dose of cisatracurium (e.g., 0.1 mg/kg).
-
Monitoring and Data Collection: Monitor and record the onset, depth, and duration of the neuromuscular block as described in Protocol 1. The onset of cisatracurium is expected to be slower than that of rocuronium.
Visualizations
Caption: Signaling pathway of neuromuscular transmission and the site of action of rocuronium.
Caption: Mechanism of action of this compound in reversing rocuronium-induced NMB.
Caption: Logical workflow for re-establishing neuromuscular block after this compound.
References
- 1. This compound: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Repeat dosing of rocuronium-sugammadex: unpredictable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparing for the unexpected: special considerations and complications after this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Clinical Analysis of Sugammadex and Neostigmine for Neuromuscular Blockade Reversal
In the landscape of surgical anesthesia, the safe and effective reversal of neuromuscular blockade is paramount for patient recovery. This guide provides a detailed comparison of two key reversal agents: Sugammadex, a selective relaxant-binding agent, and Neostigmine, a traditional acetylcholinesterase inhibitor. This analysis, intended for researchers, scientists, and drug development professionals, synthesizes data from numerous clinical studies to objectively evaluate their comparative efficacy, safety profiles, and impact on patient recovery.
Executive Summary
Clinical evidence consistently demonstrates that this compound offers a significantly more rapid and predictable reversal of neuromuscular blockade induced by rocuronium and vecuronium compared to Neostigmine. This translates to faster recovery times to a train-of-four (TOF) ratio of ≥0.9, a key indicator of adequate neuromuscular function restoration.[1][2][3][4][5] Furthermore, this compound is associated with a lower incidence of postoperative complications, including postoperative nausea and vomiting (PONV), bradycardia, and pulmonary complications. While the acquisition cost of this compound is higher, studies suggest potential economic benefits through reduced recovery room time and improved operating room turnover.
Data Presentation: Efficacy and Recovery Outcomes
The following tables summarize key quantitative data from comparative clinical studies.
Table 1: Time to Recovery of Neuromuscular Function (TOF Ratio ≥ 0.9)
| Study Population | This compound Dose | Neostigmine Dose | Mean Time to TOF ≥ 0.9 (this compound) | Mean Time to TOF ≥ 0.9 (Neostigmine) | Key Findings & Citations |
| Adult Patients (General Surgery) | 2 mg/kg | 0.05 mg/kg | 2.6 ± 0.8 minutes | 12.4 ± 3.1 minutes | This compound was significantly faster. |
| Adult Patients (General Surgery) | 2 mg/kg | 50 µg/kg | 1.5 minutes | 18.6 minutes | Recovery with this compound was notably shorter. |
| Geriatric Patients (Spine Surgery) | Not specified | Not specified | 4 ± 2.2 minutes | 26.3 ± 17.5 minutes | This compound reversal was significantly faster with less variability. |
| Morbidly Obese Patients | Not specified | Not specified | 2.5 minutes (SD 1.25) | 18.2 minutes (SD 17.6) | This compound significantly reduced the time of reversal. |
| Adult Patients (Moderate Block) | 2 mg/kg | 0.05 mg/kg | 1.96 minutes | 12.87 minutes | This compound was 6.6 times faster. |
| Adult Patients (Deep Block) | 4 mg/kg | 0.07 mg/kg | 2.9 minutes | 48.8 minutes | This compound was 16.8 times faster. |
Table 2: Patient Recovery and Postoperative Outcomes
| Outcome Measure | This compound Group | Neostigmine Group | Key Findings & Citations |
| Extubation Time | Shorter | Longer | This compound was associated with a significantly shorter extubation time. |
| Post-Anesthesia Care Unit (PACU) Stay | Shorter | Longer | Reduced PACU stay was observed in the this compound group. |
| Postoperative Nausea and Vomiting (PONV) | Lower Incidence (RR 0.64) | Higher Incidence | This compound significantly reduced the incidence of PONV. |
| Postoperative Pulmonary Complications (PPCs) | Lower Incidence (RR 0.62) | Higher Incidence | A meta-analysis showed a significant reduction in PPCs with this compound. Another large cohort study found a 30% reduced risk of pulmonary complications. |
| Bradycardia | Lower Incidence (RR 0.32) | Higher Incidence | The risk of bradycardia was significantly lower with this compound. |
| 30-day Readmission Rate | Lower (RR 0.39) | Higher | This compound was associated with a significantly lower 30-day readmission rate. |
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to compare the two agents. Below are representative experimental protocols.
Representative Study Protocol: Reversal of Rocuronium-Induced Neuromuscular Blockade
-
Patient Population: Adult patients (ASA physical status I-II) scheduled for elective surgeries under general anesthesia requiring neuromuscular blockade.
-
Anesthesia Induction and Maintenance: Anesthesia was induced with agents such as propofol and fentanyl. Rocuronium was administered for tracheal intubation and maintenance of neuromuscular blockade.
-
Neuromuscular Monitoring: Neuromuscular function was monitored continuously at the adductor pollicis muscle using acceleromyography with a TOF-Watch® SX monitor. The primary endpoint was the time from the administration of the reversal agent to the recovery of the TOF ratio to ≥0.9.
-
Randomization and Blinding: Patients were randomly assigned to receive either this compound or Neostigmine for reversal at the reappearance of the second twitch (T2) in the TOF count. In many studies, the anesthesiologist administering the drug and the assessor of neuromuscular function were blinded to the treatment allocation.
-
Drug Administration:
-
This compound Group: Received a single intravenous dose of this compound 2 mg/kg.
-
Neostigmine Group: Received Neostigmine 0.05 mg/kg in combination with an anticholinergic agent like glycopyrrolate (0.01 mg/kg) or atropine to counteract the muscarinic side effects of Neostigmine.
-
-
Outcome Measures:
-
Primary Outcome: Time to achieve a TOF ratio of ≥0.9.
-
Secondary Outcomes: Time to extubation, length of stay in the Post-Anesthesia Care Unit (PACU), incidence of adverse events (e.g., bradycardia, nausea, vomiting, postoperative weakness), and Aldrete recovery score.
-
Mechanism of Action and Signaling Pathways
The fundamental difference in the efficacy and safety profiles of this compound and Neostigmine stems from their distinct mechanisms of action.
This compound: This modified gamma-cyclodextrin acts as a selective relaxant-binding agent. It encapsulates steroidal neuromuscular blocking agents like rocuronium and vecuronium in the plasma, forming a stable, inactive complex. This process rapidly decreases the free concentration of the neuromuscular blocking agent in the plasma, leading to a swift reversal of the blockade at the neuromuscular junction.
Neostigmine: As an acetylcholinesterase inhibitor, Neostigmine increases the amount of acetylcholine available at the neuromuscular junction by preventing its breakdown. The increased concentration of acetylcholine then competes with the neuromuscular blocking agent for binding to nicotinic receptors, thereby restoring neuromuscular transmission. This indirect mechanism of action is less efficient and can be associated with a "ceiling effect," where further increases in dose do not produce a greater effect. Additionally, the increased acetylcholine levels at muscarinic receptors throughout the body can lead to undesirable side effects such as bradycardia, bronchospasm, and increased salivation, necessitating the co-administration of an anticholinergic agent.
References
- 1. This compound vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs neostigmine in post-anesthesia recovery: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Versus Neostigmine for Reversal of Rocuronium Block: Recovery Profile and Adverse Events- A Comparative Study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound versus neostigmine in reversing neuromuscular blockade in adults - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sugammadex and Neostigmine for Neuromuscular Blockade Reversal
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of two key neuromuscular blockade reversal agents.
In the landscape of surgical procedures and anesthesia, the safe and effective reversal of neuromuscular blockade is paramount. For decades, acetylcholinesterase inhibitors, primarily neostigmine, have been the standard of care. However, the introduction of Sugammadex, a modified gamma-cyclodextrin, has marked a significant paradigm shift in clinical practice. This guide provides an objective, data-driven comparison of this compound and neostigmine, focusing on their performance in head-to-head clinical trials, their distinct mechanisms of action, and the experimental protocols used to evaluate their efficacy and safety.
Efficacy: A Quantitative Comparison of Recovery Times
Clinical trials have consistently demonstrated that this compound provides a more rapid and predictable reversal of neuromuscular blockade induced by aminosteroid agents like rocuronium and vecuronium, compared to neostigmine.
| Efficacy Endpoint | This compound | Neostigmine | Key Findings |
| Time to Recovery to TOF Ratio ≥ 0.9 (Moderate Blockade) | ~1.5 - 2.5 minutes | ~11 - 18 minutes | This compound is significantly faster in reversing moderate neuromuscular blockade.[1][2] |
| Time to Recovery to TOF Ratio ≥ 0.9 (Deep Blockade) | ~3 - 5 minutes | Not reliably effective | This compound can effectively reverse deep neuromuscular blockade, a significant advantage over neostigmine which is often ineffective in this scenario. |
| Predictability of Reversal | Highly predictable | Less predictable | The time to recovery with this compound is more consistent among patients compared to the wider variability observed with neostigmine. |
| Incidence of Postoperative Residual Blockade | Significantly lower | Higher | The use of this compound is associated with a reduced risk of residual muscle weakness after surgery. |
TOF (Train-of-Four) ratio is a measure of neuromuscular function, with a ratio of ≥ 0.9 indicating adequate recovery.
Safety Profile: A Comparative Analysis of Adverse Events
The safety profiles of this compound and neostigmine differ, primarily due to their distinct mechanisms of action. Neostigmine's inhibition of acetylcholinesterase leads to an increase in acetylcholine at muscarinic receptors, often necessitating the co-administration of an antimuscarinic agent (e.g., glycopyrrolate or atropine) to mitigate side effects. This compound's targeted encapsulation mechanism avoids these cholinergic effects.
| Adverse Event Profile | This compound | Neostigmine | Key Findings |
| Cardiovascular Effects | Generally minimal impact on heart rate. | Bradycardia is a common concern, requiring co-administration of an anticholinergic. | This compound offers a more stable cardiovascular profile. |
| Respiratory Effects | Lower incidence of postoperative respiratory complications. | Associated with a higher risk of postoperative respiratory complications. | The faster and more complete reversal with this compound may contribute to improved respiratory outcomes. |
| Gastrointestinal Effects | Lower incidence of postoperative nausea and vomiting (PONV). | Higher incidence of PONV due to muscarinic stimulation.[3] | This compound is associated with a better gastrointestinal side-effect profile. |
| Anaphylaxis | Rare, but has been reported. | Rare. | Both agents have a low risk of anaphylactic reactions. |
| Drug-Specific Concerns | Potential for binding to other steroidal drugs (e.g., hormonal contraceptives). | Ceiling effect, where increasing the dose does not increase the effect and may lead to muscle weakness.[4] | Clinicians should be aware of the specific potential interactions and limitations of each agent. |
Mechanisms of Action: Two Distinct Pathways
The fundamental difference in the performance of this compound and neostigmine lies in their disparate mechanisms of action at the molecular level.
This compound: Encapsulation and Inactivation
This compound is a modified gamma-cyclodextrin with a hydrophobic core and a hydrophilic exterior.[5] Its structure allows it to encapsulate and form a tight, water-soluble complex with steroidal neuromuscular blocking agents, primarily rocuronium and vecuronium. This 1:1 binding is a strong, non-covalent interaction. By sequestering the neuromuscular blocking agent in the plasma, this compound creates a concentration gradient that draws the agent away from the nicotinic acetylcholine receptors at the neuromuscular junction, leading to a rapid and effective reversal of the blockade.
Neostigmine: Acetylcholinesterase Inhibition
Neostigmine is a reversible acetylcholinesterase inhibitor. It binds to the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine at the neuromuscular junction. This leads to an accumulation of acetylcholine, which then competes with the neuromuscular blocking agent for binding to the nicotinic acetylcholine receptors. The increased concentration of acetylcholine eventually displaces the blocking agent, restoring neuromuscular transmission.
Experimental Protocols: A Methodological Overview
The comparative evaluation of this compound and neostigmine in clinical trials relies on standardized and rigorous experimental protocols.
Patient Population and Anesthesia
-
Inclusion Criteria: Typically, studies include adult patients (ASA physical status I-III) scheduled for surgical procedures requiring general anesthesia and neuromuscular blockade.
-
Anesthesia Induction and Maintenance: Anesthesia is induced with standard intravenous agents (e.g., propofol, fentanyl) and maintained with an inhalational anesthetic (e.g., sevoflurane, desflurane).
-
Neuromuscular Blocking Agent: Rocuronium or vecuronium is administered to induce and maintain neuromuscular blockade.
Neuromuscular Monitoring
-
Technique: The primary method for assessing neuromuscular function is acceleromyography of the adductor pollicis muscle in response to ulnar nerve stimulation.
-
Stimulation Pattern: The Train-of-Four (TOF) stimulation pattern is universally employed. This involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz.
-
Primary Endpoint: The key efficacy endpoint is the time from the administration of the reversal agent to the recovery of the TOF ratio (T4/T1) to ≥ 0.9.
Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing this compound and neostigmine.
Conclusion
Head-to-head clinical trials provide compelling evidence that this compound offers a faster, more predictable, and safer reversal of aminosteroid-induced neuromuscular blockade compared to neostigmine. Its unique mechanism of encapsulation avoids the cholinergic side effects associated with acetylcholinesterase inhibition, contributing to a more favorable safety profile. For researchers and drug development professionals, the distinct pharmacological properties of this compound represent a significant advancement in anesthetic practice, offering improved patient outcomes and potentially enhanced perioperative efficiency. The rigorous experimental protocols employed in these comparative studies provide a robust framework for the continued evaluation of novel reversal agents.
References
- 1. This compound versus neostigmine for neuromuscular blockade reversal in outpatient surgeries: A randomized controlled trial to evaluate efficacy and associated healthcare cost in an academic center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound versus neostigmine for neuromuscular blockade reversal in outpatient surgeries: A randomized controlled trial to evaluate efficacy and associated healthcare cost in an academic center [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. openanesthesia.org [openanesthesia.org]
- 5. This compound: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Sugammadex vs. Traditional Reversal: A Cost-Effectiveness Analysis for Researchers and Drug Development Professionals
In the landscape of neuromuscular blockade (NMB) reversal, the introduction of Sugammadex has marked a significant paradigm shift from traditional acetylcholinesterase inhibitors like neostigmine. This guide provides an objective comparison of the cost-effectiveness of this compound versus traditional reversal agents, supported by experimental data, detailed methodologies, and visual representations of key biological and procedural pathways. The following analysis is intended to inform researchers, scientists, and drug development professionals on the economic and clinical implications of these reversal strategies.
Quantitative Data Summary
The economic viability of this compound, despite its higher acquisition cost, is a central theme in recent pharmacoeconomic analyses. The potential for overall cost savings is often attributed to a reduction in postoperative complications and improved operating room (OR) and post-anesthesia care unit (PACU) efficiency.
Table 1: Cost-Effectiveness Comparison of this compound and Neostigmine
| Parameter | This compound | Neostigmine | Source(s) |
| Acquisition Cost per Dose | Higher | Lower | [1][2] |
| Net Savings (Spain) | €57.1 million annually | - | [3][4] |
| Cost per Complication Prevented (China) | ¥128.56 | - | [5] |
| Total Costs (Taiwan) | $212.0 ± $49.5 | $50.6 ± $21.4 | |
| Potential Cost Savings (USA) | $345,640 to $997,064 over 6 months | - |
Table 2: Clinical and Efficiency Outcomes
| Outcome | This compound | Neostigmine | Source(s) |
| Time to Endotracheal Extubation | 6.0 ± 5.3 min | 6.6 ± 6.3 min | |
| Incidence of Bradycardia | 10.2% | 16.9% | |
| Postoperative Pulmonary Complications | Reduced | Higher incidence | |
| OR and PACU Time | Reduced | Longer duration |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the cost-effectiveness analyses of this compound versus neostigmine.
Representative Study Design: Randomized Controlled Trial
A multi-center, randomized, controlled trial is conducted to compare the efficacy and cost-effectiveness of this compound and neostigmine for the reversal of neuromuscular blockade.
1. Patient Selection and Enrollment:
-
Inclusion Criteria: Adult patients (ASA physical status I-III) scheduled for elective surgeries under general anesthesia requiring neuromuscular blockade.
-
Exclusion Criteria: Patients with known hypersensitivity to study drugs, significant renal or hepatic impairment, neuromuscular diseases, or those receiving medications known to interfere with neuromuscular blocking agents.
-
Consent: Informed consent is obtained from all participants.
2. Anesthesia and Neuromuscular Blockade Protocol:
-
Induction: General anesthesia is induced with propofol and fentanyl.
-
Neuromuscular Blockade: Rocuronium or vecuronium is administered to achieve a deep neuromuscular block (Post-Tetanic Count of 1-2).
-
Maintenance: Anesthesia is maintained with a volatile anesthetic (e.g., sevoflurane) and intermittent doses of the neuromuscular blocking agent to maintain the desired level of blockade.
3. Neuromuscular Monitoring:
-
Method: Acceleromyography (e.g., TOF-Watch SX) is used to monitor the train-of-four (TOF) ratio at the adductor pollicis muscle.
-
Frequency: Monitoring is performed every 15 minutes throughout the procedure and more frequently during reversal.
4. Randomization and Reversal:
-
Randomization: Patients are randomly assigned to receive either this compound or neostigmine for reversal at the end of the surgical procedure.
-
This compound Group: Receives a dose of 2 mg/kg or 4 mg/kg of this compound, depending on the depth of the blockade.
-
Neostigmine Group: Receives neostigmine (e.g., 50 mcg/kg) co-administered with an anticholinergic agent like glycopyrrolate to counteract muscarinic side effects.
5. Outcome Measures:
-
Primary Endpoint: Time from the administration of the reversal agent to a TOF ratio of ≥ 0.9.
-
Secondary Endpoints:
-
Time to extubation.
-
Incidence of postoperative residual blockade.
-
Incidence of adverse events (e.g., bradycardia, postoperative nausea and vomiting, pulmonary complications).
-
Length of stay in the PACU.
-
Total hospital costs, including drug acquisition, treatment of adverse events, and costs associated with OR and PACU time.
-
6. Economic Modeling:
-
A decision tree model is often developed to simulate the clinical and economic outcomes for a cohort of patients receiving either this compound or neostigmine.
-
The model incorporates probabilities of clinical events (e.g., adverse events, need for re-intubation) and the costs associated with these events, based on data from clinical trials and real-world evidence.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the logical flow of a cost-effectiveness analysis, the following diagrams are provided in DOT language.
Caption: this compound encapsulates rocuronium, preventing it from binding to nicotinic receptors.
Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine and restoring muscle function.
Caption: Workflow for a cost-effectiveness analysis comparing this compound and neostigmine.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Economic impact of improving patient safety using this compound for routine reversal of neuromuscular blockade in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Drug-Drug Interactions with Sugammadex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the drug-drug interaction profile of Sugammadex with its primary alternative, Neostigmine. The information is intended to assist researchers and clinicians in making informed decisions regarding neuromuscular blockade reversal.
Introduction
This compound is a modified gamma-cyclodextrin that acts as a selective relaxant binding agent.[1] It encapsulates steroidal neuromuscular blocking agents (NMBAs), primarily rocuronium and vecuronium, forming a water-soluble complex that is readily excreted by the kidneys.[2][3] This unique mechanism of action results in a rapid and predictable reversal of neuromuscular blockade.[4] In contrast, the traditional reversal agent, neostigmine, is an acetylcholinesterase inhibitor. It increases the amount of acetylcholine at the neuromuscular junction to compete with NMBAs. Due to its mechanism, neostigmine is often administered with an anticholinergic agent, such as glycopyrrolate or atropine, to counteract its muscarinic side effects.[1]
The distinct mechanisms of this compound and neostigmine lead to different drug-drug interaction profiles. This guide will detail these interactions, providing quantitative data where available and outlining the experimental protocols used to establish these findings.
This compound: Drug-Drug Interactions
The primary mechanism for this compound interactions is through two processes: capturing and displacement .
-
Capturing Interactions: this compound may encapsulate other drugs with a similar steroidal structure, potentially reducing their efficacy.
-
Displacement Interactions: Other drugs with a high affinity for the cyclodextrin cavity can displace the NMBA from the this compound complex, theoretically leading to a recurrence of neuromuscular blockade.
| Interacting Drug/Class | Type of Interaction | Effect on this compound | Effect on Interacting Drug | Clinical Recommendation |
| Hormonal Contraceptives (progestogen-containing) | Capturing | None | Reduced efficacy | Advise patients to use an additional, non-hormonal contraceptive method for 7 days following this compound administration. |
| Toremifene | Displacement | Delayed reversal of NMB | None | Monitor neuromuscular function closely. Recovery to a train-of-four (TOF) ratio of 0.9 may be delayed. |
| Fusidic Acid (IV) | Displacement | Delayed reversal of NMB | None | May cause a delay in the recovery of the T4/T1 ratio to 0.9. |
| Ondansetron | Physical Incompatibility | Incompatible in the same IV line | Incompatible in the same IV line | Do not co-administer in the same IV line. Flush the line thoroughly between administrations. |
| Verapamil | Physical Incompatibility | Incompatible in the same IV line | Incompatible in the same IV line | Do not co-administer in the same IV line. |
| Ranitidine | Physical Incompatibility | Incompatible in the same IV line | Incompatible in the same IV line | Do not co-administer in the same IV line. |
| Anticoagulants (e.g., Heparin, LMWH) | Pharmacodynamic | Potential for increased aPTT and PT/INR | Increased bleeding risk | Monitor coagulation parameters, especially in patients undergoing major surgery with thromboprophylaxis. |
Detailed Experimental Protocols and Data
Interaction with Hormonal Contraceptives
Experimental Design: In vitro binding studies and pharmacokinetic modeling have been the primary methods to assess this interaction. These studies evaluate the binding affinity of this compound to various progestogens and estrogens.
Key Findings:
-
Administration of a bolus dose of this compound is considered equivalent to missing one dose of an oral contraceptive.
-
Pharmacokinetic modeling predicted that a 4 mg/kg dose of this compound could lead to a 34% decrease in the area under the curve (AUC) of a progestogen. This reduction in exposure is similar to that observed when a daily oral contraceptive is taken 12 hours late.
Workflow for Assessing Hormonal Contraceptive Interaction:
Caption: Workflow for determining the interaction between this compound and hormonal contraceptives.
Interaction with Toremifene
Experimental Design: The interaction with toremifene is primarily based on its high binding affinity for this compound, leading to displacement of rocuronium or vecuronium from the this compound complex.
Key Findings:
-
Patients who have received toremifene on the same day as surgery may experience a delayed recovery of the train-of-four (TOF) ratio to 0.9.
Signaling Pathway of Displacement Interaction:
References
Sugammadex Demonstrates Superior Efficacy and Favorable Safety Profile in Pediatric Neuromuscular Blockade Reversal: A Meta-Analysis Review
For Immediate Release
A comprehensive review of multiple meta-analyses reveals that Sugammadex offers a significantly faster and more predictable reversal of neuromuscular blockade (NMB) in pediatric patients compared to the conventional agent, neostigmine. This superior efficacy is coupled with a favorable safety profile, positioning this compound as a valuable alternative for pediatric anesthesia. This comparison guide synthesizes findings from key meta-analyses to provide researchers, scientists, and drug development professionals with a detailed overview of the current evidence.
Superior Efficacy in Recovery Times
Meta-analyses consistently demonstrate that this compound significantly reduces the time to recovery from NMB induced by rocuronium. A pooled analysis of 17 randomized controlled trials (RCTs) showed that the time to reach a train-of-four (TOF) ratio of >0.9 was approximately 10.32 minutes shorter with this compound compared to neostigmine.[1][2] Another meta-analysis including seven studies with 410 pediatric patients reported a mean difference of -26.36 minutes in favor of this compound for the same outcome.[3][4][5] Similarly, the time to extubation was also significantly shorter in patients receiving this compound, with a mean difference of -9.40 minutes reported in one meta-analysis.
Table 1: Efficacy of this compound vs. Neostigmine in Pediatric Patients (Meta-Analysis Data)
| Efficacy Outcome | Mean Difference (95% CI) | Favors | References |
| Time to TOF ratio ≥ 0.9 | -10.32 min (-12.42, -8.23) | This compound | |
| Time to TOF ratio ≥ 0.9 | -26.36 min (-40.16, -12.57) | This compound | |
| Time to TOF ratio ≥ 0.9 (2 mg/kg this compound) | -7.15 min (-10.77, -3.54) | This compound | |
| Time to TOF ratio ≥ 0.9 (4 mg/kg this compound) | -17.32 min (-29.31, -5.32) | This compound | |
| Extubation Time | -9.40 min (-11.84, -6.96) | This compound | |
| Extubation Time | -6.00 min (-11.46, -0.53) | This compound |
Favorable Safety Profile
In terms of safety, this compound was associated with a lower incidence of several postoperative adverse events compared to neostigmine. A key finding is the significantly lower risk of postoperative nausea and vomiting (PONV) in children treated with this compound. One meta-analysis reported a risk ratio of 0.44 for PONV with this compound compared to neostigmine. Another found that the odds of PONV were significantly lower in the this compound group (odds ratio = 0.17). Furthermore, the incidence of tachycardia was significantly lower in the this compound group. The overall incidence of adverse events was found to be lower with this compound in one meta-analysis (Risk Ratio = 0.44). Other adverse events did not differ significantly between the two groups.
Table 2: Safety of this compound vs. Neostigmine in Pediatric Patients (Meta-Analysis Data)
| Safety Outcome | Risk Ratio (RR) / Odds Ratio (OR) (95% CI) | Favors | References |
| Post-Operative Nausea & Vomiting (PONV) | RR 0.44 (0.25, 0.78) | This compound | |
| Post-Operative Nausea & Vomiting (PONV) | OR 0.17 (0.07, 0.40) | This compound | |
| Tachycardia | RR 0.13 (0.04, 0.42) | This compound | |
| Overall Adverse Events | RR 0.44 (0.24, 0.82) | This compound | |
| Any Postanesthetic Adverse Event | RR 0.67 (0.27, 1.71) | No significant difference |
Mechanism of Action: Encapsulation vs. Acetylcholinesterase Inhibition
This compound and neostigmine employ fundamentally different mechanisms to reverse NMB. This compound, a modified gamma-cyclodextrin, directly encapsulates steroidal neuromuscular blocking agents like rocuronium and vecuronium, forming a stable, inactive complex that is then excreted. This novel mechanism leads to a rapid decrease in the free concentration of the neuromuscular blocking agent in the plasma, facilitating a quick and predictable reversal.
In contrast, neostigmine is an acetylcholinesterase inhibitor. It increases the amount of acetylcholine at the neuromuscular junction to compete with the neuromuscular blocking agent, thereby restoring muscle function. This indirect mechanism of action is associated with a slower onset and a higher risk of residual neuromuscular blockade.
Caption: Comparative mechanisms of action for this compound and Neostigmine.
Experimental Protocols: A Typical Randomized Controlled Trial Design
The meta-analyses reviewed were based on data from various RCTs. A typical experimental protocol for these studies is as follows:
-
Patient Population: Pediatric patients (typically aged 2-17 years) undergoing surgical procedures requiring general anesthesia and NMB.
-
Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with standard anesthetic agents. NMB is induced with a steroidal agent, most commonly rocuronium (e.g., 0.6 mg/kg).
-
Neuromuscular Monitoring: The depth of NMB is monitored throughout the procedure using acceleromyography to measure the TOF ratio.
-
Randomization and Blinding: At the end of the surgery, at a predetermined level of NMB (e.g., reappearance of the second twitch of the TOF), patients are randomized to receive either this compound (e.g., 2 mg/kg or 4 mg/kg) or neostigmine (e.g., 0.05 mg/kg) combined with an anticholinergic agent like atropine or glycopyrrolate. Both the patient and the assessing clinicians are typically blinded to the treatment allocation.
-
Outcome Measurement: The primary efficacy outcome is the time from administration of the reversal agent to the recovery of the TOF ratio to ≥0.9. Secondary efficacy outcomes often include the time to extubation. Safety outcomes, such as the incidence of PONV, bradycardia, tachycardia, and other adverse events, are recorded during the postoperative period.
Caption: A generalized workflow of a randomized controlled trial.
Conclusion
References
- 1. apicareonline.com [apicareonline.com]
- 2. This compound versus neostigmine for neuromuscular blockade reversal after surgery in pediatric patients: a systematic review and meta-analysis of randomized clinical trials | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 3. This compound versus Neostigmine for Reversal of Neuromuscular Blockade in Adults and Children: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
Reversal of Deep Neuromuscular Blockade: A Comparative Analysis of Sugammadex and Neostigmine
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental validation of Sugammadex versus traditional reversal agents in profound neuromuscular blockade.
In the realm of surgical anesthesia, the ability to rapidly and reliably reverse deep neuromuscular blockade is paramount for patient safety and operating room efficiency. This guide provides a detailed comparison of this compound, a selective relaxant binding agent, and Neostigmine, a traditional acetylcholinesterase inhibitor, in the context of reversing profound neuromuscular blockade induced by aminosteroid agents like rocuronium and vecuronium. Through a presentation of quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows, this document serves as a critical resource for understanding the distinct advantages and limitations of each reversal agent.
Comparative Efficacy: this compound vs. Neostigmine
The efficacy of a neuromuscular blockade reversal agent is primarily determined by the speed and predictability of its action. Clinical studies have consistently demonstrated that this compound offers a significantly faster and more reliable reversal from deep neuromuscular blockade compared to Neostigmine.[1][2]
| Parameter | This compound | Neostigmine |
| Time to TOF Ratio ≥ 0.9 from Deep Block (PTC 1-2) | Approximately 2-3 minutes[1] | Approximately 49-50 minutes[3] |
| Time to TOF Ratio ≥ 0.9 from Moderate Block (TOF count 2) | Approximately 1.5-2 minutes[2] | Approximately 8-18.6 minutes |
| Predictability of Reversal | High; consistent and rapid reversal across patient populations. | Variable; dependent on the depth of blockade and patient factors. |
| Efficacy in Deep Blockade | Highly effective; can reverse profound blockade (no twitches on TOF). | Ineffective in deep blockade; requires spontaneous recovery to at least a TOF count of 2. |
| Ceiling Effect | No ceiling effect observed. | Exhibits a ceiling effect, where increasing the dose does not improve efficacy beyond a certain point. |
TOF: Train-of-Four; PTC: Post-Tetanic Count
Mechanisms of Action: A Tale of Two Pathways
The fundamental differences in the efficacy of this compound and Neostigmine stem from their distinct mechanisms of action at the neuromuscular junction.
This compound: Encapsulation and Inactivation
This compound is a modified gamma-cyclodextrin designed to encapsulate and inactivate steroidal neuromuscular blocking agents, primarily rocuronium and vecuronium. Its mechanism is a direct, one-to-one binding in the plasma. This action creates a concentration gradient, drawing the neuromuscular blocking agent away from the nicotinic acetylcholine receptors at the neuromuscular junction and into the plasma, where it is encapsulated and rendered inactive. The this compound-relaxant complex is then excreted unchanged by the kidneys.
Neostigmine: Indirect Reversal via Acetylcholinesterase Inhibition
Neostigmine, in contrast, acts indirectly by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, Neostigmine increases the concentration of acetylcholine at the neuromuscular junction. The elevated levels of acetylcholine then compete with the non-depolarizing neuromuscular blocking agent for binding to the nicotinic acetylcholine receptors, gradually restoring neuromuscular transmission.
Experimental Protocols for Assessing Neuromuscular Blockade Reversal
The validation of reversal agent efficacy relies on standardized and quantitative monitoring of neuromuscular function. The most widely accepted method is Train-of-Four (TOF) stimulation, often coupled with acceleromyography for objective measurement.
Train-of-Four (TOF) Monitoring Protocol
Objective: To assess the depth of neuromuscular blockade and the adequacy of its reversal.
Equipment:
-
Peripheral nerve stimulator
-
Surface electrodes
-
Acceleromyography transducer (optional, for quantitative measurement)
Procedure:
-
Electrode Placement: Place two electrodes over the path of a peripheral nerve, typically the ulnar nerve at the wrist. The distal electrode should be placed approximately 1 cm proximal to the wrist crease, and the proximal electrode 2-3 cm proximal to the distal one.
-
Determine Supramaximal Stimulation: Before administering the neuromuscular blocking agent, determine the minimal current required to elicit a maximal muscle twitch (supramaximal stimulus). This is achieved by gradually increasing the stimulus current until the twitch response no longer increases.
-
TOF Stimulation: The nerve stimulator delivers four supramaximal stimuli at a frequency of 2 Hz (four stimuli in two seconds).
-
Qualitative Assessment (TOF Count): Observe the number of muscle twitches in response to the four stimuli. The number of twitches correlates with the degree of blockade:
-
4 twitches: 0-75% of receptors blocked
-
3 twitches: ~75% of receptors blocked
-
2 twitches: ~80% of receptors blocked
-
1 twitch: ~90% of receptors blocked
-
0 twitches: 100% of receptors blocked
-
-
Quantitative Assessment (TOF Ratio): When all four twitches are present, the TOF ratio is calculated as the amplitude of the fourth twitch divided by the amplitude of the first twitch (T4/T1). A TOF ratio of ≥ 0.9 is considered indicative of adequate recovery from neuromuscular blockade.
Post-Tetanic Count (PTC) for Deep Blockade Assessment
During deep neuromuscular blockade where there is no response to TOF stimulation, a post-tetanic count (PTC) can be used to assess the depth of the block. This involves applying a tetanic stimulus (e.g., 50 Hz for 5 seconds), followed by single twitches at 1 Hz. The number of post-tetanic twitches provides an indication of the time to the return of the first twitch of the TOF.
Conclusion
The evidence strongly supports the superior efficacy of this compound for the rapid and predictable reversal of deep neuromuscular blockade induced by rocuronium or vecuronium. Its unique mechanism of encapsulation offers a distinct advantage over the indirect, competitive inhibition of Neostigmine, particularly in profound blockade where Neostigmine is ineffective. For researchers and clinicians, the choice of reversal agent has significant implications for patient safety, recovery times, and overall perioperative efficiency. The use of quantitative neuromuscular monitoring, such as Train-of-Four with acceleromyography, is crucial for accurately assessing the depth of blockade and confirming adequate recovery, regardless of the reversal agent employed.
References
Navigating the Neuromuscular Junction: A Comparative Guide to Postoperative Residual Curarization
For Researchers, Scientists, and Drug Development Professionals
Postoperative residual curarization (PORC) remains a significant concern in the perioperative period, posing risks of adverse respiratory events and delayed recovery. This guide provides a comparative analysis of key factors influencing the incidence of PORC, supported by experimental data, to inform research and clinical practice. We delve into the comparative efficacy of different neuromuscular blocking agents (NMBAs), the impact of reversal agents, and the role of neuromuscular monitoring in mitigating this preventable complication.
Incidence of Postoperative Residual Curarization: A Data-Driven Comparison
The incidence of PORC is influenced by a combination of factors, including the choice of NMBA, the use and type of reversal agent, and the method of neuromuscular monitoring. The following table summarizes quantitative data from various studies, providing a comparative overview of PORC incidence under different clinical scenarios. The primary metric for assessing PORC is the Train-of-Four (TOF) ratio, with a ratio of less than 0.9 being a widely accepted indicator of residual neuromuscular blockade.
| Category | Comparison | PORC Incidence (TOF Ratio < 0.9) | Key Findings & Citations |
| Neuromuscular Blocking Agents | Rocuronium vs. Vecuronium | No significant difference in some studies.[1] However, one study reported a higher incidence with vecuronium infusions (42%) compared to rocuronium infusions (20%). | The choice between intermediate-acting NMBAs like rocuronium and vecuronium may have a nuanced impact on PORC, potentially influenced by the method of administration (bolus vs. infusion).[2] |
| Reversal Agents | Sugammadex vs. Neostigmine | This compound is associated with a significantly lower incidence of PORC compared to neostigmine. One study reported a PORC incidence of 4.3% with this compound versus 31.1% with neostigmine when assessed by diaphragmatic ultrasonography.[3] Another study protocol highlights that this compound provides a more rapid and complete reversal of neuromuscular blockade.[4][5] | This compound's mechanism of encapsulating rocuronium or vecuronium molecules offers a more complete and reliable reversal, thereby reducing the risk of PORC. |
| Neuromuscular Monitoring | Quantitative (Acceleromyography) vs. No Monitoring | The use of quantitative neuromuscular monitoring is associated with a significantly lower incidence of PORC. | Objective monitoring allows for a more precise assessment of neuromuscular recovery, guiding the appropriate timing of extubation and administration of reversal agents. |
| Administration Protocol | Protocol-guided vs. Anesthesiologist's Discretion | A protocolized approach to rocuronium and neostigmine administration resulted in a lower incidence of PORC (25%) compared to the control group (45.2%). | Standardized protocols for NMBA and reversal agent administration can significantly reduce the incidence of PORC, even in the absence of intraoperative acceleromyography. |
Experimental Protocols: Methodologies for Assessing Neuromuscular Function
The accurate assessment of PORC relies on robust and standardized experimental protocols. The most common method for quantifying neuromuscular blockade is acceleromyography, which measures the muscle response to nerve stimulation.
Acceleromyography with Train-of-Four (TOF) Stimulation
This technique is the gold standard for monitoring neuromuscular function.
Procedure:
-
Patient Preparation: The patient is positioned with the arm accessible for monitoring, typically the adductor pollicis muscle.
-
Electrode Placement: Two electrodes are placed over the ulnar nerve at the wrist.
-
Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a sequence, known as the Train-of-Four (TOF).
-
Measurement: An accelerometer placed on the thumb measures the acceleration of the muscle twitch in response to each stimulus.
-
Data Analysis: The TOF ratio is calculated as the ratio of the fourth twitch height (T4) to the first twitch height (T1). A TOF ratio of less than 0.9 indicates incomplete recovery of neuromuscular function.
Visualizing the Path to Recovery: Signaling Pathways and Experimental Workflows
Understanding the mechanisms of reversal agents and the typical workflow of a PORC study is crucial for both research and clinical application. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: Experimental Workflow for a Postoperative Residual Curarization Study.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Neostigmine.
References
- 1. Postoperative Residual Curarisation After Vekuronium and Rocuronium Journal of Clinical Practice and Research [jcpres.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. [Evaluation of Postoperative Residual Curarisation after Administration of Neostigmine or this compound by Diaphragmatic Ultrasonography:A Randomized Double-blind Controlled Trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of neostigmine and this compound on postoperative residual curarization and postoperative pulmonary complications by means of diaphragm and lung ultrasonography: a study protocol for prospective double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of neostigmine and this compound on postoperative residual curarization and postoperative pulmonary complications by means of diaphragm and lung ultrasonography: a study protocol for prospective double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sugammadex and Neostigmine in Postoperative Patient Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sugammadex and Neostigmine, two key agents used for the reversal of neuromuscular blockade (NMB) in the postoperative setting. By examining their mechanisms of action, clinical efficacy, and impact on patient recovery, this document aims to equip researchers and drug development professionals with the critical information needed to inform future studies and therapeutic advancements. The following sections detail the comparative performance of these agents, supported by quantitative data from clinical studies, comprehensive experimental protocols, and illustrative diagrams of their molecular pathways and clinical application.
Executive Summary
This compound, a modified gamma-cyclodextrin, offers a novel mechanism for reversing the effects of aminosteroid neuromuscular blocking agents (NMBAs) like rocuronium and vecuronium. Its primary advantage lies in its rapid and predictable encapsulation of these NMBAs, leading to a swift restoration of neuromuscular function.[1][2][3] In contrast, Neostigmine, a traditional acetylcholinesterase inhibitor, increases the availability of acetylcholine at the neuromuscular junction to compete with NMBAs.[4][5] Clinical evidence consistently demonstrates that this compound provides a faster reversal of NMB compared to Neostigmine, which is associated with a lower incidence of postoperative complications.
Data Presentation: Quantitative Comparison of Postoperative Outcomes
The following tables summarize key quantitative data from meta-analyses and randomized controlled trials comparing the efficacy and safety of this compound and Neostigmine.
Table 1: Neuromuscular Blockade Reversal and Recovery Times
| Outcome Measure | This compound | Neostigmine | Key Findings | Citations |
| Time to TOF Ratio ≥ 0.9 (minutes) | 1.9 - 4.5 | 9.4 - 26.3 | This compound demonstrated a significantly faster recovery to a TOF ratio of ≥ 0.9. | |
| Extubation Time (minutes) | Shorter | Longer | Patients receiving this compound had a significantly shorter time to extubation. | |
| Incidence of Residual Neuromuscular Blockade (RNB) | Lower | Higher | The risk of RNB was significantly lower in the this compound group. |
Table 2: Incidence of Postoperative Complications
| Complication | This compound (Incidence) | Neostigmine (Incidence) | Relative Risk (RR) / Odds Ratio (OR) | Key Findings | Citations |
| Postoperative Nausea and Vomiting (PONV) | Lower | Higher | RR 0.64 (95% CI, 0.46 to 0.88) | This compound was associated with a significantly lower incidence of PONV. | |
| Postoperative Pulmonary Complications (PPCs) | Lower | Higher | RR 0.62 (95% CI, 0.38 to 0.99) | The use of this compound was linked to a reduced risk of PPCs. | |
| Bradycardia | Lower | Higher | RR 0.32 (95% CI, 0.20 to 0.50) | This compound was associated with a lower incidence of bradycardia. | |
| Overall Adverse Events | Lower | Higher | OR 0.47 (95% CI, 0.34-0.66) | This compound was associated with a significantly lower likelihood of global adverse events. |
Experimental Protocols
This section outlines a representative methodology for a clinical trial comparing the efficacy and safety of this compound and Neostigmine for the reversal of neuromuscular blockade.
Study Design
A prospective, randomized, double-blind, active-controlled clinical trial.
Patient Population
-
Inclusion Criteria: Adult patients (ASA physical status I-III) scheduled for elective surgery under general anesthesia requiring neuromuscular blockade with rocuronium or vecuronium.
-
Exclusion Criteria: Patients with known hypersensitivity to the study drugs, significant renal impairment (creatinine clearance <30 mL/min), neuromuscular diseases, or those receiving medications known to interfere with neuromuscular function.
Anesthesia and Neuromuscular Blockade
-
Induction: Anesthesia is induced with a standard intravenous agent (e.g., propofol) and an opioid (e.g., fentanyl).
-
Maintenance: Anesthesia is maintained with an inhaled anesthetic (e.g., sevoflurane) or total intravenous anesthesia (TIVA).
-
Neuromuscular Blockade: Rocuronium or vecuronium is administered to achieve a deep neuromuscular block (post-tetanic count of 1-2).
Neuromuscular Monitoring
-
Method: Acceleromyography of the adductor pollicis muscle.
-
Procedure:
-
Two electrodes are placed over the ulnar nerve at the wrist.
-
A piezoelectric sensor is affixed to the thumb.
-
A supramaximal stimulus is determined.
-
Train-of-Four (TOF) stimulation is applied every 15 seconds. The TOF ratio is calculated as the ratio of the fourth twitch height (T4) to the first twitch height (T1). A TOF ratio ≥ 0.9 is considered adequate recovery of neuromuscular function.
-
Intervention
At the end of surgery, upon the appearance of the second twitch (T2) in the TOF count, patients are randomized to receive either:
-
This compound Group: A single intravenous bolus of this compound (2 mg/kg).
-
Neostigmine Group: Intravenous Neostigmine (50 mcg/kg) co-administered with an antimuscarinic agent (e.g., glycopyrrolate 10 mcg/kg) to counteract cholinergic side effects.
Outcome Measures
-
Primary Outcome: Time from the start of study drug administration to recovery of the TOF ratio to 0.9.
-
Secondary Outcomes:
-
Time to extubation.
-
Incidence of postoperative residual neuromuscular blockade (defined as a TOF ratio < 0.9 upon arrival in the Post-Anesthesia Care Unit - PACU).
-
Incidence of postoperative nausea and vomiting (PONV), assessed using a validated scoring system (e.g., the Rhodes Index of Nausea, Vomiting, and Retching).
-
Incidence of postoperative pulmonary complications (PPCs), defined as the occurrence of respiratory failure, pneumonia, atelectasis, or bronchospasm within the first 7 postoperative days.
-
Incidence of adverse events, including bradycardia, hypotension, and allergic reactions.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of action for this compound and Neostigmine.
Experimental Workflow
Caption: Experimental workflow for a comparative clinical trial.
Logical Relationship of Postoperative Outcomes
Caption: Logical relationship between reversal agent and outcomes.
References
- 1. Postoperative Pulmonary Complications and Perioperative Strategies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized Controlled Trial of this compound versus Neostigmine for Reversal of Rocuronium on Gastric Emptying in Adults Undergoing Elective Colorectal Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Predicting the Risk of Postoperative Pulmonary Complications | AAFP [aafp.org]
A Comparative Analysis of Sugammadex and Neostigmine for Neuromuscular Blockade Reversal in Patients with Pre-existing Cardiac Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac safety and performance of Sugammadex versus the traditional reversal agent, Neostigmine (typically co-administered with an antimuscarinic agent like atropine or glycopyrrolate), in patients with pre-existing cardiac conditions. The following sections present quantitative data from clinical trials, detail experimental protocols, and illustrate key physiological and procedural pathways.
Comparative Safety and Hemodynamic Data
The primary concern when reversing neuromuscular blockade (NMB) in patients with cardiac comorbidities is the maintenance of hemodynamic stability. Both this compound and Neostigmine can influence cardiac rhythm and blood pressure, but through different mechanisms.
This compound, a modified gamma-cyclodextrin, selectively encapsulates steroidal neuromuscular blocking agents like rocuronium, rendering them inactive.[1] This mechanism avoids interference with the cholinergic system. In contrast, Neostigmine is an acetylcholinesterase inhibitor that increases the amount of acetylcholine at the neuromuscular junction and also at muscarinic receptors in the heart, necessitating co-administration of an antimuscarinic to prevent bradycardia.[1]
Clinical data suggests that this compound may offer a more stable hemodynamic profile compared to the Neostigmine/antimuscarinic combination. A prospective randomized study involving patients with NYHA class II or III cardiovascular disease found that the this compound group had significantly lower heart rate and blood pressures compared to the Neostigmine group, suggesting greater hemodynamic stability.[2][3]
Table 1: Incidence of Cardiac Adverse Events in High-Risk Patients (ASA Class III/IV)
| Adverse Event | This compound (2 mg/kg) | This compound (4 mg/kg) | Neostigmine/Glycopyrrolate | P-Value (Suga 2mg vs. Neo) | P-Value (Suga 4mg vs. Neo) |
| Sinus Bradycardia | 4.5% | 10.2% | 13.9% | P = 0.026 | N/S |
| Sinus Tachycardia | 1.8% | 3.7% | 13.0% | P = 0.007 | P = 0.036 |
| Any Cardiac Arrhythmia | 10.9% | 18.5% | 21.3% | N/S | N/S |
Data adapted from a randomized, double-blind trial evaluating the safety of this compound in ASA Class 3 or 4 surgical patients.[4] N/S indicates Not Significant.
Table 2: Hemodynamic Changes Post-Reversal in Cardiac Patients (NYHA Class II/III)
| Parameter | This compound Group | Neostigmine Group | Comparison |
| Heart Rate | Significant decrease 1 min post-dose | Significant increase 3 min post-dose and postoperatively | This compound group had a lower overall heart rate. |
| Systolic Blood Pressure | Stable | Significant increase 3 min post-dose and postoperatively | This compound group had lower SBP. |
| Diastolic Blood Pressure | Stable | Variable | This compound group had lower DBP. |
| Mean Blood Pressure | Stable | Variable | This compound group had lower MBP. |
| QTc Interval | No significant changes | No significant changes noted in this specific study | N/A |
Data from Kızılay et al., a prospective randomized study comparing hemodynamic effects in cardiac patients undergoing noncardiac surgery.
While generally associated with a more stable profile, it is critical to note that rare but serious cases of profound bradycardia, sometimes progressing to cardiac arrest, have been reported within minutes of this compound administration. The exact mechanism for these events remains unknown, and they can occur in patients with or without pre-existing cardiac conditions.
Key Experimental Protocols
To understand the evidence base, the methodology of key comparative studies is crucial. The following protocol is a summary from a prospective, randomized study comparing the hemodynamic effects of this compound and Neostigmine in patients with diagnosed cardiac disease.
Study Design: Kızılay et al. (2016)
-
Objective: To compare the hemodynamic effects of a Neostigmine-atropine combination with this compound for NMB reversal in cardiac patients undergoing noncardiac surgery.
-
Design: A prospective, randomized clinical trial.
-
Patient Population:
-
Inclusion Criteria: 90 patients aged 18-75 years, classified as New York Heart Association (NYHA) class II or III, scheduled for noncardiac surgery under general anesthesia.
-
Exclusion Criteria: Not specified in the provided search results.
-
-
Randomization: Patients were randomly allocated into two groups of 45:
-
Group N (Neostigmine): Received 0.03 mg/kg IV Neostigmine.
-
Group S (this compound): Received 3 mg/kg IV this compound.
-
-
Anesthesia Protocol: Rocuronium was used for neuromuscular blockade. Reversal agents were administered at the reappearance of the second twitch (T2) in the train-of-four (TOF) nerve stimulation monitoring.
-
Intervention Details:
-
Group N: If the heart rate decreased by more than 10% (or 5 beats/min) from baseline after Neostigmine administration, 0.5 mg IV atropine sulfate was given.
-
Group S: Received this compound without a co-administered antimuscarinic.
-
-
Primary Measurements:
-
Heart rate (HR).
-
Mean systolic and diastolic blood pressures (SBP, DBP).
-
Electrocardiographic alterations, including the corrected QT interval (QTc, calculated using Bazett and Fridericia formulas).
-
-
Monitoring Schedule: Measurements were recorded before administration of the reversal agent and at specified intervals post-administration.
Visualizing Workflows and Mechanisms
Experimental and Clinical Workflow
The diagram below illustrates a typical workflow for a randomized controlled trial comparing neuromuscular blockade reversal agents in a clinical setting.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of neostigmine and this compound for hemodynamic parameters in cardiac patients undergoing noncardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized trial evaluating the safety profile of this compound in high surgical risk ASA physical class 3 or 4 participants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Unused Sugammadex
Ensuring the safe and compliant disposal of unused Sugammadex is a critical component of laboratory and clinical research protocols. Adherence to established procedures not only mitigates potential environmental impact but also upholds the highest standards of laboratory safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the substance should wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation in the area where disposal activities are conducted. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. Do not discharge this compound into sewer systems[1][2].
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of unused this compound involves the following steps:
-
Segregation: Unused this compound, including any remaining solution in vials, should be segregated from general laboratory waste. It should be treated as pharmaceutical waste.
-
Containerization:
-
Place unused vials and any materials contaminated with this compound into a designated, clearly labeled hazardous waste container. In many facilities, this will be a black container for hazardous pharmaceutical waste[3].
-
Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste. The rinsed container can then be punctured to prevent reuse and disposed of in a sanitary landfill or recycled according to local regulations[1].
-
-
Waste Collection: The sealed hazardous waste container should be stored in a secure, designated area until it is collected by a licensed chemical waste disposal service.
-
Final Disposal Method: The primary recommended method for the final disposal of this compound is controlled incineration at a licensed chemical destruction plant. This process should include flue gas scrubbing to minimize atmospheric emissions[1].
Environmental Fate and Ecotoxicity
While a formal environmental risk assessment for generic this compound was not deemed necessary due to no expected increase in environmental exposure, understanding its environmental characteristics is crucial for responsible disposal. The following table summarizes key data regarding the environmental fate of this compound.
| Parameter | Value | Implication | Source |
| Bioaccumulation Potential | log Pow: < -6.4 | Low potential to bioaccumulate in organisms. | |
| Mobility in Soil | log Koc: 3.4 | Indicates some potential for sorption to soil particles. |
Note: These values are for the this compound formulation and provide an indication of its environmental behavior.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
References
Essential Safety and Logistical Information for Handling Sugammadex
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Sugammadex is paramount. This document provides a comprehensive, step-by-step guide to personal protective equipment (PPE), operational procedures, and disposal protocols to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound sodium is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the necessary PPE. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS).
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US). |
| Hands | Chemical impermeable gloves. Gloves must be inspected prior to use. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Body | Wear fire/flame resistant and impervious clothing. Laboratory coat. | N/A |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | N/A |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Handle this compound in a well-ventilated place, such as a chemical fume hood, especially when dealing with the powdered form to avoid dust formation.
-
Ensure eye wash stations and safety showers are readily accessible.
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Protect from light; vials may be stored outside the carton for up to 5 days.
-
Store apart from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| In Case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately. |
Spill and Disposal Plan
1. Spill Response:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE, including a self-contained breathing apparatus if necessary.
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the chemical enter drains.
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
For solid spills, avoid dust formation.
-
Collect the adhered or collected material promptly and place it in a suitable container for disposal.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
2. Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.
-
Vials are for single use only; any unused solution should be discarded.
Caption: Workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
